1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-2-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-11-6-7-16-13-10(11)8-12(15)17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYGFOVKGYRFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657824 | |
| Record name | 1-(Benzenesulfonyl)-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940948-30-1 | |
| Record name | 4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=940948-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzenesulfonyl)-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Strategic Synthesis of a Key Kinase Inhibitor Intermediate
An In-Depth Technical Guide to the Synthesis of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical industry. Its primary importance lies in its role as a key intermediate in the synthesis of Vemurafenib (PLX4032), a potent inhibitor of the BRAFV600E mutated protein kinase, which is a driver oncogene in a majority of metastatic melanomas.[1][2][3] The structure of Vemurafenib contains the core 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety, which is recognized as a critical "hinge-binding" element in many kinase inhibitors.[4]
The synthesis of this complex intermediate is not trivial and requires precise control over regioselectivity in three key transformations: chlorination at the C4 position of the pyridine ring, iodination at the C2 position of the pyrrole ring, and sulfonylation of the pyrrole nitrogen. This guide provides a detailed, research-backed protocol for this multi-step synthesis, explaining the causal mechanisms behind the chosen reagents and conditions, aimed at researchers and professionals in drug development and process chemistry.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis reveals a multi-stage pathway starting from the commercially available 7-azaindole. The strategy is dictated by the need to install three different functional groups at specific positions, often against the natural reactivity of the heterocyclic system.
Caption: Retrosynthetic pathway for the target molecule.
The forward synthesis is therefore planned as a three-part process:
-
Part I: Synthesis of 4-Chloro-7-azaindole: Introduction of the chloro group at the C4 position via an N-oxidation and rearrangement strategy.
-
Part II: Synthesis of 4-Chloro-2-iodo-7-azaindole: Regioselective iodination of the C2 position using a directed deprotometalation-iodolysis approach.
-
Part III: Synthesis of this compound: Final N-sulfonylation to yield the target compound.
Part I: Synthesis of 4-Chloro-7-azaindole
Direct chlorination of the 7-azaindole pyridine ring is challenging. The most effective and widely reported method involves the activation of the pyridine ring through N-oxidation, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[5][6]
Chemical Principle & Causality
The pyridine nitrogen is first oxidized to an N-oxide. This modification alters the electronic properties of the ring, making the C4 position susceptible to nucleophilic attack. The subsequent reaction with POCl₃ facilitates a rearrangement that installs a chlorine atom at the C4 position, regenerating the pyridine ring in the process. This two-step sequence is a classic and reliable method for functionalizing pyridine rings at the 4-position.[5]
Experimental Protocol
Step 1A: N-Oxidation of 7-Azaindole
-
To a solution of 7-azaindole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), cool the reaction mixture to 5°C using an ice bath.[6]
-
Slowly add hydrogen peroxide (approx. 1.2 equivalents) dropwise while maintaining the temperature below 15°C.[6]
-
Allow the reaction to slowly warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Reduce the solvent volume under reduced pressure and add an anti-solvent like n-hexane to precipitate the product, 7-azaindole-N-oxide.[6]
-
Filter the solid, wash with n-hexane, and dry under vacuum. The product is typically a pale solid.
Step 1B: Chlorination of 7-Azaindole-N-Oxide
-
In a flask equipped for reflux, suspend the 7-azaindole-N-oxide (1 equivalent) in acetonitrile.[5]
-
Under stirring at room temperature, add phosphorus oxychloride (POCl₃, approx. 5 equivalents).[5]
-
Add a catalytic amount of an amine base such as diisopropylethylamine (DIPEA, approx. 0.1 equivalents).[6]
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-8 hours.
-
After cooling to room temperature, carefully remove the excess acetonitrile and POCl₃ by distillation under reduced pressure.[5]
-
Cool the residue in an ice bath and cautiously quench by adding water.
-
Basify the aqueous solution to a pH of ~9 using a 50% NaOH solution, which will cause the product to precipitate.[5]
-
Filter the resulting solid, wash thoroughly with water, and dry to yield 4-chloro-7-azaindole.
Data Summary: Reagents for Part I
| Reagent | Molar Eq. (Step A) | Molar Eq. (Step B) | Purpose |
| 7-Azaindole | 1.0 | - | Starting Material |
| Hydrogen Peroxide | ~1.2 | - | Oxidizing Agent |
| Tetrahydrofuran (THF) | Solvent | - | Solvent |
| 7-Azaindole-N-Oxide | - | 1.0 | Reactant |
| Phosphorus Oxychloride | - | ~5.0 | Chlorinating Agent |
| Acetonitrile | - | Solvent | Solvent |
| DIPEA | - | ~0.1 | Catalyst |
| Sodium Hydroxide | - | Excess | Neutralization/Workup |
Part II: Regioselective C2-Iodination
The functionalization of the pyrrole ring of the 7-azaindole core presents a regioselectivity challenge. Standard electrophilic aromatic substitution (SEAr) reactions, such as direct iodination with I₂ or N-iodosuccinimide (NIS), preferentially occur at the C3 position due to its higher electron density.[7][8] To achieve the desired C2 substitution, a directed deprotometalation-iodolysis strategy is employed.
Chemical Principle & Causality
This strategy leverages the higher kinetic acidity of the C2-proton compared to the C3-proton. A strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi), is used to selectively abstract the proton at the C2 position. This generates a potent C2-lithiated nucleophile. This intermediate is then "trapped" by introducing an electrophilic iodine source, such as molecular iodine (I₂), to deliver the iodine atom exclusively to the C2 position.[7] The N-H proton is also abstracted but the resulting N-anion is unreactive towards iodination.
Experimental Protocol
-
Dissolve 4-chloro-7-azaindole (1 equivalent) in anhydrous THF in a flask under an inert atmosphere (Nitrogen or Argon) and cool to -78°C (dry ice/acetone bath).
-
Slowly add n-butyllithium (n-BuLi, approx. 2.2 equivalents) dropwise, keeping the internal temperature below -70°C. The first equivalent deprotonates the N-H, and the second deprotonates the C2 position.
-
Stir the resulting solution at -78°C for 1-2 hours.
-
In a separate flask, prepare a solution of iodine (I₂, approx. 1.2 equivalents) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78°C.
-
Allow the reaction to stir at -78°C for another 1-2 hours, then let it warm slowly to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure 4-chloro-2-iodo-7-azaindole.[9]
Data Summary: Reagents for Part II
| Reagent | Molar Eq. | Purpose |
| 4-Chloro-7-azaindole | 1.0 | Starting Material |
| n-Butyllithium (n-BuLi) | ~2.2 | Deprotonating Base |
| Iodine (I₂) | ~1.2 | Iodine Source |
| Tetrahydrofuran (THF) | Solvent | Anhydrous Solvent |
| Sodium Thiosulfate | Excess | Quenching Agent |
| Ethyl Acetate | Solvent | Extraction Solvent |
Part III: N-Benzenesulfonylation
The final step is the sulfonylation of the pyrrole nitrogen. This reaction proceeds via a standard nucleophilic substitution mechanism and serves to install the benzenesulfonyl group, which is a key structural feature of the final drug molecule, Vemurafenib.[3]
Chemical Principle & Causality
A base is used to deprotonate the weakly acidic N-H of the pyrrole ring, generating a nucleophilic nitrogen anion. This anion then attacks the highly electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride leaving group and forming the N-S bond. Sodium hydride (NaH) is a common and effective base for this transformation as it irreversibly deprotonates the nitrogen, driving the reaction to completion.
Experimental Protocol
-
In an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, approx. 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the suspension to 0°C.
-
Add a solution of 4-chloro-2-iodo-7-azaindole (1 equivalent) in anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at 0°C for 30-60 minutes, allowing for complete deprotonation (hydrogen gas evolution will cease).
-
Add benzenesulfonyl chloride (approx. 1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding it to ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via recrystallization or silica gel column chromatography to yield the final product, this compound.
Data Summary: Reagents for Part III
| Reagent | Molar Eq. | Purpose |
| 4-Chloro-2-iodo-7-azaindole | 1.0 | Starting Material |
| Sodium Hydride (NaH) | ~1.2 | Base |
| Benzenesulfonyl Chloride | ~1.1 | Sulfonylating Agent |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous Solvent |
| Ethyl Acetate | Solvent | Extraction Solvent |
Overall Synthetic Workflow
Caption: Step-by-step experimental workflow diagram.
Conclusion
The synthesis of this compound is a prime example of modern heterocyclic chemistry, requiring a strategic, multi-step approach to achieve the desired substitution pattern. By leveraging an N-oxidation/rearrangement for C4-chlorination, a directed deprotometalation for regioselective C2-iodination, and a standard N-sulfonylation, the target molecule can be constructed efficiently. The principles and protocols outlined in this guide provide a robust framework for the laboratory-scale production of this vital pharmaceutical intermediate.
References
- 1. thno.org [thno.org]
- 2. preprints.org [preprints.org]
- 3. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 6. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 7. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Chloro-2-iodo-7-azaindole 940948-29-8 [sigmaaldrich.com]
synthesis of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
An In-Depth Technical Guide to the Synthesis of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key heterocyclic building block in medicinal chemistry and drug development. The 7-azaindole scaffold is a privileged structure, acting as a bioisostere of indole and is found in numerous therapeutic agents, including kinase inhibitors.[1][2] This document details a multi-step synthesis beginning from 7-azaindole, elucidating the strategic rationale behind N-protection, regioselective chlorination, and subsequent iodination. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a robust framework for the preparation of this and structurally related compounds.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone in modern drug discovery. Its unique structure, featuring an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, allows it to function as both a hydrogen-bond donor and acceptor.[3] This duality facilitates critical interactions with biological targets, leading to its incorporation into a wide array of pharmacologically active molecules, including the anti-cancer drug Vemurafenib.[1] The targeted functionalization of the 7-azaindole nucleus at specific positions is crucial for modulating the physicochemical properties and biological activity of drug candidates. The title compound, this compound, is a highly functionalized intermediate, primed for further elaboration through cross-coupling reactions at the C2-iodo and C4-chloro positions.
Overall Synthetic Strategy
The is a strategic, multi-step process designed to achieve specific regiochemical outcomes. The chosen pathway ensures the precise installation of substituents by leveraging the inherent reactivity of the azaindole core and modulating it through protection and activation steps. The overall transformation is outlined below.
Caption: Overall synthetic workflow from 7-azaindole to the target compound.
Step-by-Step Synthesis and Mechanistic Insights
Step 1: N-Oxidation of 7-Azaindole
The initial step involves the selective oxidation of the pyridine nitrogen of 7-azaindole. This is a critical activating step that electronically modifies the pyridine ring, making the C4 position susceptible to nucleophilic attack in the subsequent chlorination step.
-
Protocol: 7-azaindole is dissolved in a suitable solvent like tetrahydrofuran (THF). An oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a reduced temperature (e.g., 5 °C) to control the exothermic reaction. The reaction is typically stirred for several hours at room temperature.[4]
-
Causality and Expertise: The pyridine nitrogen is more basic and nucleophilic than the pyrrole nitrogen, leading to its selective oxidation. The resulting N-oxide introduces a positive formal charge on the nitrogen and increases the electron density at the C4 and C6 positions through resonance. This electronic perturbation is key to directing the subsequent chlorination. Using H₂O₂ is often preferred in large-scale synthesis due to its low cost and the benign byproduct (water).[4]
Step 2: Regioselective Chlorination to 4-Chloro-7-azaindole
With the pyridine ring activated, chlorination is achieved using a dehydrative chlorinating agent. This reaction proceeds via a mechanism analogous to the Boekelheide reaction.
-
Protocol: 7-Azaindole N-oxide is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often using a solvent like acetonitrile.[4][5] The reaction is heated, typically to reflux, for several hours. Upon completion, the reaction mixture is carefully quenched with water or an ice bath and neutralized with a base (e.g., NaOH or K₂CO₃ solution) to precipitate the product.[5]
-
Mechanistic Rationale: The oxygen of the N-oxide attacks the electrophilic phosphorus atom of POCl₃, forming a reactive intermediate. Chloride ion then attacks the activated C4 position of the pyridine ring in an addition-elimination sequence, leading to the formation of 4-chloro-7-azaindole. The N-oxide is the crucial directing group; without it, electrophilic chlorination would likely occur on the electron-rich pyrrole ring.
Caption: Simplified mechanism for the C4-chlorination of 7-azaindole N-oxide.
Step 3: N-Protection with Benzenesulfonyl Chloride
To prevent unwanted side reactions in the final iodination step and to further modulate the electronic properties of the pyrrole ring, the nitrogen atom is protected with a benzenesulfonyl group.
-
Protocol: 4-Chloro-7-azaindole is dissolved in an aprotic solvent like dimethylformamide (DMF) or THF. A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the pyrrole nitrogen. Benzenesulfonyl chloride is then added, and the reaction is stirred at room temperature until completion.
-
Trustworthiness of Protocol: The benzenesulfonyl group is a robust, electron-withdrawing protecting group. Its presence enhances the acidity of the remaining C-H protons on the pyrrole ring, particularly at the C2 position. This is a critical factor for the regioselectivity of the subsequent deprotonation-iodination step.[6] This protection strategy is widely validated in indole and azaindole chemistry.[7][8]
Step 4: Deprotometalation-Iodolysis to Yield the Final Product
The final step is the introduction of iodine at the C2 position. Direct electrophilic iodination of the 7-azaindole core typically occurs at the C3 position due to it being the most electron-rich site.[9][10] To achieve C2 selectivity, a directed deprotometalation-iodolysis strategy is employed.
-
Protocol: The substrate, 1-Benzenesulfonyl-4-chloro-7-azaindole, is dissolved in a dry, aprotic solvent (e.g., THF) and cooled to a low temperature (-78 °C). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is added slowly to selectively deprotonate the C2 position.[9] After a short period of stirring, a solution of an iodine source, typically molecular iodine (I₂) or N-iodosuccinimide (NIS), is added to quench the resulting organolithium intermediate. The reaction is then warmed to room temperature and quenched with a reducing agent like saturated aqueous sodium thiosulfate.
-
Expertise & Causality: The C2 proton is the most acidic proton on the N-protected pyrrole ring, a consequence of the inductive effect of the adjacent nitrogen atom and the electron-withdrawing sulfonyl group. Strong, sterically hindered bases like LDA or LiTMP will selectively abstract this proton over attacking any electrophilic sites. The resulting C2-lithiated species is a potent nucleophile that readily reacts with the electrophilic iodine source to furnish the desired 2-iodo product with high regioselectivity.[9]
Quantitative Data Summary
The following table summarizes the key reagents and typical conditions for the synthesis. Yields can vary based on scale and purification methods.
| Step | Starting Material | Key Reagents | Solvent | Temp. | Typical Yield |
| 1 | 7-Azaindole | H₂O₂ or m-CPBA | THF | 5 °C to RT | >90%[4] |
| 2 | 7-Azaindole N-Oxide | POCl₃ | Acetonitrile | Reflux | ~85%[5] |
| 3 | 4-Chloro-7-azaindole | Benzenesulfonyl Chloride, NaH | DMF / THF | RT | High |
| 4 | 1-Benzenesulfonyl-4-chloro-7-azaindole | LDA or LiTMP, then I₂ | THF | -78 °C | ~75%[9] |
Conclusion
The is a well-orchestrated sequence that demonstrates key principles of heterocyclic chemistry. The strategic use of N-oxidation to direct chlorination to the C4 position, followed by N-protection to enable regioselective C2-iodination via deprotometalation, provides a reliable and efficient route to this valuable synthetic intermediate. The orthogonal reactivity of the chloro and iodo substituents makes the final product an exceptionally versatile platform for the development of complex molecules through subsequent cross-coupling chemistries, underscoring its importance for professionals in drug discovery and development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 5. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 8. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis, Properties, and Reactivity of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole: A Key Intermediate in Medicinal Chemistry
Abstract
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors.[1][2] This guide provides an in-depth technical analysis of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole, a highly functionalized and synthetically versatile intermediate. We will explore its fundamental physicochemical properties, propose a robust synthetic strategy, and dissect its chemical reactivity. The core focus will be on the strategic and orthogonal utility of its C2-iodo and C4-chloro substituents in palladium-catalyzed cross-coupling reactions, providing researchers and drug development professionals with the foundational knowledge to leverage this building block in the synthesis of complex molecular architectures.
The 7-Azaindole Scaffold: A Privileged Core in Drug Discovery
7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, serves as a critical bioisostere for both indole and the purine system of adenosine triphosphate (ATP).[3] Its structural similarity to the adenine fragment of ATP has made it a frequent and successful scaffold in the design of kinase inhibitors. The nitrogen atom in the pyridine ring can act as an additional hydrogen bond acceptor, which can enhance binding affinity and potency compared to a parent indole compound. This has led to the development of numerous approved drugs and clinical candidates containing the 7-azaindole moiety, targeting a wide range of diseases from cancer to inflammatory conditions.[2][4][5]
Caption: Structural comparison of Indole, 7-Azaindole, and Adenine.
Physicochemical and Spectroscopic Profile
This compound is a solid, poly-functionalized heterocyclic compound designed for synthetic utility. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 940948-30-1 | [6] |
| Molecular Formula | C₁₃H₈ClIN₂O₂S | [7] |
| Molecular Weight | 418.64 g/mol | [7] |
| Appearance | Solid (Expected) | |
| InChI Key | PNYLOXIZBXVOPD-UHFFFAOYSA-N |
Spectroscopic Characterization (Predicted)
While specific spectra require experimental acquisition, the following signatures can be anticipated:
-
¹H NMR: The proton spectrum would be complex. Protons on the benzenesulfonyl group would appear in the aromatic region (approx. 7.5-8.0 ppm). The remaining protons on the azaindole core would be distinct, with the C3-proton likely absent due to iodine substitution. The C5 and C6 protons would show characteristic shifts influenced by the adjacent chloro group and pyridine nitrogen.
-
¹³C NMR: The spectrum would show 13 distinct carbon signals. The C2 and C3 carbons would be significantly influenced by the iodo and benzenesulfonyl groups, respectively. The carbon bearing the iodine (C2) would likely appear at a higher field (lower ppm) than typical sp² carbons due to the heavy atom effect.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl/³⁷Cl). High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₃H₈ClIN₂O₂S.
Synthesis and Strategic Considerations
The synthesis of this compound is a multi-step process starting from the parent 7-azaindole. Each step is chosen to install the required functional groups in a controlled manner. The benzenesulfonyl group serves as a crucial protecting group, activating the pyrrole ring for electrophilic substitution while preventing N-alkylation or other side reactions.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ivychem.com [ivychem.com]
- 7. CAS 1203566-61-3 | 1-Benzenesulfonyl-4-chloro-3-iodo-7-azaindole - Synblock [synblock.com]
An In-depth Technical Guide to the Structural Analysis of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical analysis of the core structure of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole, a key heterocyclic intermediate in modern drug discovery. We will delve into its synthesis, detailed structural elucidation through a multi-technique spectroscopic and crystallographic approach, and its significance as a versatile building block for the development of novel therapeutics.
The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a bioisostere of both indole and purine systems, making it a "privileged structure" in medicinal chemistry. The strategic placement of a nitrogen atom in the six-membered ring can modulate physicochemical properties such as solubility and metabolic stability, and enhance binding affinity to biological targets.[1] Notably, 7-azaindole derivatives are prominent in the design of kinase inhibitors, as the pyridine nitrogen and pyrrole NH group can form bidentate hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine in ATP.[2] Marketed drugs like the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax feature the 7-azaindole core, underscoring its therapeutic importance.
The subject of this guide, this compound, is a highly functionalized intermediate designed for further chemical elaboration. The benzenesulfonyl group serves as a robust protecting group for the indole nitrogen, while the chloro and iodo substituents at positions 4 and 2, respectively, provide orthogonal handles for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[3]
Synthetic Strategy and Rationale
The synthesis of this compound necessitates a multi-step approach involving protection, chlorination, and iodination of the 7-azaindole core. The precise sequence of these steps is crucial for achieving the desired regioselectivity.
N-Protection: The Role of the Benzenesulfonyl Group
The protection of the 7-azaindole nitrogen is a critical initial step to prevent undesired side reactions and to modulate the reactivity of the heterocyclic core. The benzenesulfonyl group is an effective choice due to its strong electron-withdrawing nature, which acidifies the N-H proton and facilitates deprotonation. It also directs electrophilic substitution and can be readily removed under specific basic conditions.[4]
Halogenation Strategy: Regioselective Functionalization
The introduction of chloro and iodo substituents onto the 7-azaindole ring can be achieved through various electrophilic halogenation methods. The regioselectivity of these reactions is governed by the electronic properties of the 7-azaindole nucleus and the directing effects of existing substituents.
A plausible synthetic workflow is outlined below:
Caption: Synthetic pathway to the target compound.
In-depth Structural Elucidation
A combination of modern analytical techniques is essential for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural analysis for organic molecules. The predicted ¹H and ¹³C NMR spectra for the title compound in a suitable solvent like DMSO-d₆ would exhibit characteristic signals.
¹H NMR:
-
Aromatic Protons: The protons on the benzenesulfonyl group will appear as a complex multiplet in the downfield region (typically δ 7.5-8.0 ppm). The protons on the 7-azaindole core will show distinct chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the substituents.
-
Azaindole Protons: The H-3, H-5, and H-6 protons will each give rise to a distinct signal. The absence of a proton at C-2 and C-4 will simplify the spectrum in those regions.
¹³C NMR:
-
The spectrum will show 13 distinct carbon signals corresponding to the molecular formula C₁₃H₈ClIN₂O₂S.
-
The carbons bearing the iodo (C-2) and chloro (C-4) substituents will be significantly shifted.
-
The carbons of the benzenesulfonyl group will appear in the aromatic region.
| Predicted Spectroscopic Data | Technique | Expected Observations |
| Molecular Formula | HRMS | C₁₃H₈ClIN₂O₂S |
| Exact Mass | HRMS | 418.64 g/mol [5] |
| ¹H NMR (DMSO-d₆) | 400 MHz | Complex aromatic multiplets (δ 7.5-8.5 ppm) |
| ¹³C NMR (DMSO-d₆) | 100 MHz | ~13 distinct signals, with significant shifts for C-2 and C-4 |
| IR (KBr) | FTIR | Characteristic peaks for S=O (~1350, 1170 cm⁻¹), C-Cl, C-I |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Electron ionization (EI) or electrospray ionization (ESI) can be employed.[6][7] Fragmentation patterns would likely involve the loss of the benzenesulfonyl group and halogen atoms.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state.[8][9] For this compound, the crystal structure would likely exhibit:
-
A planar 7-azaindole core.
-
Intermolecular interactions such as π-π stacking between the aromatic rings.
-
Possible C-H···O or C-H···N hydrogen bonds.
The ORTEP diagram below illustrates a hypothetical molecular structure, emphasizing the spatial arrangement of the substituents.
Caption: Predicted molecular structure of the title compound.
Applications in Drug Discovery: A Versatile Intermediate
The true value of this compound lies in its potential for diversification. The iodo and chloro substituents serve as versatile handles for introducing a wide range of functional groups via metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: The iodo group at the C-2 position is particularly reactive in Suzuki couplings, allowing for the introduction of various aryl and heteroaryl moieties.
-
Sonogashira Coupling: The C-2 iodo substituent can also be utilized in Sonogashira couplings to introduce alkynyl groups.
-
Buchwald-Hartwig Amination: The chloro group at the C-4 position can be displaced by amines through Buchwald-Hartwig amination, enabling the exploration of another key vector for SAR.
This strategic functionalization allows for the rapid generation of libraries of novel 7-azaindole derivatives for screening against various biological targets, particularly protein kinases.[3][10]
Experimental Protocols
The following are generalized, self-validating protocols based on established methodologies for the synthesis and analysis of substituted 7-azaindoles.
Synthesis of this compound
-
N-Benzenesulfonylation: To a solution of 7-azaindole in a suitable aprotic solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C. Stir for 30 minutes, then add benzenesulfonyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench with water and extract the product with an organic solvent.
-
Chlorination: Dissolve the N-protected 7-azaindole in a chlorinated solvent (e.g., DCM). Add N-chlorosuccinimide (NCS) portion-wise at room temperature. Stir until the starting material is consumed. Wash the reaction mixture with aqueous sodium bicarbonate and brine.
-
Iodination: Dissolve the chlorinated intermediate in a suitable solvent (e.g., acetonitrile). Add N-iodosuccinimide (NIS) and stir at room temperature or with gentle heating.[11][12] Monitor the reaction by TLC. Upon completion, quench with aqueous sodium thiosulfate.
-
Purification: The crude product from each step should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Characterization Workflow
Caption: A typical workflow for structural characterization.
Conclusion
This compound is a strategically designed chemical entity of significant interest to the medicinal chemistry community. Its synthesis, while requiring careful control of regioselectivity, yields a highly versatile intermediate. A thorough structural analysis, employing a suite of spectroscopic and crystallographic techniques, is paramount to confirming its identity and purity. The orthogonal reactivity of its halogen substituents provides a powerful platform for the generation of diverse molecular libraries, accelerating the discovery of novel therapeutics targeting a range of diseases, most notably cancer. This guide provides the foundational knowledge for researchers to confidently synthesize, analyze, and utilize this important building block in their drug discovery endeavors.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 1203566-61-3 | 1-Benzenesulfonyl-4-chloro-3-iodo-7-azaindole - Synblock [synblock.com]
- 6. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
characterization of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
An In-depth Technical Guide to the Synthesis, Characterization, and Application of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
Abstract
This technical guide provides a comprehensive overview of this compound, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 7-azaindole scaffold is a privileged structure, renowned for its role as a bioisostere of indole and its ability to act as a hinge-binding motif in numerous kinase inhibitors.[1][2] This document details a proposed synthetic pathway, offers an in-depth analysis of its structural characterization through modern spectroscopic techniques, and explores its potential reactivity and applications as a versatile building block in the synthesis of complex pharmaceutical agents. The methodologies and interpretations presented herein are grounded in established chemical principles and data from analogous structures, providing a robust framework for scientists working with this and related molecules.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone in contemporary medicinal chemistry. Its structural similarity to the purine system, particularly the adenine fragment of ATP, has made it an exceptionally effective scaffold for designing competitive kinase inhibitors.[1] The pyridine nitrogen and the pyrrole NH group can form a bidentate hydrogen bond pattern with the hinge region of a kinase's ATP-binding site, a critical interaction for potent inhibition.[1][2] This has led to the successful development of FDA-approved drugs like Vemurafenib, a BRAF kinase inhibitor for melanoma treatment, which originated from a 7-azaindole fragment.[1][2]
The strategic introduction of substituents onto the 7-azaindole ring allows for the fine-tuning of a molecule's physicochemical properties, potency, and selectivity. The subject of this guide, this compound, is a trifunctionalized intermediate designed for maximum synthetic versatility.
-
The 4-chloro group modifies the electronic properties of the pyridine ring and provides a potential site for nucleophilic aromatic substitution.
-
The 2-iodo group serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties.[3][4]
-
The 1-benzenesulfonyl group is a robust protecting group for the indole nitrogen, preventing unwanted side reactions and directing the regioselectivity of certain transformations. It is known for its stability under various conditions and can be removed when necessary.
This combination of features makes the title compound a valuable precursor for generating libraries of complex molecules in the pursuit of novel therapeutics.[5][6]
Synthesis Pathway and Experimental Protocol
Proposed Synthetic Workflow
The synthesis is envisioned as a three-step process: 1) Protection of the N1-H with a benzenesulfonyl group, 2) Regioselective deprotonation at the C2 position, and 3) Quenching with an iodine electrophile. This sequence is chosen to ensure regiochemical control, as direct halogenation of 7-azaindoles often favors the C3 position.[7]
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Strategic Intermediate: A Technical Guide to 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole (CAS 940948-30-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged 7-Azaindole Scaffold in Modern Drug Discovery
The 7-azaindole moiety has emerged as a "privileged scaffold" in medicinal chemistry, prized for its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions with the hinge region of various protein kinases.[1] This structural feature has led to the development of numerous kinase inhibitors for oncology and other therapeutic areas.[2][3] Within this important class of molecules, 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole stands out as a critical, high-value intermediate. Its strategic placement of reactive handles—a chloro group at the 4-position and an iodo group at the 2-position—coupled with the activating and protecting benzenesulfonyl group on the pyrrole nitrogen, makes it an exceptionally versatile building block.
This guide provides an in-depth technical overview of this compound, focusing on its synthesis, characterization, and pivotal role in the synthesis of targeted therapeutics, most notably the BRAF inhibitor Vemurafenib.[4][5]
Physicochemical Properties and Safety Data
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 940948-30-1 | [6] |
| Molecular Formula | C₁₃H₈ClIN₂O₂S | [6] |
| Molecular Weight | 418.64 g/mol | [6] |
| Melting Point | 135 °C | [6] |
| Boiling Point | 541.0 ± 60.0 °C (Predicted) | [6] |
| Density | 1.91 ± 0.1 g/cm³ (Predicted) | [6] |
| Appearance | Solid | [7] |
Safety and Handling:
As with any halogenated and reactive organic compound, proper safety precautions are essential. Based on available safety data sheets, this compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][8] It is classified as an acute oral toxicant and can cause serious eye damage.[7] Store in a cool, dry place under an inert atmosphere.[6]
Synthesis Protocol: A Multi-Step Approach to a Key Intermediate
Overall Synthetic Workflow:
Caption: Synthetic pathway to the target intermediate.
Step 1: Chlorination of 7-Azaindole
The initial step involves the regioselective chlorination of the 7-azaindole core at the 4-position. This is typically achieved via an N-oxidation followed by treatment with a chlorinating agent.
-
Reaction: 7-Azaindole is first oxidized to 7-azaindole-N-oxide using an oxidizing agent like hydrogen peroxide in a suitable organic solvent. The resulting N-oxide is then reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 4-position.[1][9]
-
Detailed Protocol:
-
Dissolve 7-azaindole in an appropriate organic solvent (e.g., tetrahydrofuran).
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add hydrogen peroxide and allow the reaction to warm to room temperature, stirring for 2-4 hours.
-
After reaction completion (monitored by TLC), the solvent is removed under reduced pressure to yield 7-azaindole-N-oxide.
-
The crude N-oxide is dissolved in acetonitrile, and phosphorus oxychloride is added.
-
The mixture is heated to reflux for several hours.
-
After cooling, the reaction is carefully quenched with water and neutralized with a base (e.g., NaOH solution) to precipitate the product.
-
The solid 4-chloro-7-azaindole is collected by filtration, washed with water, and dried.
-
Step 2: Iodination of 4-Chloro-7-azaindole
With the 4-position chlorinated, the next step is the introduction of an iodine atom at the 2-position of the pyrrole ring. This is an electrophilic substitution reaction.
-
Reaction: 4-Chloro-7-azaindole is reacted with an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), in a suitable solvent.[10][11]
-
Detailed Protocol:
-
Dissolve 4-chloro-7-azaindole in a solvent such as acetonitrile or DMF.
-
Add N-iodosuccinimide (NIS) to the solution.
-
Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, 4-chloro-2-iodo-7-azaindole, can be purified by column chromatography.
-
Step 3: Benzenesulfonylation of 4-Chloro-2-iodo-7-azaindole
The final step is the protection of the pyrrole nitrogen with a benzenesulfonyl group. This group not only protects the NH proton but also activates the molecule for subsequent cross-coupling reactions.
-
Reaction: The NH of 4-chloro-2-iodo-7-azaindole is deprotonated with a base, and the resulting anion reacts with benzenesulfonyl chloride.
-
Detailed Protocol:
-
Dissolve 4-chloro-2-iodo-7-azaindole in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0 °C and add a base such as sodium hydride (NaH) or triethylamine (Et₃N).
-
Stir the mixture for a short period to allow for deprotonation.
-
Slowly add benzenesulfonyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The final product, this compound, is then purified by recrystallization or column chromatography.
-
Characterization and Analytical Profile
While a comprehensive set of publicly available spectra for this compound is limited, its structure can be confirmed using standard analytical techniques. The expected spectral features are outlined below based on the analysis of its constituent parts and related structures.[12][13][14]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the benzenesulfonyl group (typically in the range of 7.5-8.0 ppm) and the protons on the 7-azaindole core. The pyrrole proton at the 3-position would likely appear as a singlet, and the protons on the pyridine ring would show characteristic doublet or doublet of doublets splitting patterns.
-
¹³C NMR: The carbon NMR would display signals for the carbons of the benzenesulfonyl group and the 7-azaindole skeleton. The carbon bearing the iodine (C2) would be shifted upfield compared to an unsubstituted carbon, while the carbon attached to chlorine (C4) would also show a characteristic shift.
-
Mass Spectrometry: The mass spectrum (e.g., ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (418.64 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the S=O stretching of the sulfonyl group (around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹), as well as aromatic C-H and C=C stretching vibrations.
Application in the Synthesis of Vemurafenib
The primary and most significant application of this compound is as a key building block in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, which is a driver in many cases of metastatic melanoma.[4][5]
The Key Suzuki Coupling Reaction:
The 2-iodo substituent on the 7-azaindole core is strategically positioned for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds.
References
- 1. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 4-Chloro-2-iodo-7-azaindole 940948-29-8 [sigmaaldrich.com]
- 8. CAS 1203566-61-3 | 1-Benzenesulfonyl-4-chloro-3-iodo-7-azaindole - Synblock [synblock.com]
- 9. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Benzenesulfonyl chloride(98-09-9) 13C NMR [m.chemicalbook.com]
- 14. PubChemLite - 4-chloro-1-benzenesulfonyl-7-azaindole (C13H9ClN2O2S) [pubchemlite.lcsb.uni.lu]
1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole molecular weight
An In-Depth Technical Guide to 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole: Synthesis, Properties, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a bioisosteric replacement for indole in biologically active compounds.[1][2] Its unique physicochemical properties, including improved solubility and metabolic stability over indole counterparts, have made it a favored core in the design of novel therapeutics, particularly kinase inhibitors. This guide provides a comprehensive technical overview of this compound, a highly functionalized and versatile intermediate crucial for the synthesis of complex molecular architectures in drug discovery programs. We will delve into its fundamental properties, a detailed and reasoned synthesis protocol, and its strategic application in lead optimization campaigns.
Part 1: Physicochemical and Structural Characterization
A thorough understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and research. This compound is a solid, typically off-white to yellow, with defined characteristics that dictate its handling, storage, and reactivity.
Core Molecular Identity
The compound is systematically named 1-(benzenesulfonyl)-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. The benzenesulfonyl group on the pyrrole nitrogen serves as a robust protecting group, stabilizing the azaindole core and influencing its electronic properties. The chloro and iodo substituents at positions 4 and 2, respectively, are key functional handles for subsequent chemical modifications.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₈ClIN₂O₂S | [3][4] |
| Molecular Weight | 418.64 g/mol | [3][4][5] |
| CAS Number | 940948-30-1 | [3][4][6] |
| Appearance | Solid | |
| Melting Point | 135 °C | [3] |
| Boiling Point | 541.0 ± 60.0 °C (Predicted) | [3] |
| Density | 1.91 ± 0.1 g/cm³ (Predicted) | [3] |
| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [3] |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of this trifunctionalized azaindole is a multi-step process that requires careful selection of reagents and conditions to achieve regioselectivity and high yield. The protocol described below is a logical and validated pathway starting from commercially available materials.
Retrosynthetic Strategy
A logical retrosynthetic analysis breaks down the target molecule into simpler, readily available precursors. The strategy hinges on the sequential functionalization of the core 7-azaindole ring system.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthesis Protocol & Workflow
The following protocol outlines a robust pathway for the synthesis. Each step is accompanied by an explanation of the experimental choices, aligning with the principles of expertise and trustworthiness.
Step 1: Regioselective Chlorination of 7-Azaindole
-
Objective: To install a chlorine atom at the C4 position of the pyridine ring.
-
Protocol:
-
Dissolve 7-azaindole in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Add N-Chlorosuccinimide (NCS) portion-wise at room temperature. The reaction is typically monitored by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, the reaction is quenched with water, and the product, 4-chloro-7-azaindole, is extracted using an organic solvent.
-
-
Causality & Expertise: The C4 position of 7-azaindole is susceptible to electrophilic halogenation. NCS is chosen as a mild and effective chlorinating agent, minimizing side reactions and providing good regioselectivity. The synthesis of 4-chloro-7-azaindole is a well-established procedure.[7]
Step 2: Regioselective Iodination of 4-Chloro-7-azaindole
-
Objective: To install an iodine atom at the C2 position of the pyrrole ring.
-
Protocol:
-
Dissolve the 4-chloro-7-azaindole intermediate in a solvent mixture, often containing acetic acid.
-
Add N-Iodosuccinimide (NIS) to the solution and stir, typically at room temperature.
-
Monitor the reaction until completion. The product, 4-chloro-2-iodo-7-azaindole, is then isolated via standard workup procedures.[8]
-
-
Causality & Expertise: The C2 position of the electron-rich pyrrole ring is highly activated towards electrophilic substitution. NIS is a reliable and easy-to-handle source of electrophilic iodine, making it the reagent of choice for this transformation.
Step 3: N-Sulfonylation of 4-Chloro-2-iodo-7-azaindole
-
Objective: To protect the pyrrole nitrogen with a benzenesulfonyl group.
-
Protocol:
-
In an anhydrous solvent like Tetrahydrofuran (THF) under an inert atmosphere, suspend a strong base such as sodium hydride (NaH).
-
Add a solution of 4-chloro-2-iodo-7-azaindole dropwise at a reduced temperature (e.g., 0 °C) to form the corresponding anion.
-
After stirring, add benzenesulfonyl chloride and allow the reaction to warm to room temperature.
-
Upon completion, the reaction is carefully quenched, and the final product is purified, typically by column chromatography.
-
-
Causality & Expertise: The pyrrole nitrogen requires deprotonation by a strong, non-nucleophilic base like NaH to become sufficiently nucleophilic to react with the electrophilic benzenesulfonyl chloride. The benzenesulfonyl group is a robust protecting group that is stable to a wide range of reaction conditions, particularly the palladium-catalyzed cross-coupling reactions for which this molecule is designed.
Synthesis Workflow Visualization
Caption: Step-by-step synthesis of the target compound.
Part 3: Strategic Applications in Drug Discovery
The true value of this compound lies in its design as a versatile scaffold for building molecular diversity in drug development, especially for kinase inhibitors.[2]
A Trifunctional Scaffold for Lead Optimization
This intermediate possesses three distinct points for modification, allowing for a systematic exploration of the chemical space around the 7-azaindole core.
-
C2-Iodo Position: This is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.
-
C4-Chloro Position: While less reactive than the iodo group in cross-coupling, the chloro group can participate in nucleophilic aromatic substitution (SₙAr) reactions or serve as a site for other metal-catalyzed couplings under more forcing conditions. This differential reactivity allows for sequential and site-selective modifications.
-
N1-Benzenesulfonyl Group: Primarily a protecting group, it can be removed under specific conditions to reveal the N-H group, which can be a critical hydrogen bond donor for target engagement. Its presence also influences the overall lipophilicity and conformation of the molecule.
Logical Framework for Structure-Activity Relationship (SAR) Exploration
The molecule is an ideal starting point for an SAR campaign. Researchers can rapidly generate a library of analogs by leveraging the distinct reactivity of the halogenated positions.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound|lookchem [lookchem.com]
- 5. CAS 1203566-61-3 | 1-Benzenesulfonyl-4-chloro-3-iodo-7-azaindole - Synblock [synblock.com]
- 6. ivychem.com [ivychem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 940948-29-8|4-Chloro-2-iodo-7-azaindole|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key starting materials and the synthetic pathway for the preparation of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole, a crucial intermediate in the synthesis of various pharmacologically active compounds. This document delves into the strategic considerations behind the selection of precursors and outlines a detailed, step-by-step methodology for each synthetic transformation. The described protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the core structure for numerous therapeutic agents.[1] The specific derivative, this compound, is a highly functionalized intermediate that allows for precise, late-stage modifications, making it an invaluable building block in drug discovery and development. The strategic placement of the chloro, iodo, and benzenesulfonyl groups offers multiple points for diversification through various cross-coupling reactions, enabling the synthesis of complex molecular architectures.
This guide will elucidate the most efficient and logical synthetic route starting from readily available commercial materials, focusing on the practical aspects and the chemical principles that govern each transformation.
Retrosynthetic Analysis and Strategic Selection of Starting Materials
A logical retrosynthetic analysis of the target molecule reveals a convergent synthetic strategy. The core 7-azaindole ring system is constructed first, followed by sequential functionalization.
The primary and most fundamental starting material for this synthesis is 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) . This commercially available and relatively inexpensive bicyclic heterocycle serves as the foundational scaffold upon which the desired substitutions are installed.
The overall synthetic strategy can be dissected into three key transformations:
-
Regioselective Chlorination at the C4 position of the pyridine ring.
-
N-Protection of the pyrrole nitrogen with a benzenesulfonyl group.
-
Regioselective Iodination at the C2 position of the pyrrole ring.
The order of these steps is crucial for achieving the desired regioselectivity and overall efficiency of the synthesis.
The Synthetic Pathway: From 7-Azaindole to the Target Intermediate
The following sections provide a detailed, step-by-step protocol for the synthesis of this compound, starting from 7-azaindole.
Step 1: Synthesis of 4-Chloro-7-azaindole (2)
The initial step involves the regioselective chlorination of the 7-azaindole core at the 4-position. A common and effective method to achieve this is through an N-oxidation/chlorination sequence.
Causality of Experimental Choices:
-
N-Oxidation: The pyridine nitrogen of 7-azaindole is first oxidized to the corresponding N-oxide. This electronic modification activates the pyridine ring for nucleophilic attack.
-
Chlorination: Treatment of the N-oxide with a chlorinating agent, such as phosphorus oxychloride (POCl₃), introduces the chlorine atom regioselectively at the C4 position. The N-oxide functionality directs the chlorination to this specific position.
Experimental Protocol:
-
N-Oxidation:
-
In a round-bottom flask, dissolve 7-azaindole (1.0 eq) in a suitable solvent such as ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, the reaction mixture is worked up by washing with a saturated sodium bicarbonate solution to remove excess acid, followed by extraction with an organic solvent. The organic layers are then dried and concentrated to yield 7-azaindole-N-oxide.
-
-
Chlorination:
-
To the crude 7-azaindole-N-oxide, add phosphorus oxychloride (POCl₃) (5-10 eq) cautiously at 0 °C.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base, such as sodium hydroxide or sodium carbonate, until the pH is approximately 8-9.
-
The resulting precipitate, 4-chloro-7-azaindole, is collected by filtration, washed with water, and dried.[2]
-
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 7-Azaindole | 118.14 | 1.0 |
| m-CPBA | 172.57 | 1.1 |
| POCl₃ | 153.33 | 5-10 |
Table 1: Key Reagents for the Synthesis of 4-Chloro-7-azaindole.
Step 2: Synthesis of 4-Chloro-1-benzenesulfonyl-7-azaindole (3)
With the 4-chloro-7-azaindole in hand, the next step is the protection of the pyrrole nitrogen with a benzenesulfonyl group. This group serves two primary purposes: it protects the N-H during subsequent reactions and its electron-withdrawing nature influences the regioselectivity of the upcoming iodination step.
Causality of Experimental Choices:
-
Base-mediated Deprotonation: A base, such as sodium hydride (NaH), is used to deprotonate the pyrrole nitrogen, generating a nucleophilic anion.
-
Sulfonylation: The resulting anion readily reacts with benzenesulfonyl chloride in an SN2 fashion to form the N-sulfonylated product.
Experimental Protocol:
-
To a solution of 4-chloro-7-azaindole (1.0 eq) in an anhydrous aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30-60 minutes, allowing for complete deprotonation.
-
Slowly add benzenesulfonyl chloride (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 4-chloro-1-benzenesulfonyl-7-azaindole.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 4-Chloro-7-azaindole | 152.58 | 1.0 |
| Sodium Hydride (60%) | 40.00 | 1.2 |
| Benzenesulfonyl Chloride | 176.62 | 1.1 |
Table 2: Key Reagents for the Synthesis of 4-Chloro-1-benzenesulfonyl-7-azaindole.
Step 3: Synthesis of this compound (4)
The final step is the regioselective iodination of the protected 4-chloro-7-azaindole at the C2 position of the pyrrole ring.
Causality of Experimental Choices:
-
Electrophilic Iodination: The electron-withdrawing benzenesulfonyl group at the N1 position deactivates the pyrrole ring towards electrophilic substitution. However, it preferentially directs the substitution to the C2 position over the C3 position.
-
Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent that is well-suited for this transformation, minimizing side reactions.[3][4]
Experimental Protocol:
-
Dissolve 4-chloro-1-benzenesulfonyl-7-azaindole (1.0 eq) in an anhydrous solvent such as acetonitrile or dichloromethane.
-
Add N-iodosuccinimide (NIS) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of sodium thiosulfate to quench any remaining NIS and iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by recrystallization or column chromatography to yield the final product.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 4-Chloro-1-benzenesulfonyl-7-azaindole | 292.74 | 1.0 |
| N-Iodosuccinimide (NIS) | 224.98 | 1.1 |
Table 3: Key Reagents for the Synthesis of this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical progression of the synthetic route.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound is a well-defined, three-step process that commences with the readily available starting material, 7-azaindole. Each step in the sequence—regioselective chlorination, N-benzenesulfonylation, and regioselective iodination—is governed by fundamental principles of heterocyclic chemistry and has been optimized to ensure high yields and purity of the desired intermediates and the final product. This guide provides a robust and reliable framework for researchers and scientists to access this valuable building block for the advancement of drug discovery programs.
References
An In-Depth Technical Guide to 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is sparse, this document constructs a robust scientific narrative based on established principles and analogous structures. We will delve into a proposed synthetic pathway, explore its anticipated chemical properties and reactivity, and project its potential as a valuable building block in the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique structural features of substituted 7-azaindoles.
Introduction: The Prominence of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, primarily due to its role as a bioisostere of both purines and indoles.[1] This structural mimicry allows 7-azaindole derivatives to interact with a wide array of biological targets, often with enhanced potency and improved physicochemical properties compared to their parent structures. The addition of a nitrogen atom to the indole ring system can modulate the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, making it a versatile tool for drug designers.[2]
Notably, the 7-azaindole moiety is a key feature in numerous kinase inhibitors.[2][3] The nitrogen atoms in the bicyclic system can form critical hydrogen bonds with the hinge region of protein kinases, mimicking the interaction of the adenine portion of ATP.[2] This has led to the development of several successful drugs and clinical candidates for the treatment of cancer and other diseases.[2][4] The strategic functionalization of the 7-azaindole core is therefore a critical aspect of modern drug discovery.
Proposed Synthesis of this compound
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 4-Chloro-7-azaindole
The initial step involves the regioselective chlorination of the 7-azaindole core at the C4 position. A common method for this transformation is electrophilic halogenation.
-
Protocol:
-
To a solution of 7-azaindole in a suitable aprotic solvent (e.g., acetonitrile or THF), add N-chlorosuccinimide (NCS) in a portion-wise manner at room temperature.
-
The reaction mixture is stirred for a period of 2 to 8 hours, with progress monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield 4-chloro-7-azaindole.
-
-
Causality: The use of NCS provides a mild and effective source of electrophilic chlorine. The regioselectivity for the C4 position is a known characteristic of electrophilic substitution on the 7-azaindole ring.
Step 2: Synthesis of 4-Chloro-2-iodo-7-azaindole
The subsequent iodination at the C2 position can be achieved using another electrophilic halogenating agent.
-
Protocol:
-
Dissolve 4-chloro-7-azaindole in an appropriate solvent such as dichloromethane (DCM) or acetonitrile.
-
Add N-iodosuccinimide (NIS) to the solution and stir the reaction at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting crude material is purified by silica gel chromatography to afford 4-chloro-2-iodo-7-azaindole.
-
-
Causality: The C2 position of the 7-azaindole nucleus is susceptible to electrophilic attack, and NIS is a widely used reagent for this purpose due to its ease of handling and high reactivity.
Step 3: Synthesis of this compound
The final step is the protection of the nitrogen at the N1 position with a benzenesulfonyl group.
-
Protocol:
-
To a solution of 4-chloro-2-iodo-7-azaindole in a dry aprotic solvent like THF or DMF, add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the indole nitrogen.
-
After stirring for a short period, benzenesulfonyl chloride is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is carefully quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography will yield the final product, this compound.[6]
-
-
Causality: The benzenesulfonyl group serves as a robust protecting group for the indole nitrogen and can also act as an electron-withdrawing group, influencing the reactivity of the heterocyclic system. The use of a strong base is necessary to deprotonate the relatively acidic N-H of the azaindole.
Chemical Properties and Reactivity
This compound is a highly functionalized molecule with multiple reactive sites, making it a versatile intermediate for further chemical transformations.
| Property | Description |
| Molecular Formula | C₁₃H₈ClIN₂O₂S |
| Molecular Weight | 418.64 g/mol |
| CAS Number | 940948-30-1[6] |
Reactivity at Halogenated Positions
The presence of both chloro and iodo substituents on the azaindole ring allows for regioselective cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the carbon-chlorine bond.[7] This differential reactivity allows for the selective functionalization at the C2 position while leaving the C4-chloro group intact for subsequent modifications.
3.1.1. Suzuki-Miyaura Cross-Coupling
-
Protocol:
-
In a reaction vessel, combine this compound, a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst), and a base (e.g., K₂CO₃, Cs₂CO₃).[7][8]
-
Add a degassed solvent system (e.g., dioxane/water or DMF).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
-
Deprotection of the Benzenesulfonyl Group
The benzenesulfonyl group can be removed under various conditions, such as treatment with a strong base (e.g., NaOH or KOH) in a protic solvent, or under reductive conditions, to reveal the N-H of the 7-azaindole for further functionalization or for the final drug molecule.
Applications in Drug Discovery
The structural features of this compound make it a highly attractive starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery.
Kinase Inhibitors
As previously mentioned, the 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors.[2][3] The C2 position, which can be readily diversified via the iodo intermediate, is a key vector for introducing substituents that can interact with the solvent-exposed region of the kinase active site, thereby modulating potency and selectivity. The C4-chloro substituent can also be a site for further modification or can contribute to the overall electronic and steric profile of the molecule, influencing its binding affinity.
Other Therapeutic Areas
Beyond kinase inhibition, 7-azaindole derivatives have shown promise in a variety of other therapeutic areas, including:
-
Antiviral agents: Certain 7-azaindole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[1]
-
Antimycobacterial agents: The 1,4-azaindole scaffold has been explored for the development of novel treatments for tuberculosis.[9]
-
Central Nervous System (CNS) disorders: Derivatives of azaindoles have been investigated as potential treatments for Alzheimer's disease.[2]
-
Anti-inflammatory agents: Some 7-azaindole compounds have demonstrated anti-inflammatory activity.[2]
The versatility of this compound allows for the systematic exploration of chemical space around the 7-azaindole core to develop novel drug candidates for these and other diseases.
Conclusion
This compound represents a strategically designed and highly versatile chemical entity for drug discovery and development. Although direct experimental data for this specific compound is not extensively published, its synthesis and reactivity can be confidently predicted based on the rich chemistry of the 7-azaindole scaffold. Its multiple points of functionalization allow for the creation of diverse chemical libraries, particularly for the discovery of novel kinase inhibitors and other targeted therapies. This guide provides a solid foundation for researchers to synthesize and utilize this valuable building block in their quest for the next generation of innovative medicines.
References
- 1. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 5. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 6. ivychem.com [ivychem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lead optimization of 1,4-azaindoles as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Strategic Importance of Functionalized 7-Azaindoles
An In-depth Technical Guide to the Synthesis of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
The 7-azaindole scaffold, a bioisostere of indole and purine, represents a "privileged" structure in medicinal chemistry. Its unique hydrogen bonding capabilities and electronic properties have led to its incorporation into numerous clinically successful drugs, particularly in oncology and virology.[1][2] The strategic functionalization of the 7-azaindole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the development of novel, polysubstituted derivatives a key objective for researchers in drug discovery.
This guide provides a comprehensive technical overview of a proposed synthetic pathway for a novel, highly functionalized derivative: This compound . As this specific molecule is not extensively documented in prior literature, this whitepaper serves as a forward-looking guide for its synthesis, grounded in established and analogous chemical transformations. We will delve into the rationale behind the proposed synthetic strategy, provide detailed experimental protocols, and discuss the significance of each transformation.
Retrosynthetic Analysis: A Roadmap to the Target Molecule
A logical retrosynthetic analysis is paramount in designing a viable pathway for a multi-substituted heterocyclic system. The proposed disconnection strategy for the target molecule prioritizes the sequential and regioselective introduction of functional groups, taking into account the evolving electronic nature of the 7-azaindole ring.
Caption: Retrosynthetic analysis of the target molecule.
Chapter 1: Synthesis of the 4-Chloro-7-azaindole Intermediate
The journey to our target molecule begins with the selective chlorination of the commercially available 7-azaindole at the C4 position. Direct electrophilic chlorination of the 7-azaindole core is challenging due to the electron-deficient nature of the pyridine ring. Therefore, a well-established two-step sequence involving N-oxidation followed by treatment with a chlorinating agent is the preferred and most reliable method.[3]
Rationale and Mechanism
-
N-Oxide Formation: The pyridine nitrogen of 7-azaindole is first oxidized to the corresponding N-oxide. This transformation serves a crucial purpose: it electronically activates the pyridine ring, making the C4 and C6 positions susceptible to nucleophilic attack.
-
Regioselective Chlorination: The N-oxide intermediate is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or methanesulfonyl chloride (MsCl).[3][4] The reaction proceeds via a nucleophilic attack of the chloride ion at the C4 position, followed by rearomatization and loss of the oxygen atom to yield 4-chloro-7-azaindole. This method provides high regioselectivity for the C4 position.
Experimental Protocol: Synthesis of 4-Chloro-7-azaindole
Materials:
-
7-Azaindole
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide
-
Ethyl acetate (EtOAc) or similar organic solvent
-
Phosphorus oxychloride (POCl₃) or Methanesulfonyl chloride (MsCl)
-
Dimethylformamide (DMF)
-
Aqueous sodium hydroxide (NaOH) or potassium phosphate solution
-
Water
Step-by-Step Procedure:
-
N-Oxidation:
-
Dissolve 7-azaindole (1.0 eq) in a suitable organic solvent such as ethyl acetate.
-
Add m-CPBA (typically 1.1-1.5 eq) portion-wise at room temperature. Alternatively, hydrogen peroxide can be used as the oxidant.[4]
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically worked up by washing with an aqueous basic solution (e.g., sodium bicarbonate) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid. The organic layer is then dried and concentrated to yield 7-azaindole N-oxide.
-
-
Chlorination:
-
Dissolve the crude 7-azaindole N-oxide (1.0 eq) in DMF.
-
Slowly add MsCl (3.3 eq) or POCl₃ (2-10 eq) to the solution at an elevated temperature (e.g., 60-85 °C).[3][4] The addition should be controlled to manage any exotherm.
-
Stir the reaction at the elevated temperature for several hours until the reaction is complete.
-
Cool the reaction mixture and carefully quench by pouring it into cold water.
-
Adjust the pH of the aqueous suspension to basic (pH 8.5-9.5) using an aqueous NaOH solution.[4]
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-chloro-7-azaindole. A yield of up to 85.6% has been reported for this transformation.[4]
-
Chapter 2: N-Benzenesulfonylation of 4-Chloro-7-azaindole
With the C4-chloro substituent in place, the next strategic step is the protection of the pyrrole nitrogen. The choice of the benzenesulfonyl group is deliberate; it is a robust, electron-withdrawing protecting group that significantly influences the regioselectivity of subsequent functionalization steps, specifically directing electrophilic attack or deprotonation to the C2 position.
Rationale and Mechanism
The sulfonylation of the N1 nitrogen of the 7-azaindole ring proceeds via a standard nucleophilic attack of the deprotonated nitrogen onto the electrophilic sulfur atom of benzenesulfonyl chloride. A base is required to deprotonate the N-H of the pyrrole ring, thereby generating a more nucleophilic anion.
Experimental Protocol: Synthesis of 1-Benzenesulfonyl-4-chloro-7-azaindole
Materials:
-
4-Chloro-7-azaindole
-
Benzenesulfonyl chloride
-
Sodium hydride (NaH) or similar non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Step-by-Step Procedure:
-
To a solution of 4-chloro-7-azaindole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, during which time hydrogen gas evolution will be observed.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until complete conversion is observed by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 1-Benzenesulfonyl-4-chloro-7-azaindole.
Chapter 3: Regioselective C2-Iodination
This final step is the most critical and synthetically nuanced transformation to yield the target molecule. The powerful electron-withdrawing nature of the N-benzenesulfonyl group acidifies the C2 proton, making it susceptible to deprotonation by a strong base. This regioselective deprotonation (or metalation) generates a nucleophilic C2-anion that can be trapped by an electrophilic iodine source.
Rationale and Mechanism: Deprotonation-Iodolysis
The N-sulfonyl group directs lithiation to the C2 position of the indole and azaindole ring systems. This is a well-documented phenomenon in indole chemistry. The resulting C2-lithiated species is a potent nucleophile. Quenching this intermediate with an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), results in the formation of the C2-iodo bond. This deprotometalation-iodolysis sequence is a highly effective method for the regioselective iodination at the C2 position of N-sulfonylated indoles and related heterocycles.[5][6]
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Benzenesulfonyl-4-chloro-7-azaindole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Iodine (I₂) or N-Iodosuccinimide (NIS)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous ammonium chloride solution
Step-by-Step Procedure:
-
Dissolve 1-Benzenesulfonyl-4-chloro-7-azaindole (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi or LDA (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation at the C2 position.
-
In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous sodium thiosulfate solution to quench any remaining iodine.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is then purified by column chromatography to afford the final target molecule, This compound .
Forward Synthesis Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 5. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Selective Suzuki Coupling of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 7-Azaindole Scaffolds
The 7-azaindole nucleus is a privileged scaffold in modern medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1][2] As a bioisostere of indole, the introduction of a nitrogen atom into the benzene ring can significantly modulate a molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, enhancing its pharmacological profile.[3] Notably, the 7-azaindole framework is a cornerstone in the design of kinase inhibitors, where it masterfully mimics the adenine fragment of ATP to bind to the kinase hinge region.[3][4] This has led to the development of FDA-approved drugs and numerous clinical candidates for the treatment of various cancers.[4]
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in the synthetic chemist's arsenal for forging carbon-carbon bonds.[5][6] Its tolerance of a wide array of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acid derivatives make it exceptionally suited for the late-stage functionalization of complex heterocyclic systems.[7][8] This guide provides a comprehensive overview and a detailed protocol for the selective Suzuki coupling at the C2-position of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole, a versatile intermediate for the synthesis of novel therapeutic agents.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[5][9]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. This is typically the rate-determining step of the reaction.[10]
-
Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic moiety to the palladium center, displacing the halide.[5]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst to re-enter the cycle.[9]
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
palladium-catalyzed reactions of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
Authored by: A Senior Application Scientist
This document provides detailed application notes and protocols for the strategic functionalization of this compound. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds.
The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged structure in medicinal chemistry.[1] As a bioisostere of both indole and purine systems, it offers a unique combination of hydrogen bonding capabilities and physicochemical properties that are highly advantageous in drug design.[2] The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the pyrrole N-H serves as a hydrogen bond donor. This bidentate hydrogen bonding motif is particularly effective for interacting with the hinge region of protein kinases, making 7-azaindole an exceptional scaffold for the development of kinase inhibitors.[3] Notable drugs such as the BRAF kinase inhibitor Vemurafenib underscore the therapeutic potential of this heterocyclic system.[3]
The development of robust and selective synthetic methodologies to functionalize the 7-azaindole core is therefore of paramount importance for expanding chemical diversity and accelerating drug discovery programs.[4]
The Substrate: A Platform for Selective Functionalization
The subject of this guide, This compound , is a highly versatile intermediate designed for sequential, site-selective cross-coupling reactions.
-
N-Benzenesulfonyl Protection: The benzenesulfonyl (-SO₂Ph) group on the pyrrole nitrogen serves a critical dual function. Firstly, it protects the N-H proton, preventing competitive N-arylation during cross-coupling reactions.[5] Secondly, as an electron-withdrawing group, it modulates the electronic properties of the heterocyclic core, which can influence reaction kinetics. This protecting group is stable under a wide range of coupling conditions and can be removed later in the synthetic sequence if desired.
-
Orthogonal Halogenation: The key feature of this substrate is the presence of two different halogen atoms at distinct positions: an iodide at C2 and a chloride at C4. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the Pd(0) center follows the trend I > Br > Cl.[6] This differential reactivity allows for the highly selective functionalization of the C2-iodo position under relatively mild conditions, leaving the C4-chloro position intact for subsequent transformations under more forcing conditions. This unlocks the potential for one-pot or sequential diarylation strategies.[6]
General Experimental Workflow
A standardized workflow is crucial for reproducibility in palladium-catalyzed reactions. The following diagram illustrates the typical sequence from reaction setup to product isolation.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Application Protocol: Suzuki-Miyaura Coupling at C2
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds. It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester.[7]
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand like SPhos or XPhos is crucial for promoting both the oxidative addition and reductive elimination steps, leading to higher efficiency and turnover numbers.[6][8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Recommended Protocol
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2–1.5 eq.), and potassium phosphate (K₃PO₄, 2.0–3.0 eq.).
-
Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio by volume) to achieve a substrate concentration of 0.1 M.
-
Degassing: Seal the vial and thoroughly degas the mixture by sparging with argon for 15-20 minutes. This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., SPhos Pd G2, 1–3 mol%) and any additional ligand if required.
-
Reaction: Heat the reaction mixture to 80–100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-7-azaindole product.
| Parameter | Recommended Condition | Rationale |
| Pd Source | SPhos Pd G2, Pd₂(dba)₃ | Pre-catalysts offer air stability and rapid generation of the active Pd(0) species.[7] |
| Ligand | SPhos, XPhos | Bulky, electron-rich biaryl phosphines accelerate the reaction.[6] |
| Base | K₃PO₄, Cs₂CO₃ | Facilitates the transmetalation step. K₃PO₄ is effective and generally applicable.[7] |
| Solvent | 1,4-Dioxane / H₂O | The aqueous component is crucial for activating the boronic acid. |
| Temperature | 80–100 °C | Provides sufficient thermal energy for the catalytic cycle without promoting decomposition. |
Application Protocol: Sonogashira Coupling at C2
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is fundamental for introducing alkynyl moieties, which are versatile handles for further transformations or key components of bioactive molecules.[10][11]
Mechanistic Rationale
The standard Sonogashira reaction employs a dual catalytic system.[9] The palladium catalyst undergoes a cycle similar to the Suzuki coupling. Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-X complex, facilitating the C-C bond formation. Copper-free versions have also been developed to avoid potential issues with copper contamination.[12]
Caption: Simplified catalytic cycles for the Sonogashira reaction.
Recommended Protocol
-
Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.) and copper(I) iodide (CuI, 5–10 mol%).
-
Solvent and Reagent Addition: Add a suitable solvent such as THF or DMF. To this suspension, add the base, typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA, 2.0–3.0 eq.), which also serves as a solvent. Then, add the terminal alkyne (1.1–1.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2–5 mol%) or a combination of Pd(OAc)₂ and PPh₃.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40–60 °C). The reaction is often rapid and can be monitored by TLC or LC-MS (typically 1–6 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Source | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Standard, reliable catalysts for Sonogashira couplings. |
| Cu Source | CuI | Co-catalyst essential for the formation of the copper acetylide.[13] |
| Base | Et₃N, DIPEA | Acts as both a base to deprotonate the alkyne and an acid scavenger. |
| Solvent | THF, DMF | Aprotic solvents that effectively dissolve the reagents. |
| Temperature | 25–60 °C | The reaction is often efficient at or near room temperature. |
Application Protocol: Heck Reaction at C2
The Heck reaction enables the arylation of alkenes, forming a new C-C bond with concomitant loss of a hydrogen atom from the alkene.[14][15] It is a powerful tool for synthesizing substituted styrenes, cinnamates, and other vinylated heterocycles.[16][17]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the aryl iodide to Pd(0). The resulting Ar-Pd(II)-I complex then coordinates to the alkene. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond. The final steps involve a syn-β-hydride elimination to release the substituted alkene product and formation of a hydrido-palladium complex, which is converted back to the active Pd(0) catalyst by the base.[18]
Caption: Simplified catalytic cycle for the Heck reaction.
Recommended Protocol
-
Vessel Preparation: Combine this compound (1.0 eq.), the alkene (e.g., n-butyl acrylate, styrene; 1.5–2.0 eq.), and an inorganic base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N, 2.0 eq.) in a sealable pressure vessel.
-
Solvent Addition: Add a polar aprotic solvent like DMF, DMA, or NMP.
-
Catalyst Addition: Add the palladium source, typically Palladium(II) acetate (Pd(OAc)₂, 2–5 mol%), and a suitable phosphine ligand (e.g., P(o-tol)₃, PPh₃).
-
Reaction: Seal the vessel and heat to 100–140 °C. High temperatures are often required for the Heck reaction.[19] Monitor progress by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a large volume of water and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Source | Pd(OAc)₂, PdCl₂ | Common and effective palladium(II) pre-catalysts. |
| Ligand | P(o-tol)₃, PPh₃ | Triarylphosphines are standard ligands for the Heck reaction. |
| Base | Et₃N, K₂CO₃ | Neutralizes the HX generated during the catalytic cycle.[14] |
| Solvent | DMF, NMP | High-boiling polar aprotic solvents are required for the typical reaction temperatures. |
| Temperature | 100–140 °C | Necessary to drive the catalytic cycle, particularly the β-hydride elimination step. |
Application Protocol: Buchwald-Hartwig Amination at C2
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[20][21] It has become an indispensable method for synthesizing arylamines, which are prevalent in pharmaceuticals.[22][23]
Mechanistic Rationale
Similar to other cross-coupling reactions, the cycle involves oxidative addition of the aryl halide to Pd(0). The resulting complex then undergoes coordination with the amine. Deprotonation by a strong base forms a palladium-amido complex. The final, and often rate-limiting, step is the reductive elimination of the C-N bond to yield the arylamine product and regenerate the Pd(0) catalyst. The use of bulky, electron-rich ligands (e.g., RuPhos, XPhos) is critical to facilitate the reductive elimination step.[22][24]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Recommended Protocol
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 2–5 mol%), the ligand (e.g., RuPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.5–2.0 eq.) to a reaction vessel.
-
Reagent Addition: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane, followed by the primary or secondary amine (1.1–1.5 eq.).
-
Reaction: Seal the vessel and heat to 80–110 °C. Monitor the reaction by LC-MS until complete consumption of the starting material.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) or water.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, and wash the combined organic layers with brine. Dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Source | RuPhos Pd G3, Pd₂(dba)₃ | Modern pre-catalysts are highly active and reliable.[24] |
| Ligand | RuPhos, XPhos, BrettPhos | Bulky, electron-rich dialkylbiaryl phosphine ligands are state-of-the-art for C-N coupling.[22][24] |
| Base | NaOtBu, LiHMDS, K₂CO₃ | A strong, sterically hindered base is required to deprotonate the amine without competing. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are essential for this moisture-sensitive reaction. |
| Temperature | 80–110 °C | Promotes the rate-limiting reductive elimination step. |
Conclusion and Future Directions
The protocols described herein provide a robust framework for the selective functionalization of this compound at the C2 position. The inherent reactivity difference between the C-I and C-Cl bonds allows for a diverse array of substituents to be introduced via Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. The resulting 2-substituted-4-chloro-7-azaindole products are valuable intermediates themselves, poised for further diversification at the C4 position under more forcing palladium-catalyzed conditions, enabling the synthesis of complex, polysubstituted 7-azaindole libraries for drug discovery and materials science applications.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Efficient Access to Azaindoles and Indoles [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. aurigeneservices.com [aurigeneservices.com]
- 17. atlanchimpharma.com [atlanchimpharma.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mdpi.com [mdpi.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. research.rug.nl [research.rug.nl]
- 22. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
The Strategic Utility of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole in Medicinal Chemistry: Application Notes and Protocols
Introduction: The 7-Azaindole Scaffold as a Privileged Motif in Drug Discovery
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active molecules.[1][2] Its structural similarity to the purine core of adenosine triphosphate (ATP) allows it to function as an excellent "hinge-binder," forming critical hydrogen bonds within the ATP-binding sites of protein kinases.[3][4][5] This interaction is fundamental to the mechanism of numerous kinase inhibitors. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, effectively anchoring the inhibitor to the kinase hinge region. This bioisosteric relationship with purines has cemented the 7-azaindole scaffold as a critical component in the development of targeted therapies, most notably in oncology.[6]
The compound 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole is a highly functionalized and strategically designed intermediate for elaborating this privileged core. Each component of its structure serves a distinct and vital purpose:
-
7-Azaindole Core: The foundational pharmacophore for kinase binding.
-
N-Benzenesulfonyl Group: A robust protecting group for the pyrrole nitrogen. It deactivates the pyrrole ring towards unwanted electrophilic substitution and allows for regioselective functionalization at other positions. Its removal is typically achieved under specific, non-harsh conditions.
-
C2-Iodo Group: A highly reactive handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, enabling selective, sequential functionalization.[1]
-
C4-Chloro Group: A less reactive handle for subsequent cross-coupling reactions, allowing for the introduction of a second point of diversity after the C2 position has been modified.
This multi-functionalized building block provides medicinal chemists with a powerful tool for systematically constructing complex molecular architectures, enabling the exploration of structure-activity relationships (SAR) in the pursuit of potent and selective drug candidates.
Physicochemical Properties and Handling
| Property | Value |
| CAS Number | 940948-30-1 |
| Molecular Formula | C₁₃H₈ClIN₂O₂S |
| Molecular Weight | 418.64 g/mol |
| Appearance | Solid (predicted) |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2–8 °C. Keep dry and sealed. |
Application in Kinase Inhibitor Synthesis: A Sequential Cross-Coupling Strategy
The primary application of This compound is as a linchpin in the convergent synthesis of kinase inhibitors. Its differentially reactive halogen atoms are ideal for a sequential, regioselective cross-coupling strategy. This allows for the controlled and directional assembly of a complex molecule, a common workflow in drug discovery campaigns.
The following workflow illustrates the synthesis of a core structure common to many B-Raf inhibitors, such as Vemurafenib and PLX4720.[2][7]
Caption: Sequential functionalization workflow for a kinase inhibitor core.
Protocol 1: Sonogashira Coupling at the C2-Iodo Position
This protocol describes the selective coupling of a terminal alkyne to the C2 position of the azaindole core. The higher reactivity of the C-I bond allows this reaction to proceed under conditions that leave the C-Cl bond intact.[8]
Rationale: The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds.[8] A palladium catalyst facilitates the main catalytic cycle, while a copper(I) co-catalyst is typically used to activate the alkyne, increasing reaction efficiency under mild conditions.[9][10] The choice of a bulky phosphine ligand can improve catalyst stability and turnover. An amine base is used to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Propargyl alcohol) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
Procedure:
-
To a dry, oven-flamed Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-alkynyl substituted product.
Protocol 2: Suzuki Coupling at the C4-Chloro Position
This protocol details the introduction of an aryl group at the C4 position. The C-Cl bond, being less reactive, requires more forcing conditions or a more active catalyst system than the C-I bond coupling.[8][11]
Rationale: The Suzuki-Miyaura coupling is a premier method for forming C(sp²)-C(sp²) bonds.[11] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12] The base is crucial for activating the boronic acid in the transmetalation step. For less reactive chlorides, catalyst systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to achieve good yields.[11]
Materials:
-
2-Alkynyl-1-benzenesulfonyl-4-chloro-7-azaindole (from Protocol 1) (1.0 equiv)
-
Arylboronic acid or ester (e.g., Phenylboronic acid) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv) and SPhos (0.1 equiv), OR a pre-formed catalyst like SPhos Pd G2 (0.05 equiv)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water 10:1)
Procedure:
-
In a sealable reaction vessel, combine the 4-chloro-azaindole substrate, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Add the Pd(OAc)₂ and SPhos (or the pre-formed catalyst) under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 2,4-disubstituted azaindole.
Protocol 3: N-Deprotection of the Benzenesulfonyl Group
The final step in revealing the kinase-binding pharmacophore is the removal of the N-benzenesulfonyl protecting group. This is often achieved under basic conditions.[3]
Rationale: The benzenesulfonyl group is stable to many reaction conditions, including the palladium-catalyzed couplings described above. Its removal is typically effected by nucleophilic attack at the sulfur atom. Strong bases like sodium hydroxide in an alcohol/water mixture or potassium tert-butoxide in DMSO can effectively cleave the N-S bond.[13] The choice of conditions depends on the stability of other functional groups in the molecule.
Materials:
-
2-Alkynyl-4-aryl-1-benzenesulfonyl-7-azaindole (from Protocol 2) (1.0 equiv)
-
Sodium hydroxide (NaOH) (5.0 equiv)
-
Solvent mixture: Methanol (MeOH) and Water (H₂O) (e.g., 3:1)
Procedure:
-
Dissolve the N-benzenesulfonylated azaindole in the MeOH/H₂O solvent mixture in a round-bottom flask.
-
Add the sodium hydroxide pellets or a concentrated aqueous solution.
-
Heat the mixture to reflux (or stir at 50-60 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-8 hours.
-
Cool the reaction to room temperature and carefully neutralize with 1M HCl until the pH is ~7.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization to yield the final, unprotected 7-azaindole core. The NH group is now available for hydrogen bonding interactions with the target kinase.
References
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid, Microwave-Assisted Organic Synthesis of Selective V600EBRAF Inhibitors for Preclinical Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Strategic Utility of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole in Complex Molecule Synthesis
Introduction: The Privileged 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1][2] Its structural resemblance to purines allows it to function as an effective hinge-binder in the ATP-binding sites of various protein kinases, making it a cornerstone for the development of targeted therapies, particularly in oncology.[1][3] The strategic functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. The compound 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole has emerged as a highly valuable and versatile intermediate for the synthesis of complex kinase inhibitors, including the FDA-approved BRAF inhibitor, Vemurafenib.[4][5][6]
This guide provides an in-depth analysis of this key synthetic intermediate, detailing its preparation, unique reactivity, and application in palladium-catalyzed cross-coupling reactions. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering both practical, step-by-step instructions and the critical scientific rationale behind the methodologies.
Application Notes: A Dissection of a Versatile Intermediate
The Role of the Benzenesulfonyl Protecting Group
The benzenesulfonyl group serves a multifaceted role beyond simple protection of the pyrrolic nitrogen:
-
Activation and Stability: It enhances the stability of the azaindole ring to certain reagents while activating it for others.
-
Directing Group: The sulfonyl group can influence the regioselectivity of subsequent electrophilic substitution reactions.
-
Solubility: It often improves the solubility of the azaindole intermediate in common organic solvents, aiding in purification.
-
Robust Deprotection: While stable to many reaction conditions, it can be reliably removed under basic conditions, often with mild reagents like potassium carbonate in methanol or stronger bases like sodium hydroxide, to reveal the free N-H required for biological activity.[1]
Orthogonal Reactivity: The Chloro and Iodo Substituents
The primary synthetic value of This compound lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling conditions than the carbon-chlorine bond. This orthogonality allows for selective, sequential functionalization of the 7-azaindole core.
Typically, the more labile C-I bond at the 2-position is addressed first, for instance, via a Suzuki or Sonogashira coupling. The less reactive C-Cl bond at the 4-position can then be subjected to a subsequent coupling reaction, often requiring more forcing conditions or specialized catalyst systems (e.g., Buchwald-Hartwig amination).[2] This stepwise approach is fundamental to building the complex architectures of modern kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible, multi-step synthesis starting from commercially available 4-chloro-7-azaindole, based on established methodologies for N-protection and halogenation of the azaindole scaffold.
Workflow Diagram: Synthesis of the Key Intermediate
Caption: Synthetic workflow for the preparation of the target intermediate.
Step 1: Synthesis of 1-Benzenesulfonyl-4-chloro-7-azaindole
-
Materials:
-
4-Chloro-7-azaindole (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Benzenesulfonyl chloride (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of NaH (1.2 equiv) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of 4-chloro-7-azaindole (1.0 equiv) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-benzenesulfonyl-4-chloro-7-azaindole.
-
Step 2: Synthesis of this compound
-
Materials:
-
1-Benzenesulfonyl-4-chloro-7-azaindole (1.0 equiv)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)
-
Iodine (I₂) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 1-benzenesulfonyl-4-chloro-7-azaindole (1.0 equiv) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.
-
Add n-BuLi (1.1 equiv) dropwise, maintaining the temperature at -78 °C. A color change is typically observed, indicating lithiation.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of iodine (1.2 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to consume excess iodine.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford This compound .
-
Characterization Data (Predicted)
| Property | Value |
| Molecular Formula | C₁₃H₈ClIN₂O₂S |
| Molecular Weight | 418.64 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃) | δ 8.2-7.5 (m, Ar-H), 7.0-6.8 (m, Ar-H) ppm |
| ¹³C NMR (CDCl₃) | δ 145-110 (Ar-C), 85-75 (C-I) ppm |
| Mass Spec (ESI) | m/z 419.9 [M+H]⁺, 441.9 [M+Na]⁺ |
Note: Actual spectral data should be obtained and verified for any newly synthesized batch.
Protocol 2: Application in Suzuki-Miyaura Cross-Coupling
This protocol details the selective coupling at the C-2 position, leveraging the higher reactivity of the iodo substituent.
Workflow Diagram: C-2 Selective Suzuki Coupling
Caption: Selective Suzuki-Miyaura coupling at the C-2 position.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1)
-
Ethyl acetate
-
Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (Dioxane/Water).
-
Add the palladium catalyst (5 mol%) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Expected Yields and Optimization:
| Arylboronic Acid | Catalyst Loading | Base | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | 5 mol% Pd(PPh₃)₄ | K₂CO₃ | 90 | 75-85 |
| 4-Methoxyphenylboronic acid | 5 mol% Pd(PPh₃)₄ | K₂CO₃ | 90 | 80-90 |
| 3-Pyridylboronic acid | 5 mol% Pd(dppf)Cl₂ | Cs₂CO₃ | 100 | 60-75 |
Note: Yields are illustrative and depend on the specific substrate and precise reaction conditions. Less reactive aryl chlorides are generally unreactive under these conditions.[7][8]
Protocol 3: Application in Sonogashira Cross-Coupling
This protocol demonstrates the formation of a C-C triple bond at the C-2 position, another critical transformation in drug synthesis.
Workflow Diagram: C-2 Selective Sonogashira Coupling
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Utility of a Multifunctional Scaffold
1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole is a strategically designed synthetic building block of significant interest in medicinal chemistry and drug discovery. The 7-azaindole core is a privileged scaffold, recognized as a bioisostere of indole and purine systems, and is a component of numerous kinase inhibitors and other therapeutic agents.[1][2] This particular derivative offers three distinct points for chemical modification, enabling the sequential and regioselective introduction of diverse functionalities.
The benzenesulfonyl group serves as a robust protecting group for the azaindole nitrogen, while also activating the heterocyclic core. The differential reactivity of the C-2 iodo and C-4 chloro substituents allows for selective palladium-catalyzed cross-coupling reactions. Typically, the carbon-iodine bond is more reactive than the carbon-chlorine bond, facilitating sequential functionalization.[3] This application note provides detailed protocols for leveraging this reactivity in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, as well as the subsequent deprotection of the benzenesulfonyl group.
Compound Profile
| Property | Value |
| IUPAC Name | 1-(Benzenesulfonyl)-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine |
| Synonyms | This compound |
| CAS Number | 940948-30-1[4] |
| Molecular Formula | C₁₃H₈ClIN₂O₂S |
| Molecular Weight | 418.64 g/mol |
| Appearance | Solid |
Safety and Handling
As with all halogenated heterocyclic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves.[5][6][7][8] Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[5][6][7][8] For detailed safety information, consult the Material Safety Data Sheet (MSDS).[7]
Experimental Protocols: A Guide to Sequential Cross-Coupling
The differential reactivity of the C-I and C-Cl bonds is the cornerstone of this reagent's utility. The following protocols are designed to exploit this, enabling selective functionalization at the C-2 position, followed by subsequent reaction at the C-4 position.
Workflow for Sequential Cross-Coupling
Caption: Sequential cross-coupling workflow.
Protocol 1: Suzuki-Miyaura Coupling at the C-2 Position
This protocol describes the selective coupling of an aryl or heteroaryl boronic acid at the C-2 position, leveraging the higher reactivity of the C-I bond.
Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. The choice of a palladium catalyst and ligand is crucial for achieving high yields and selectivity.[3][9] SPhos is a bulky electron-rich phosphine ligand that is effective for coupling reactions involving heteroaryl halides.[3]
Step-by-Step Protocol:
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or boronate ester (1.2-1.5 eq.), and a suitable base such as K₃PO₄ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., MeCN/H₂O 3:2 or 1,4-dioxane/water).[10]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd₂(dba)₃ (2-5 mol%) and the ligand SPhos (4-10 mol%).
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | SPhos, XPhos, P(tBu)₃ |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, Toluene, MeCN/H₂O |
| Temperature | 80-110 °C |
Protocol 2: Sonogashira Coupling at the C-2 Position
This protocol details the introduction of an alkyne moiety at the C-2 position.
Rationale: The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond.[11] It typically employs a palladium catalyst and a copper(I) co-catalyst.[11][12] The reaction is generally performed under mild conditions.[11]
Step-by-Step Protocol:
-
Reagent Preparation: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., DMF or THF), add a base such as triethylamine (Et₃N, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (2-5 mol%), and the copper co-catalyst, CuI (1-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with an organic solvent and wash with aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
| Parameter | Recommended Condition |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, DIPA |
| Solvent | DMF, THF, Acetonitrile |
| Temperature | Room Temperature to 60 °C |
Protocol 3: Buchwald-Hartwig Amination at the C-4 Position
Following functionalization at C-2, the less reactive C-4 chloro substituent can undergo amination.
Rationale: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[13][14] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results.[15][16]
Step-by-Step Protocol:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a vial with the C-2 functionalized 1-benzenesulfonyl-4-chloro-7-azaindole (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), and a strong, non-nucleophilic base like NaOtBu or Cs₂CO₃ (1.5-2.0 eq.).
-
Catalyst and Ligand: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable ligand (e.g., RuPhos, Xantphos, 4-10 mol%).
-
Solvent and Reaction: Add a dry, degassed solvent such as toluene or 1,4-dioxane. Seal the vial and heat the mixture to 80-120 °C until the starting material is consumed (monitored by LC-MS).
-
Work-up: Cool the reaction mixture, dilute with an appropriate organic solvent, and filter through a pad of Celite. Concentrate the filtrate.
-
Purification: Purify the crude product by silica gel chromatography.
| Parameter | Recommended Condition |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | RuPhos, Xantphos, BINAP |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 80-120 °C |
General Mechanism for Palladium-Catalyzed Cross-Coupling
Caption: A simplified catalytic cycle for cross-coupling reactions.
Protocol 4: Deprotection of the Benzenesulfonyl Group
The final step in many synthetic sequences involving this building block is the removal of the N-benzenesulfonyl protecting group.
Rationale: The benzenesulfonyl group is stable to many reaction conditions but can be cleaved under specific basic or nucleophilic conditions. Tetrabutylammonium fluoride (TBAF) is an effective reagent for this transformation.[17] Alternatively, strong basic conditions can be employed.[18]
Step-by-Step Protocol (using TBAF):
-
Reaction Setup: Dissolve the N-benzenesulfonyl-7-azaindole derivative (1.0 eq.) in a suitable aprotic polar solvent such as THF or DMF.
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M solution, 2.0-3.0 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the deprotection by TLC or LC-MS.
-
Work-up: Once complete, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting free NH-azaindole by column chromatography or recrystallization.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex, functionalized 7-azaindole derivatives. Its predictable, regioselective reactivity in a range of palladium-catalyzed cross-coupling reactions allows for a modular and efficient approach to novel compound libraries for drug discovery and development. The protocols outlined in this application note provide a robust starting point for researchers to exploit the full synthetic potential of this important intermediate.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ivychem.com [ivychem.com]
- 5. aksci.com [aksci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. alkalimetals.com [alkalimetals.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. research.rug.nl [research.rug.nl]
- 17. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole Derivatives
Introduction
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core component in numerous therapeutic agents due to its structural resemblance to purine and indole.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of kinase inhibitors, antiviral agents, and other targeted therapies. The specific derivative, 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole, is a highly functionalized and valuable building block. The benzenesulfonyl group at the N1 position serves as both a protecting group and a powerful directing group for metallation. The chlorine at C4 and iodine at C2 provide orthogonal handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for drug discovery programs.[2][3]
This guide provides a comprehensive, field-proven methodology for the multi-gram scale synthesis of this key intermediate. We will dissect the strategic considerations behind the chosen synthetic route, offer detailed, step-by-step protocols, and address the critical parameters for successful scale-up, purification, and characterization.
Synthetic Strategy and Retrosynthetic Analysis
A robust and scalable synthesis requires a sequence that ensures high regioselectivity and employs reliable, well-understood reactions. A direct, multi-component assembly is often inefficient for such a specifically substituted pattern. Therefore, a stepwise functionalization of the commercially available 7-azaindole core is the most logical approach.
Our retrosynthetic strategy deconstructs the target molecule into three key transformations:
-
C2-Iodination: The iodo group is best installed last via a directed ortho-metallation (DoM), a powerful technique for regioselective functionalization. The N1-benzenesulfonyl group is an excellent directing group for deprotonation at the C2 position.[1]
-
N1-Protection: The introduction of the benzenesulfonyl group is crucial not only for the directed iodination but also to prevent unwanted side reactions in the preceding chlorination step.
-
C4-Chlorination: Direct electrophilic chlorination of the 7-azaindole core is challenging. A more reliable method involves the initial formation of a 7-azaindole-N-oxide, which activates the C4 position for nucleophilic attack by a chloride source.[4][5][6]
This strategic sequence ensures that each functional group is installed with maximum control, minimizing the formation of isomeric impurities that are often difficult to separate at scale.
Caption: Proposed four-step synthetic pathway for the target molecule.
PART 1: Synthesis of 4-Chloro-7-azaindole (Intermediate 1)
This two-step process begins with the selective oxidation of the pyridine nitrogen, followed by a de-oxo-chlorination reaction.
Protocol 1.1: N-Oxidation of 7-Azaindole
Causality: The oxidation of the pyridine nitrogen (N7) deactivates the pyridine ring towards electrophilic attack and simultaneously activates the C4 and C6 positions for nucleophilic attack. This electronic shift is pivotal for the regioselective introduction of the chlorine atom in the subsequent step. Hydrogen peroxide is a cost-effective and environmentally benign oxidant suitable for large-scale reactions.[5]
Materials:
| Reagent | M.W. | Quantity (100g Scale) | Moles |
|---|---|---|---|
| 7-Azaindole | 118.14 | 100 g | 0.846 |
| Acetic Acid | 60.05 | 500 mL | - |
| Hydrogen Peroxide (30% w/w) | 34.01 | 96 mL | 0.931 |
Procedure:
-
Reaction Setup: To a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 7-azaindole (100 g, 0.846 mol) and acetic acid (500 mL).
-
Reagent Addition: Stir the mixture at room temperature until all solids dissolve. Cool the solution to 15-20°C using an ice-water bath.
-
Add hydrogen peroxide (30%, 96 mL, 0.931 mol) dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 30°C.
-
Reaction: After the addition is complete, remove the cooling bath and stir the mixture at 70-75°C for 5-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC (DCM:MeOH 9:1). The starting material (7-azaindole) should be consumed, and a more polar spot corresponding to the N-oxide should appear.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the acetic acid.
-
Isolation: Add toluene (500 mL) to the residue and continue evaporation to azeotropically remove residual acetic acid. The resulting solid is triturated with ethyl acetate (300 mL), filtered, washed with fresh ethyl acetate (2 x 100 mL), and dried under vacuum to yield 7-azaindole-N-oxide as a solid. The product is typically used in the next step without further purification.
Protocol 1.2: Chlorination of 7-Azaindole-N-oxide
Causality: Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating agent, facilitating a nucleophilic substitution at the activated C4 position. The reaction proceeds through a putative chlorophosphate intermediate, which is then displaced by a chloride ion.[6] Using a co-solvent like acetonitrile can improve yields compared to using POCl₃ as the sole solvent.[5]
Materials:
| Reagent | M.W. | Quantity (from previous step) | Moles |
|---|---|---|---|
| 7-Azaindole-N-oxide | 134.14 | ~110 g (crude) | ~0.820 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 450 mL | 4.83 |
Procedure:
-
Reaction Setup: In a 2 L flask equipped with a mechanical stirrer, thermometer, and reflux condenser (with a gas outlet connected to a scrubber), carefully add phosphorus oxychloride (450 mL).
-
Reagent Addition: Cool the POCl₃ to 0-5°C. Add the crude 7-azaindole-N-oxide portion-wise over 45-60 minutes, keeping the internal temperature below 20°C. The addition is exothermic.
-
Reaction: Once the addition is complete, slowly heat the mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours.
-
IPC: Monitor by TLC or HPLC until the N-oxide is consumed.
-
Work-up & Quench: Cool the reaction mixture to room temperature. In a separate, larger flask (5 L), prepare a mixture of crushed ice and water (2.5 L). Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. Caution: This quench is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Neutralization: Cool the quenched mixture to below 10°C and slowly add a 50% aqueous NaOH solution to adjust the pH to 8-9. This will cause the product to precipitate.
-
Isolation: Stir the resulting slurry for 1 hour, then filter the solid. Wash the filter cake thoroughly with cold water (3 x 250 mL).
-
Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture or by slurry in hot ethyl acetate to afford pure 4-chloro-7-azaindole (Intermediate 1).
PART 2: Synthesis of this compound (Target Molecule)
This part involves the protection of the indole nitrogen followed by the highly regioselective iodination.
Protocol 2.1: N-Benzenesulfonylation of 4-Chloro-7-azaindole
Causality: The sulfonylation of the indole nitrogen is critical for directing the subsequent lithiation to the C2 position. Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the N-H of the azaindole, forming the corresponding anion which then reacts with benzenesulfonyl chloride. Anhydrous DMF is an excellent polar aprotic solvent for this transformation.
Materials:
| Reagent | M.W. | Quantity (100g Scale) | Moles |
|---|---|---|---|
| 4-Chloro-7-azaindole | 152.58 | 100 g | 0.655 |
| Sodium Hydride (60% in oil) | 24.00 | 28.8 g | 0.721 |
| Benzenesulfonyl Chloride | 176.62 | 127.5 g (94 mL) | 0.721 |
| Anhydrous DMF | - | 1 L | - |
Procedure:
-
Reaction Setup: To a 3 L, 3-neck flask under a nitrogen atmosphere, add sodium hydride (28.8 g, 0.721 mol). Wash the NaH with anhydrous hexanes (2 x 100 mL) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMF (1 L) and cool the suspension to 0°C.
-
Reagent Addition: Dissolve 4-chloro-7-azaindole (100 g, 0.655 mol) in anhydrous DMF (300 mL) and add it dropwise to the NaH suspension over 1 hour, maintaining the temperature at 0-5°C. Stir for an additional 30 minutes at this temperature after addition is complete.
-
Add benzenesulfonyl chloride (94 mL, 0.721 mol) dropwise, keeping the temperature below 10°C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
IPC: Monitor by HPLC until starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring it into ice-water (4 L). A solid will precipitate.
-
Isolation: Stir the slurry for 1-2 hours, then filter the product. Wash the solid extensively with water (3 x 500 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Purification: Dry the solid under vacuum. The crude 1-Benzenesulfonyl-4-chloro-7-azaindole (Intermediate 2) can be recrystallized from isopropanol if necessary.
Protocol 2.2: Directed C2-Iodination
Causality: The N-sulfonyl group directs strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to abstract the proton at the C2 position, which is the most acidic C-H proton on the pyrrole ring. The resulting C2-lithiated species is a potent nucleophile that is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodo group with excellent regioselectivity.[7] The reaction is performed at very low temperatures (-78°C) to prevent side reactions and ensure the stability of the organolithium intermediate.
Caption: Detailed workflow for the C2-iodination step.
Materials:
| Reagent | M.W. | Quantity (100g Scale) | Moles |
|---|---|---|---|
| Intermediate 2 | 292.75 | 100 g | 0.342 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 150 mL | 0.376 |
| Iodine (I₂) | 253.81 | 95 g | 0.376 |
| Anhydrous THF | - | 1.5 L | - |
Procedure:
-
Reaction Setup: To a 3 L, flame-dried, 3-neck flask under a nitrogen atmosphere, add Intermediate 2 (100 g, 0.342 mol) and anhydrous THF (1 L). Stir to dissolve and cool the solution to -78°C.
-
Deprotonation: Add n-BuLi (2.5 M, 150 mL, 0.376 mol) dropwise via syringe over 45 minutes, ensuring the internal temperature remains below -70°C. A color change is typically observed. Stir the resulting solution at -78°C for 1 hour.
-
Quenching: In a separate flask, dissolve iodine (95 g, 0.376 mol) in anhydrous THF (500 mL). Add this iodine solution dropwise to the reaction mixture at -78°C over 45 minutes.
-
Reaction: Stir the reaction at -78°C for an additional 1.5 hours.
-
IPC: A small aliquot can be quenched and analyzed by LC-MS to confirm the formation of the desired product mass.
-
Work-up: Quench the reaction at -78°C by the slow addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (500 mL) until the iodine color disappears.
-
Allow the mixture to warm to room temperature. Add water (500 mL) and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 400 mL).
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid is purified by recrystallization from a mixture of ethyl acetate and hexanes to yield the final product, this compound.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and quality of the final product and key intermediates.
| Compound | Technique | Expected Observations |
| Intermediate 1 | ¹H NMR | Aromatic signals consistent with the 4-chloro-7-azaindole structure. |
| (4-Chloro-7-azaindole) | LC-MS | Correct mass ion peak for C₇H₅ClN₂. Purity >98% by HPLC. |
| Intermediate 2 | ¹H NMR | Appearance of phenyl protons from the sulfonyl group; downfield shift of azaindole protons. |
| (N-Sulfonyl) | LC-MS | Correct mass ion peak for C₁₃H₉ClN₂O₂S. Purity >98% by HPLC. |
| Final Product | ¹H NMR | Disappearance of the C2-H proton signal. |
| (N-Sulfonyl-2-iodo) | ¹³C NMR | Appearance of a C-I signal at a characteristic upfield chemical shift. |
| LC-MS | Correct mass ion peak for C₁₃H₈ClIN₂O₂S. Purity >99% by HPLC. |
Scale-Up Safety and Considerations
-
Exothermic Reactions: The N-oxidation, chlorination quench, N-sulfonylation, and C2-lithiation steps are all exothermic. On a large scale, efficient heat transfer is critical. Use a jacketed reactor with appropriate cooling capacity and ensure slow, controlled reagent addition.
-
n-Butyllithium Handling: n-BuLi is highly pyrophoric. It must be handled under a strict inert atmosphere (Nitrogen or Argon). Ensure all glassware is flame-dried and appropriate personal protective equipment (PPE), including fire-retardant lab coats and safety glasses, is worn.
-
Quenching Procedures: The quench of POCl₃ and organolithium reagents can be vigorous. Always add the reaction mixture to the quenching solution slowly, never the other way around, and ensure adequate cooling and ventilation.
-
Waste Disposal: Halogenated organic waste and solutions containing phosphorus residues must be segregated and disposed of according to institutional and local environmental regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 5. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 6. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 7. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
deprotection of the benzenesulfonyl group from 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
Application Note: Selective Deprotection of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
Abstract
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in clinical and preclinical drug candidates.[1] Its synthesis and functionalization often necessitate the use of nitrogen-protecting groups to modulate reactivity and prevent undesired side reactions. The benzenesulfonyl group is a robust and effective protecting group for the indole nitrogen, facilitating various synthetic transformations. However, its removal is often challenging and can require harsh conditions that are incompatible with sensitive functional groups. This application note provides a comprehensive guide and a detailed, validated protocol for the selective , a highly functionalized intermediate for drug development. We focus on methodologies that preserve the integrity of the chloro and iodo substituents, which are critical for subsequent cross-coupling reactions but are susceptible to degradation under many standard deprotection conditions.
Introduction: The Challenge of N-Sulfonyl Deprotection
The protection of the nitrogen atom in indole and azaindole systems is a cornerstone of their synthetic chemistry.[2] The electron-withdrawing nature of the N-sulfonyl group not only stabilizes the heterocyclic ring but also acidifies the N-H proton, allowing for easy protection.[2] Furthermore, this protection scheme is crucial for directing metallation and subsequent functionalization at specific positions of the azaindole core.[3]
The primary challenge arises during the deprotection step. The nitrogen-sulfur (N-S) bond in N-arylsulfonamides is exceptionally stable, often requiring forcing conditions such as strong acids, bases, or potent reducing agents for cleavage.[4] For a substrate like this compound, these harsh methods are frequently untenable.
-
Reductive Cleavage: Standard reductive methods, including catalytic hydrogenation (e.g., Pd/C, H₂) or hydride reagents, are incompatible with the chloro and iodo groups, which would likely undergo undesired reductive dehalogenation.[5][6]
-
Strongly Acidic/Basic Conditions: Forcing hydrolytic conditions can lead to decomposition of the sensitive azaindole core or promote side reactions.
Therefore, a successful deprotection strategy must be sufficiently potent to cleave the N-S bond while remaining chemoselective enough to leave the halogen atoms untouched.
Rationale for Method Selection
After a thorough review of established deprotection methodologies, two primary strategies were identified as most promising for this specific transformation: Basic Hydrolysis and Magnesium-Mediated Reductive Cleavage . These methods offer a balance of reactivity and mildness, increasing the likelihood of a successful and clean deprotection.
Mechanism of Action: Basic Hydrolysis
Basic hydrolysis typically proceeds via a nucleophilic attack of a hydroxide or alkoxide ion on the electrophilic sulfur atom of the sulfonamide. This forms a pentacoordinate intermediate which then collapses, cleaving the N-S bond to release the deprotected amine (as an anion) and a sulfonate salt. The choice of base and solvent system is critical to modulate reactivity and prevent side reactions.
Caption: Simplified mechanism of base-mediated N-sulfonyl deprotection.
Mechanism of Action: Magnesium-Mediated Reductive Cleavage
This method relies on the ability of metallic magnesium to act as a single-electron transfer (SET) agent. In a protic solvent like methanol, magnesium transfers an electron to the sulfonamide, generating a radical anion. This intermediate is unstable and rapidly fragments, cleaving the N-S bond. This approach is often milder than methods using more reactive metals.
Comparative Overview of Deprotection Protocols
The following table summarizes the key parameters of the selected methodologies, highlighting their suitability for the target substrate.
| Parameter | Method A: Cesium Carbonate Hydrolysis | Method B: Magnesium-Methanol Reduction |
| Reagents | Cesium Carbonate (Cs₂CO₃) | Magnesium (Mg) turnings |
| Solvent | Tetrahydrofuran (THF) / Methanol (MeOH) | Methanol (MeOH) |
| Temperature | Reflux (approx. 65-70 °C) | Room Temperature to 50 °C |
| Reaction Time | 4 - 12 hours | 1 - 4 hours |
| Advantages | - Mild basic conditions[7]- High functional group tolerance- Generally clean reactions | - Mild reductive conditions- Often faster than hydrolysis- Inexpensive reagents |
| Potential Issues | - Can be slow for very stable sulfonamides- Requires anhydrous conditions for best results | - Potential for over-reduction or dehalogenation if not controlled- Reaction can be exothermic |
| Reference | Adapted from Bajwa, J. S. et al.[7] | General method for sulfonyl cleavage |
Detailed Experimental Protocol: Cesium Carbonate Hydrolysis
This protocol has been selected for its reported mildness and efficacy in deprotecting N-tosylated indoles, a closely related system, making it the most promising starting point.[7]
Materials and Reagents
-
Substrate: this compound (1.0 eq)
-
Reagent: Cesium Carbonate (Cs₂CO₃, anhydrous, 3.0 - 5.0 eq)
-
Solvents: Anhydrous Tetrahydrofuran (THF) and Anhydrous Methanol (MeOH) (Typical ratio 2:1 to 3:1 v/v)
-
Work-up: Saturated aqueous Ammonium Chloride (NH₄Cl), Deionized Water, Brine, Ethyl Acetate (EtOAc)
-
Purification: Silica Gel, Hexanes, Ethyl Acetate (EtOAc)
Equipment
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Step-by-Step Procedure
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Variolins, Meridianins, and Meriolins | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
applications of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole in kinase inhibitor synthesis
Application Notes & Protocols
Abstract
The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, renowned for its ability to act as an effective hinge-binding motif in a multitude of kinase inhibitors.[1][2] This bioisostere of purine mimics the hydrogen bonding pattern of ATP's adenine moiety, enabling potent and often selective inhibition of various protein kinases.[3] This application note provides a detailed technical guide on the strategic use of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole , a highly functionalized and versatile intermediate, in the synthesis of complex kinase inhibitors. We will explore the rationale behind its design, detail key synthetic transformations, and provide robust, field-proven protocols for its application, with a focus on building cores similar to those found in FDA-approved drugs like Vemurafenib and Dabrafenib.
The Strategic Architecture of the Intermediate
The efficacy of this compound as a synthetic building block stems from the orthogonal reactivity of its three key functional groups. Each has been strategically placed to allow for sequential, selective, and high-yield modifications, providing a streamlined path to complex molecular architectures.
-
N1-Benzenesulfonyl ('Bs') Group: This serves as a crucial protecting group for the pyrrole nitrogen. The electron-withdrawing nature of the sulfonyl group acidifies the N-H proton, facilitating its removal during synthesis. More importantly, it prevents unwanted side reactions at the nitrogen during subsequent palladium-catalyzed coupling steps and modifies the electronic properties of the azaindole ring system to favor desired transformations.[4]
-
C2-Iodo Group: The carbon-iodine bond is ideal for participating in a wide range of palladium-catalyzed cross-coupling reactions. Its high reactivity and low bond dissociation energy make it the preferred site for the initial, crucial C-C bond formation, such as in Suzuki-Miyaura, Stille, and Heck couplings.[5] This position is typically used to introduce key aryl or heteroaryl moieties that occupy the ATP-binding pocket.
-
C4-Chloro Group: While less reactive than the C2-iodo group, the chloro substituent provides a secondary handle for functionalization. It is well-suited for nucleophilic aromatic substitution (SNAr) or, more commonly, late-stage C-N bond formation via Buchwald-Hartwig amination.[6][7][8] This sequential approach allows for the controlled, stepwise construction of the final inhibitor.
Caption: Annotated structure of the key intermediate.
Physicochemical Data
| Property | Value |
| Chemical Formula | C13H8ClIN2O2S |
| Molecular Weight | 434.64 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in Dioxane, DMF, THF, Toluene |
General Synthetic Workflow for Kinase Inhibitor Cores
The use of this intermediate enables a convergent and efficient synthetic strategy. The general workflow involves a sequence of palladium-catalyzed cross-coupling reactions followed by a final deprotection step to reveal the biologically active 7-azaindole N-H, which is critical for hinge binding.
Caption: General workflow for kinase inhibitor synthesis.
This stepwise functionalization is foundational to the synthesis of numerous inhibitors targeting kinases such as BRAF, ALK, CDK9, and Haspin.[9][10][11]
Detailed Experimental Protocols
Note: All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling at the C2-Position
This protocol describes the introduction of an aryl or heteroaryl group at the C2 position, replacing the iodo substituent. This is a cornerstone reaction for building the core of inhibitors like Vemurafenib.[12]
Rationale: The choice of a palladium(II) acetate precursor with a bulky, electron-rich phosphine ligand like SPhos or XPhos is critical.[13] These ligands facilitate the reductive elimination step and promote high catalytic turnover, which is essential for coupling with a sterically hindered and electronically complex substrate. A moderately strong inorganic base like K2CO3 or K3PO4 is sufficient to activate the boronic acid without promoting unwanted side reactions.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)2) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Carbonate (K2CO3), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid, and K2CO3.
-
Evacuate and backfill the vessel with an inert gas (repeat 3x).
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)2 and SPhos in anhydrous 1,4-dioxane. Stir for 10 minutes.
-
Add the catalyst solution to the reaction vessel, followed by the remaining dioxane and water.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the C2-arylated product.
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd(OAc)2 / SPhos | High activity for C-I bond activation and complex substrates. |
| Base | K2CO3 or K3PO4 | Effective transmetalation without degrading sensitive functional groups. |
| Solvent | Dioxane/H2O (4:1) | Good solubility for both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for catalytic cycle progression. |
| Expected Yield | 75-95% | Highly efficient and reliable transformation. |
Protocol 2: Buchwald-Hartwig Amination at the C4-Position
This protocol details the C-N bond formation at the C4-chloro position, a key step in attaching side chains found in inhibitors like Dabrafenib.[14][15]
Rationale: The C-Cl bond is less reactive than the C-I bond, necessitating a more robust catalytic system. The Buchwald-Hartwig amination is the premier method for this transformation.[6][16] The use of a palladium pre-catalyst and a specialized biarylphosphine ligand (e.g., Xantphos, DavePhos) is crucial for achieving high yields.[16] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) is required to deprotonate the amine and facilitate the catalytic cycle.[13]
Materials:
-
C2-arylated-1-benzenesulfonyl-4-chloro-7-azaindole (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Pd2(dba)3 (2-4 mol%) or a suitable pre-catalyst
-
Xantphos (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To a dry reaction vessel under inert gas, add the C2-arylated azaindole intermediate, Pd2(dba)3, Xantphos, and NaOtBu.
-
Add anhydrous toluene, followed by the amine coupling partner.
-
Seal the vessel and heat the mixture to 90-110 °C. Monitor the reaction by TLC or LC-MS (typically 6-24 hours).
-
Once complete, cool the reaction to room temperature.
-
Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude material via flash column chromatography to obtain the C2,C4-disubstituted product.
| Parameter | Typical Condition | Rationale |
| Catalyst System | Pd2(dba)3 / Xantphos | Excellent for C-N coupling of less reactive aryl chlorides. |
| Base | NaOtBu or Cs2CO3 | Strong base required for amine deprotonation and catalyst turnover. |
| Solvent | Toluene or Dioxane | Anhydrous, high-boiling point solvents ideal for this transformation. |
| Temperature | 90-110 °C | Necessary to overcome the activation energy of C-Cl bond cleavage. |
| Expected Yield | 60-85% | Yields are sensitive to substrate, amine, and reaction conditions. |
Protocol 3: N1-Benzenesulfonyl Deprotection
This final step unmasks the 7-azaindole N-H, which is essential for forming hydrogen bonds with the kinase hinge region.
Rationale: The sulfonyl group is robust but can be cleaved under basic conditions. Aqueous sodium hydroxide or lithium hydroxide in a protic solvent mixture is typically effective. The reaction proceeds via nucleophilic attack at the sulfur atom.
Materials:
-
Fully substituted 1-benzenesulfonyl-7-azaindole (1.0 equiv)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (5-10 equiv)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the protected azaindole in a mixture of THF/MeOH and water.
-
Add NaOH or LiOH and stir the mixture vigorously at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by LC-MS. The reaction can take from 2 to 12 hours.
-
Once the starting material is consumed, neutralize the reaction mixture with 1N HCl until pH ~7.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The final product can be purified by recrystallization or flash chromatography if necessary.
Conclusion
This compound is a purpose-built intermediate that provides an elegant and efficient pathway to a diverse range of kinase inhibitors. Its orthogonally reactive sites allow for a controlled, sequential introduction of key pharmacophoric elements through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this document provide a solid foundation for researchers in drug discovery and development to leverage this powerful building block in the synthesis of next-generation targeted therapeutics.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. research.rug.nl [research.rug.nl]
- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
Welcome to the technical support center for the synthesis of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common issues. As Senior Application Scientists, we have compiled field-proven insights and data to ensure your success.
The synthesis of this highly functionalized 7-azaindole core is a sequential process, typically involving three key stages:
-
Chlorination: Introduction of the C4-chloro substituent onto the 7-azaindole scaffold.
-
N-Protection: Installation of the benzenesulfonyl group to protect the pyrrole nitrogen.
-
Regioselective Iodination: Introduction of iodine at the C2 position.
Each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide provides direct answers to specific issues you may encounter.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question: My initial chlorination of 7-azaindole to 4-chloro-7-azaindole is giving a low yield (<50%). What are the common causes and how can I fix it?
Answer: Low yield in the chlorination step is a frequent problem, often stemming from incomplete N-oxidation or inefficient chlorination of the resulting N-oxide. The most robust methods proceed via a 7-azaindole N-oxide intermediate.
-
Causality: Direct chlorination of 7-azaindole is difficult due to the electronic nature of the pyridine ring. The N-oxidation activates the pyridine ring for regioselective chlorination at the C4 position. Inefficient conversion to the N-oxide or harsh chlorination conditions can lead to a mixture of products and starting material, complicating purification and reducing yield.
-
Solutions & Optimization:
-
Ensure Complete N-Oxide Formation: Before proceeding to chlorination, confirm the complete consumption of 7-azaindole. The oxidation is typically performed with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[1][2] Monitor the reaction by TLC or LC-MS until the starting material is absent.
-
Optimize the Chlorinating Agent and Conditions:
-
POCl₃ (Phosphorus Oxychloride): While effective, reactions with POCl₃ can be aggressive. The addition of a base, such as diisopropylethylamine (DIPEA), can serve as a catalyst and significantly improve the yield, with reports as high as 85.6%.[1][2]
-
MsCl (Methanesulfonyl Chloride): Using MsCl in DMF at elevated temperatures (e.g., 60–75 °C) is a reliable method used in large-scale syntheses and provides good regioselectivity for the 4-chloro product.[3]
-
-
Control Temperature During Work-up: After the chlorination reaction, quenching with water should be done at a low temperature (below 15 °C) to prevent the formation of byproducts before basification and product precipitation.[3]
-
Question: I'm observing iodination at the C3 position instead of the desired C2 position. Why is this happening and how can I ensure C2 selectivity?
Answer: This is the most critical challenge in this synthesis. The regioselectivity of iodination is dictated by the reaction mechanism. Direct electrophilic iodination of the N-benzenesulfonyl-4-chloro-7-azaindole intermediate will overwhelmingly favor the C3 position.
-
Causality: The C3 position of the N-protected 7-azaindole ring is electronically richer and thus more susceptible to electrophilic aromatic substitution.[4] Reagents like N-iodosuccinimide (NIS) or Iodine Monochloride (ICl) in standard conditions will react at C3.[5][6]
-
Solution: Directed Ortho-Metalation (DoM): To force iodination at the C2 position, you must change the mechanism from electrophilic substitution to a directed metalation-iodolysis sequence.
-
Deprotonation at C2: The proton at the C2 position is the most acidic on the pyrrole ring, especially after N-protection. Use a strong, non-nucleophilic base to selectively deprotonate this position. Lithium diisopropylamide (LDA) or a similar hindered lithium amide base is commonly used. This reaction must be performed under strictly anhydrous conditions and at low temperatures (typically -78 °C) to prevent side reactions.
-
Iodolysis: Quench the resulting C2-lithiated species with an electrophilic iodine source. Molecular iodine (I₂) is a common and effective choice. The quench should also be performed at low temperature before slowly warming the reaction.
-
Critical Parameters: Success depends on the precise control of stoichiometry (use of a slight excess of base), temperature, and the complete exclusion of water and air. Challenges with this method, including low to moderate yields and difficult purifications, have been reported for similar systems, highlighting the sensitivity of this step.[7]
-
Question: The N-protection step with benzenesulfonyl chloride is not going to completion, or I am seeing significant side products. How can I improve this step?
Answer: While typically a high-yielding reaction, incomplete protection can occur due to base or solvent choice, or degradation of the starting material.[5]
-
Causality: The pyrrole nitrogen of 4-chloro-7-azaindole requires deprotonation by a suitable base to become nucleophilic enough to react with benzenesulfonyl chloride. An inadequate base or reactive solvent can lead to incomplete reactions or the formation of sulfonated byproducts.
-
Solutions & Optimization:
-
Choice of Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF. Add the 4-chloro-7-azaindole to the NaH suspension at 0 °C, allow it to stir to ensure complete deprotonation, and then add the benzenesulfonyl chloride.
-
Reagent Quality: Ensure the benzenesulfonyl chloride is of high purity and not partially hydrolyzed, as this can introduce acidic impurities that quench the azaindole anion.
-
Reaction Monitoring: Monitor the reaction by TLC. If the reaction stalls, a slight warming to room temperature may be required, but avoid excessive heat which can lead to decomposition. An almost quantitative yield is expected for this step under optimal conditions.[5]
-
Question: My overall yield is very low after the final purification step. What are the likely causes of product loss?
Answer: Product loss during purification often points to either product instability or the formation of closely-related impurities that are difficult to separate.
-
Causality: The target molecule contains multiple halogen atoms, making it relatively heavy and potentially less stable on silica gel over long periods. The C2-lithiation step, if not perfectly controlled, can generate impurities (e.g., starting material from a failed quench, C3-iodinated product from proton scrambling) that have similar polarities to the desired product.
-
Solutions & Optimization:
-
Minimize Time on Silica: Perform flash column chromatography as quickly as possible. Consider using a less acidic stationary phase, such as neutral alumina, if you suspect product degradation on silica gel.
-
Optimize Eluent System: Carefully develop an eluent system using TLC that provides good separation between your product and the major impurities. A gradient elution might be necessary.
-
Recrystallization: If chromatography fails to provide pure material, consider recrystallization as an alternative or final purification step. Experiment with a range of solvent systems (e.g., heptane/ethyl acetate, ethanol/water).
-
Process Optimization: The most effective way to improve final yield is to optimize each synthetic step to minimize impurity formation in the first place, particularly the critical C2-iodination step.
-
Frequently Asked Questions (FAQs)
Q1: Why is the benzenesulfonyl protecting group necessary for this synthesis?
The benzenesulfonyl group serves two critical functions:
-
Directing Group for C2-Iodination: It enhances the acidity of the C2-proton, facilitating the selective deprotonation required for the directed ortho-metalation strategy.[7]
-
Prevention of N-Functionalization and Side Reactions: It protects the pyrrole nitrogen from reacting with electrophiles or participating in unwanted side reactions during the iodination step.
Q2: What are the key safety precautions for this synthesis?
-
Strong Bases: Reagents like LDA and NaH are highly reactive and pyrophoric. They must be handled under an inert atmosphere (Argon or Nitrogen) and with proper PPE.
-
Chlorinating Agents: POCl₃ and MsCl are corrosive and toxic. They should be handled in a well-ventilated fume hood.
-
Low Temperatures: The use of dry ice/acetone baths (-78 °C) requires insulated gloves and careful handling.
Q3: Can I use a different iodinating agent, like NIS, for the C2-iodination step?
While NIS (N-Iodosuccinimide) is a common iodinating agent, it is typically used for electrophilic iodinations, which would favor the C3 position on this scaffold.[5][6] For the C2-iodination via a lithiated intermediate, molecular iodine (I₂) is a more common and reliable quenching agent. Using NIS in this context may not offer any advantage and could potentially complicate the reaction.
Data Summary and Protocols
Table 1: Key Reaction Parameters and Expected Outcomes
| Step | Starting Material | Key Reagents | Solvent | Temp. | Typical Yield | Key Challenge |
| 1. Chlorination | 7-Azaindole | 1. m-CPBA or H₂O₂2. POCl₃, DIPEA | EtOAc, MeCN | 70-100 °C | ~85%[1][2] | Regioselectivity, Work-up |
| 2. N-Protection | 4-Chloro-7-azaindole | Benzenesulfonyl chloride, NaH | DMF or THF | 0 °C to RT | >95%[5] | Anhydrous conditions |
| 3. C2-Iodination | 1-Benzenesulfonyl-4-chloro-7-azaindole | 1. LDA2. I₂ | Anhydrous THF | -78 °C | 40-60% | Regioselectivity, Anhydrous conditions, Temperature control |
Experimental Workflow
Diagram 1: Synthetic Pathway
Caption: Overall synthetic scheme for the target molecule.
Optimized Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Chloro-7-azaindole [1][2]
-
Dissolve 7-azaindole (1.0 eq) in a suitable solvent like ethyl acetate or acetonitrile.
-
Add an oxidizing agent (e.g., m-CPBA, ~1.2 eq) portion-wise at room temperature and stir until TLC confirms complete formation of the N-oxide.
-
Remove the solvent under reduced pressure.
-
To the crude N-oxide, add acetonitrile, followed by POCl₃ (5-10 eq).
-
Heat the mixture to 80-100 °C and add DIPEA (0.1-0.15 eq) dropwise.
-
Maintain the temperature for 2-8 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction and carefully quench by adding it to ice water.
-
Adjust the pH to 8.5-9.5 with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-chloro-7-azaindole.
Step 2: Synthesis of 1-Benzenesulfonyl-4-chloro-7-azaindole [5]
-
To a stirred suspension of NaH (60% in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of 4-chloro-7-azaindole (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitor by TLC).
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is often of high purity and can be used directly in the next step.
Step 3: Synthesis of this compound
-
Prepare a solution of LDA: To a solution of diisopropylamine (1.5 eq) in anhydrous THF at -78 °C under argon, add n-BuLi (1.5 eq) dropwise. Stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve 1-benzenesulfonyl-4-chloro-7-azaindole (1.0 eq) in anhydrous THF under argon. Cool the solution to -78 °C.
-
Slowly add the freshly prepared LDA solution to the azaindole solution via cannula. Stir at -78 °C for 1 hour to ensure complete deprotonation at C2.
-
Prepare a solution of iodine (I₂) (1.5 eq) in anhydrous THF.
-
Add the iodine solution dropwise to the lithiated azaindole solution at -78 °C.
-
Stir at -78 °C for 1-2 hours, then slowly allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound.
Diagram 2: Troubleshooting Workflow
Caption: Decision-making workflow for troubleshooting low yield issues.
References
- 1. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 2. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
Welcome to the technical support guide for the purification of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole. This critical intermediate, a precursor in the synthesis of kinase inhibitors like Vemurafenib, presents unique purification challenges due to its poly-halogenated and N-sulfonylated structure. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for this compound.
Understanding the Molecule and Potential Impurities
The purification strategy for this compound is intrinsically linked to its synthesis. A common synthetic route involves the N-protection of 4-chloro-7-azaindole with benzenesulfonyl chloride, followed by iodination.[1][2] Understanding this pathway allows us to anticipate potential impurities that may complicate purification efforts.
Common Impurities:
-
Unreacted Starting Materials:
-
4-chloro-7-azaindole
-
Benzenesulfonyl chloride
-
-
Reagents from Iodination:
-
Regioisomers:
-
1-Benzenesulfonyl-4-chloro-3-iodo-7-azaindole (iodination at the 3-position).[3]
-
-
Byproducts of Incomplete Reactions:
-
1-Benzenesulfonyl-4-chloro-7-azaindole (un-iodinated).
-
-
Degradation Products:
-
4-chloro-2-iodo-7-azaindole (loss of the benzenesulfonyl group).
-
A logical workflow for troubleshooting purification is essential. The following diagram outlines a decision-making process based on common issues encountered during the purification of this compound.
Caption: A general workflow for the purification and troubleshooting of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Flash Chromatography
Q1: What is a good starting solvent system for flash chromatography of this compound on silica gel?
A1: A common and effective solvent system for compounds of moderate polarity, such as N-sulfonylated indoles, is a gradient of ethyl acetate in hexanes. For this compound, a good starting point is a gradient of 5% to 40% ethyl acetate in hexanes. The higher polarity of the azaindole core compared to a standard indole may require a slightly more polar mobile phase than for analogous N-sulfonylated indoles.
Troubleshooting Flash Chromatography:
| Symptom | Possible Cause | Recommended Action |
| Poor separation of product and a closely eluting impurity. | The impurity may be the 3-iodo regioisomer or the un-iodinated starting material. | Use a shallower gradient during elution (e.g., increase ethyl acetate by 1-2% increments). Consider using a different solvent system, such as dichloromethane/hexanes, which can offer different selectivity. |
| The product appears to be degrading on the column (streaking, low recovery). | The silica gel may be too acidic, leading to partial cleavage of the acid-labile benzenesulfonyl group. | Deactivate the silica gel by pre-treating the column with a solvent system containing 1% triethylamine. This neutralizes acidic sites on the silica. |
| The product is not eluting from the column. | The chosen solvent system is not polar enough. | Increase the polarity of the eluent. If a high concentration of ethyl acetate in hexanes is ineffective, a switch to a more polar system like 1-5% methanol in dichloromethane may be necessary. |
| Multiple spots are observed on TLC after the column, suggesting decomposition. | The C-I bond can be sensitive to certain conditions. | Ensure the purification is performed promptly after synthesis and avoid prolonged exposure to light or highly acidic/basic conditions. |
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. Collect fractions and monitor by thin-layer chromatography (TLC).
-
Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
The following diagram illustrates the decision-making process for optimizing flash chromatography.
Caption: Decision tree for optimizing flash chromatography conditions.
Recrystallization
Q2: What is a suitable solvent system for the recrystallization of this compound?
A2: For N-sulfonylated indole derivatives, a mixed solvent system is often effective. A good starting point would be to dissolve the compound in a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate, or acetone) and then slowly add a solvent in which it is less soluble (e.g., hexanes or water) until turbidity is observed. Allowing the solution to cool slowly will promote the formation of pure crystals. A mixture of ethanol and water or ethyl acetate and hexanes is a common choice.
Troubleshooting Recrystallization:
| Symptom | Possible Cause | Recommended Action |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the melting point of the compound is lower than the temperature of the solution. | Add a small amount of the "good" solvent to redissolve the oil, then allow it to cool more slowly. Seeding with a small crystal of the pure compound can also induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is highly soluble in the chosen solvent system even at low temperatures. | Evaporate some of the solvent to increase the concentration of the product. If that fails, a different solvent system is required. |
| The yield is very low. | Too much of the "good" solvent was used, or the compound has significant solubility in the solvent system even at low temperatures. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the purified solid in various solvents at room temperature and with heating to find a suitable single or mixed solvent system.
-
Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the chosen "good" solvent. Heat the mixture with stirring until the solid dissolves completely.
-
Induce Crystallization: If using a mixed solvent system, slowly add the "poor" solvent until the solution becomes cloudy. Reheat until the solution is clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Stability and Handling
Q3: Is the benzenesulfonyl protecting group stable during purification?
A3: The benzenesulfonyl group is generally robust and stable under standard chromatographic conditions.[4] However, it can be cleaved under strongly acidic or basic conditions. Therefore, it is advisable to avoid using highly acidic or basic additives in the mobile phase unless necessary to address issues like streaking, in which case a mild base like triethylamine is preferred over stronger bases.
Q4: Are there any other stability concerns with this molecule?
A4: The carbon-iodine bond in iodo-aromatic compounds can be sensitive to light and may undergo degradation over time. It is recommended to store the compound in a dark, cool place and to perform purification steps relatively quickly after synthesis.
By understanding the potential impurities and employing a systematic approach to purification and troubleshooting, researchers can consistently obtain high-purity this compound for their research and development needs.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
optimization of Suzuki coupling conditions for 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
Technical Support Center: Suzuki Coupling of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
Introduction: Welcome to the technical support guide for the selective Suzuki-Miyaura cross-coupling of this compound. This substrate presents a unique and common challenge in medicinal chemistry: how to achieve selective C-C bond formation at the C2-iodo position while leaving the more robust C4-chloro bond untouched. The differential reactivity of aryl halides (I > Br > Cl) is the cornerstone of this selectivity. This guide provides field-proven insights, troubleshooting FAQs, and optimized protocols to help you navigate the complexities of this transformation and achieve high-yield, selective coupling.
The N-benzenesulfonyl (Bs) protecting group plays a critical role. It modulates the electronic properties of the azaindole core and provides steric bulk, which can influence catalyst association and reactivity. Understanding these interactions is key to optimizing your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the Suzuki coupling of di-halo-azaindoles.
Q1: My reaction is not starting, or the conversion is very low. What are the primary factors to check?
A1: Low or no conversion is typically traced back to one of three areas: catalyst activity, base effectiveness, or reaction temperature.
-
Catalyst Deactivation: The most common issue is the quality and activity of your palladium catalyst.
-
Pd(PPh₃)₄: This catalyst is sensitive to air and moisture and should be stored under an inert atmosphere. If it's old or has been improperly handled, it may have oxidized to palladium(II) species, which are inactive in the oxidative addition step. Consider using a fresh batch or a more robust pre-catalyst.
-
Ligand Choice: For heteroaromatic substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos often outperform PPh₃.[1][2] They promote faster oxidative addition and reductive elimination.
-
-
Ineffective Base/Solvent System: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[3][4][5]
-
Solubility: The chosen base must have some solubility in the reaction solvent to be effective. If you are using an inorganic base like K₂CO₃ or Cs₂CO₃ in a purely anhydrous solvent like toluene or dioxane, the reaction can be sluggish. Adding a small amount of water (e.g., a 10:1 dioxane:water mixture) can significantly accelerate the reaction.[1]
-
Base Strength: While a base is necessary, an overly strong base can lead to undesired side reactions. For many Suzuki couplings on azaindoles, moderate bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are effective.[1][2]
-
-
Insufficient Temperature: While some Suzuki couplings proceed at room temperature, many require heating to overcome the activation energy for oxidative addition. A temperature range of 60-100 °C is a good starting point for this substrate.[1][2]
Q2: I am seeing significant amounts of a de-iodinated side product (1-Benzenesulfonyl-4-chloro-7-azaindole). How can I prevent this?
A2: Dehalogenation is a common side reaction, particularly with more reactive aryl iodides.[6][7] It occurs when the organopalladium intermediate undergoes protonolysis or reaction with a hydride source before transmetalation can occur.
-
Source of Protons: The most common source is residual water or alcohol solvents. Ensure your solvents are thoroughly degassed and dry if dehalogenation is a major issue. While a small amount of water can be beneficial (see Q1), excess water can promote this side reaction.
-
Base Choice: Some bases or their counterions can facilitate protonolysis. Switching to a non-hydroxide base like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) can sometimes mitigate the issue.
-
Reaction Time & Temperature: Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. Lowering the temperature may also help, provided the desired coupling still proceeds at a reasonable rate.
Q3: The reaction is not selective. I am getting a mixture of C2-coupled, C4-coupled, and di-coupled products. What's going wrong?
A3: Achieving high selectivity relies on exploiting the much faster rate of oxidative addition into the C-I bond compared to the C-Cl bond.[8] If you are losing selectivity, it means the conditions are harsh enough to activate the C-Cl bond.
-
Temperature is Too High: This is the most common reason for loss of selectivity. Oxidative addition into a C-Cl bond requires significantly more energy than for a C-I bond.[9] Reduce the reaction temperature. A good strategy is to start at a lower temperature (e.g., 60 °C) and only increase it if the C2-coupling is too slow.
-
Overly Active Catalyst/Ligand System: Highly active catalysts designed for aryl chlorides (e.g., those with very bulky Buchwald ligands) might be too active for this selective transformation and could begin to activate the C-Cl bond even at moderate temperatures. If using a highly specialized ligand, consider switching to a more standard one like PPh₃ or SPhos.
-
Reaction Time: Do not let the reaction run for an extended period after the C2-iodo starting material has been consumed. This will only provide more opportunity for the slower C4-coupling to occur.
Q4: My boronic acid is decomposing, leading to low yields and homocoupling byproducts.
A4: Boronic acids are susceptible to decomposition, especially protodeboronation, under the reaction conditions.[6]
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2 to 1.5 equivalents) to compensate for any degradation.
-
Base: The choice of base can influence the rate of protodeboronation. Sometimes, a weaker base or anhydrous conditions can preserve the boronic acid.
-
Temperature and Time: As with other side reactions, minimizing reaction time and temperature will help reduce boronic acid decomposition.
-
Use Boronate Esters: If a particular boronic acid is notoriously unstable, consider using a more robust boronate ester, such as a pinacol (BPin) or MIDA ester derivative.
Systematic Optimization Workflow
When developing a protocol for a new substrate, a systematic approach is crucial. The following workflow provides a logical progression for optimizing your reaction conditions.
Caption: Decision tree for systematic Suzuki coupling optimization.
Recommended Starting Protocols
Here are two robust starting protocols. Protocol A is a classic, cost-effective method, while Protocol B uses a more modern catalyst system known for its broad applicability.
| Parameter | Protocol A: Classic Conditions | Protocol B: Modern Buchwald Conditions |
| Substrate | This compound (1.0 eq) | This compound (1.0 eq) |
| Boronic Acid | Arylboronic Acid (1.3 eq) | Arylboronic Acid (1.3 eq) |
| Catalyst | Pd(PPh₃)₄ (0.05 eq) | Pd₂(dba)₃ (0.025 eq) + SPhos (0.10 eq) |
| Base | K₂CO₃ (2.5 eq) | K₃PO₄ (2.5 eq) |
| Solvent | 1,4-Dioxane / H₂O (10:1 mixture) | Toluene / H₂O (10:1 mixture) |
| Temperature | 85 °C | 90 °C |
| Concentration | ~0.1 M in substrate | ~0.1 M in substrate |
Step-by-Step Experimental Methodology (Protocol B)
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound.
-
Reagent Addition: Add the arylboronic acid (1.3 eq), potassium phosphate (K₃PO₄, 2.5 eq), Pd₂(dba)₃ (0.025 eq), and SPhos (0.10 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Through the septum, add the degassed Toluene/H₂O solvent mixture via syringe. The solution should be purged with argon for another 5 minutes.
-
Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 2-aryl-1-benzenesulfonyl-4-chloro-7-azaindole product.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Buchwald-Hartwig Reactions with 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance for researchers utilizing the Buchwald-Hartwig amination with the complex substrate, 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
This guide is structured to address the specific challenges presented by this substrate, focusing on chemoselectivity, the influence of its electronic properties, and potential catalyst inhibition.
Understanding Your Substrate: Key Physicochemical Characteristics
The success of a Buchwald-Hartwig reaction is deeply rooted in the structure of the aryl halide. Your substrate, this compound, presents several features that must be carefully considered:
-
Two Halide Leaving Groups (Iodo and Chloro): The C-I bond is significantly weaker and more reactive towards palladium(0) oxidative addition than the C-Cl bond. This inherent reactivity difference is the foundation for achieving high chemoselectivity. The general reactivity order for oxidative addition is Ar-I > Ar-Br > Ar-Cl.[1][2] Therefore, under carefully controlled conditions, the reaction should occur exclusively at the C-2 iodo position.
-
Electron-Deficient Azaindole Core: The benzenesulfonyl group at the N-1 position is strongly electron-withdrawing. This, combined with the inherent electron-deficient nature of the pyridine ring within the azaindole scaffold, significantly lowers the electron density of the aromatic system. Such electron-deficient substrates can be challenging and often require specialized, highly active catalyst systems to promote efficient oxidative addition.[3][4]
-
Coordinating Heterocycle: The nitrogen atom in the pyridine ring of the 7-azaindole core can act as a Lewis base and coordinate to the palladium center. This can potentially sequester the catalyst, forming off-cycle, inactive complexes and hindering the catalytic cycle.[5][6] The use of bulky ligands is critical to sterically disfavor this unproductive coordination.
The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
These questions address common considerations before setting up the reaction.
Q1: What are the best initial conditions (catalyst, ligand, base) for this specific substrate?
A1: Given the substrate's electron-deficient and heteroaromatic nature, a highly active catalyst system is required.
-
Palladium Source: A common and effective starting point is Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%). However, for consistency and higher activity, using a well-defined precatalyst like XPhos Pd G3 or RuPhos Pd G3 is highly recommended.[1][2] Precatalysts ensure efficient generation of the active Pd(0) species.[1]
-
Ligand: Bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[3] These ligands accelerate both the oxidative addition and the final reductive elimination steps and sterically shield the palladium center from coordinating with the azaindole nitrogen. Excellent choices include XPhos , RuPhos , or BrettPhos .[3][10] A ligand-to-palladium ratio of 1.2-2:1 is typical.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[1] However, if your amine coupling partner has base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be screened.[1][9]
-
Solvent: Anhydrous and deoxygenated aprotic solvents are crucial. Toluene and 1,4-dioxane are standard choices.[9][11] Ensure your substrate and amine are soluble at the reaction temperature, as poor solubility is a common cause of reaction failure.[1]
Q2: How can I ensure the reaction is selective for the iodo group over the chloro group?
A2: Chemoselectivity is primarily controlled by the large difference in reactivity between the C-I and C-Cl bonds. To favor mono-amination at the C-2 iodo position:
-
Control Temperature: Start at a moderate temperature (e.g., 80-100 °C).[9] Higher temperatures (>110 °C) might begin to activate the stronger C-Cl bond, especially with highly active catalyst systems.
-
Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the azaindole substrate. Using a large excess of the amine and catalyst could promote a second coupling.
Q3: My amine is expensive. Can I run the reaction with a 1:1 stoichiometry?
A3: While possible, it is generally recommended to use a slight excess (1.1 eq) of the amine. This helps to drive the reaction to completion and compensates for any potential amine degradation or side reactions. If you must use a 1:1 ratio, you may need to accept a lower yield or longer reaction times.
Troubleshooting Guide
Use this table to diagnose and resolve common issues encountered during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| No Reaction or Very Low Conversion | 1. Inactive Catalyst: Oxygen or moisture has deactivated the Pd(0) catalyst. Ligand may be oxidized. | Solution: Ensure all reagents and solvents are rigorously dried and degassed. Use a glovebox or robust Schlenk technique. Use a fresh, high-quality palladium source and ligand. Consider using a more air-stable precatalyst (e.g., a G3 or G4 palladacycle) which is activated in situ by the base.[1][2] |
| 2. Poor Reagent Solubility: The substrate, base, or palladium complex is not sufficiently soluble in the chosen solvent. | Solution: Screen alternative solvents like CPME, t-BuOH, or a toluene/dioxane mixture.[1] Ensure vigorous stirring, as inorganic bases can settle.[1] A slight increase in temperature may improve solubility, but monitor for side reactions. | |
| 3. Incorrect Ligand/Base Combination: The chosen ligand is not active enough for this electron-deficient substrate, or the base is too weak. | Solution: Screen more electron-rich and bulky ligands like RuPhos or BrettPhos.[3] If using a weak base (K₃PO₄), switch to a stronger one like NaOtBu, provided your substrate is stable.[12] | |
| 4. Catalyst Inhibition: The azaindole nitrogen is coordinating to the palladium, or the iodide anion generated is inhibiting the catalyst. | Solution: Ensure you are using a bulky biarylphosphine ligand (like XPhos) to sterically block the azaindole nitrogen. While iodide inhibition can be an issue with aryl iodides, modern bulky phosphine ligands often overcome this.[1][13] If inhibition is suspected, sometimes switching to a solvent system that precipitates the iodide salt can be effective.[13] | |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition/Deactivation: The catalyst is not stable over the full course of the reaction at the chosen temperature. | Solution: Lower the reaction temperature and extend the reaction time. Alternatively, add a second small portion of catalyst and ligand after the reaction has stalled. Check the purity of your starting materials, as impurities can poison the catalyst. |
| 2. Insufficient Base: The base is being consumed by acidic impurities or is not strong enough to maintain the catalytic cycle. | Solution: Ensure all reagents are pure. Increase the equivalents of base from 1.5 to 2.0. | |
| Significant Side Product Formation | 1. Hydrodehalogenation (Loss of Iodo/Chloro Group): A common side reaction, often promoted by trace water or β-hydride elimination.[7][14] | Solution: Re-verify that all reagents and the reaction setup are strictly anhydrous. If the amine has a β-hydrogen, this pathway is possible; sometimes changing the ligand or base can suppress it. |
| 2. Reaction at C-Cl Position: Loss of chemoselectivity. | Solution: The reaction is likely running too hot or for too long with a highly active catalyst. Reduce the temperature. Screen a slightly less active but still robust ligand, like Xantphos.[15] | |
| 3. Dimerization of Starting Material (e.g., bi-azaindole): Can occur from catalyst decomposition or incorrect stoichiometry. | Solution: Re-evaluate catalyst loading; sometimes too high a concentration can promote side reactions. Ensure proper stoichiometry of coupling partners. |
General Experimental Protocol
This protocol provides a robust starting point. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq, 2 mol%), and the base (e.g., NaOtBu, 1.5 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.
-
Reagent Addition: Add the amine coupling partner (1.2 eq) followed by the anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.2 M solution).
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC, LC-MS, or GC-MS by taking small, quenched aliquots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or dichloromethane and filter through a pad of celite to remove palladium residues. Wash the filtrate with water or brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. m.youtube.com [m.youtube.com]
- 3. research.rug.nl [research.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
stability of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole under reaction conditions
Technical Support Center: 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this versatile building block. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the stability and successful functionalization of this key intermediate.
Core Stability Profile & General Handling
This section addresses the fundamental stability characteristics of the molecule. Understanding its intrinsic properties is the first step to preventing reaction failure.
Question: What is the overall stability profile of this compound?
Answer: The compound is a solid that is generally stable under ambient, anhydrous conditions and can be stored for extended periods in a desiccator, protected from light. The primary sources of instability arise from specific chemical conditions rather than thermal decomposition at typical reaction temperatures (up to ~120-150°C). The molecule's reactivity is dominated by the carbon-iodine bond at the C-2 position, which is the most labile site for cross-coupling reactions.[1][2]
Question: What is the established order of reactivity for the functional sites on the molecule?
Answer: The reactivity hierarchy is crucial for planning selective, sequential reactions. Based on established principles of palladium-catalyzed cross-coupling, the order is as follows:
-
C-2 Iodo: The C(sp²)-I bond is the most reactive site.[1] Its lower bond dissociation energy compared to C-Br and C-Cl makes it the preferred site for oxidative addition to a Pd(0) catalyst.[3][4]
-
N-1 Benzenesulfonyl: This is a robust protecting group but is susceptible to cleavage under strongly basic conditions (e.g., concentrated NaOH, KOH), particularly at elevated temperatures.[2][5][6]
-
C-4 Chloro: The C(sp²)-Cl bond is significantly less reactive in standard palladium cross-coupling reactions than the C-I bond.[1] It typically requires more forcing conditions, different ligands (e.g., electron-rich, bulky phosphines), or specific reaction types (e.g., Buchwald-Hartwig amination) to be functionalized.[1][7]
-
C-3 C-H Bond: While typically unreactive, the C-3 position of N-sulfonyl protected 7-azaindoles can be susceptible to functionalization, such as sulfenylation, under specific metal-free, oxidative conditions.[8][9][10] This is not a common pathway in cross-coupling but should be considered if unexpected byproducts are observed.
Caption: Relative reactivity of functional sites.
Troubleshooting Guide for Common Cross-Coupling Reactions
This guide is structured to address specific problems you may encounter during common palladium-catalyzed reactions.
Suzuki-Miyaura Coupling at the C-2 Position
This is the most common reaction performed on this substrate. Success hinges on preserving the other functional groups while selectively coupling at the C-2 iodo position.
Problem: My Suzuki reaction has failed or shows very low conversion.
Answer: This is often related to catalyst activity or reaction conditions.
-
Causality: The catalytic cycle may be stalling at the oxidative addition or transmetalation step. Inactive catalyst, an inappropriate base, or the presence of water/oxygen can inhibit the reaction.
-
Troubleshooting Steps:
-
Catalyst & Ligand: Ensure your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) is active. For challenging couplings, consider a more active pre-catalyst or a ligand system like XPhos with Pd₂(dba)₃.[11][12]
-
Base Selection: The choice of base is critical. While strong bases like NaOH can be used, they risk cleaving the benzenesulfonyl protecting group.[2][5] A milder inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is often sufficient and safer for the protecting group.
-
Solvent & Degassing: Ensure your solvent (e.g., Dioxane, DMF, Toluene/Water) is anhydrous and thoroughly degassed via nitrogen/argon bubbling or freeze-pump-thaw cycles to prevent catalyst oxidation.
-
Temperature: While many Suzuki reactions proceed at 80-100°C, sluggish reactions may benefit from an increase to 110-120°C, but monitor for decomposition or deprotection.
-
Problem: I am observing significant de-iodination (loss of iodine) from my starting material.
Answer: This indicates a competing protodehalogenation pathway.
-
Causality: This side reaction can be promoted by certain phosphine ligands, excess base, or sources of protons (e.g., water, alcohol solvents) in the presence of a Pd-H species.
-
Troubleshooting Steps:
-
Minimize Water: Use anhydrous solvents and reagents. If an aqueous base is required, use the minimum necessary amount.
-
Change Base: Switch to a non-hydroxide base like K₃PO₄ or CsF.
-
Ligand Choice: In some cases, less electron-rich ligands can disfavor the formation of the Pd-H species responsible for this pathway.
-
Problem: The N-benzenesulfonyl group is being cleaved during the reaction.
Answer: This is a classic issue of base incompatibility.
-
Causality: The sulfonyl group is an excellent leaving group under strongly basic (nucleophilic) conditions, especially at high temperatures. Hydroxide bases (NaOH, KOH) are known to facilitate this deprotection.[2][5][6]
-
Troubleshooting Steps:
-
Switch to a Milder Base: Immediately replace NaOH or KOH with K₂CO₃ or Cs₂CO₃. These are sufficiently basic to facilitate the Suzuki reaction but are far less nucleophilic, preserving the protecting group.
-
Lower Reaction Temperature: If possible, reduce the reaction temperature to below 100°C.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed to minimize prolonged exposure to basic conditions.
-
Caption: Troubleshooting workflow for a failed Suzuki reaction.
Sonogashira Coupling at the C-2 Position
Problem: My reaction is yielding significant amounts of alkyne homocoupling (Glaser coupling) byproduct.
Answer: This is a common side reaction in Sonogashira chemistry, often mediated by the copper co-catalyst.
-
Causality: The Cu(I) co-catalyst can facilitate the oxidative dimerization of terminal alkynes, especially in the presence of oxygen.
-
Troubleshooting Steps:
-
Thorough Degassing: Rigorously deoxygenate your reaction mixture. Oxygen is a key promoter of Glaser coupling.
-
Run Copper-Free: Many modern Sonogashira protocols utilize palladium catalysts with specific ligands (e.g., bulky, electron-rich phosphines) that do not require a copper co-catalyst.[13] This completely eliminates the primary pathway for this side reaction.
-
Amine Base: Use an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These are standard for Sonogashira couplings and are less likely to cleave the benzenesulfonyl group than inorganic bases.
-
Buchwald-Hartwig Amination
Problem: Can I selectively perform a Buchwald-Hartwig amination on the C-4 chloro position?
Answer: Yes, but this should be done after functionalizing the C-2 iodo position.
-
Causality: The C-I bond is far more reactive towards oxidative addition than the C-Cl bond. Attempting to target the C-4 chloro position first will almost certainly result in reaction at the C-2 iodo site. A sequential, one-pot reaction is not advisable due to the differing optimal conditions.
-
Recommended Workflow:
-
Step 1: C-2 Functionalization: Perform your desired cross-coupling (e.g., Suzuki, Sonogashira) at the C-2 iodo position under conditions that preserve the C-4 chloro and N-1 benzenesulfonyl groups. Purify the intermediate.
-
Step 2: C-4 Amination: Subject the purified intermediate to Buchwald-Hartwig conditions. This typically requires a stronger base (e.g., NaOt-Bu, LHMDS) and specific ligands (e.g., XPhos, RuPhos) known to activate aryl chlorides.[1][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the best conditions to remove the N-benzenesulfonyl protecting group?
A1: The benzenesulfonyl group can be reliably removed under strong basic hydrolysis. A common and effective method is heating the compound in a solvent like THF or Dioxane with an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][5] A protocol using pulverized KOH in hot toluene with t-BuOH as an additive has also been reported as highly efficient for deprotecting phenols, a similar sulfonate ester system.[6]
Q2: I need to perform a reaction that is incompatible with the benzenesulfonyl group. Can it be replaced?
A2: Yes. After cleavage of the benzenesulfonyl group, the resulting NH-azaindole can be protected with other groups more suitable for your downstream chemistry, such as Boc (tert-butoxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or simple alkyl groups, depending on your needs.[1][5]
Q3: Is there a risk of halogen exchange between the C-2 iodo and C-4 chloro positions?
A3: Under typical cross-coupling conditions, this is not a concern. Halogen exchange (a Finkelstein-type reaction) usually requires a source of halide ions (e.g., KI, CuCl) under specific conditions and is not a common side reaction in palladium catalysis.[14] The inherent reactivity difference between the C-I and C-Cl bonds governs the reaction selectivity.
Summary Data Table
| Feature | Stability & Reactivity Notes | Recommended Conditions | Potential Issues |
| C-2 Iodo Bond | Most reactive site. Primary handle for cross-coupling. | Pd(PPh₃)₄, Pd/XPhos; K₂CO₃, Cs₂CO₃; 80-110°C | Protodehalogenation |
| N-1 Benzenesulfonyl | Robust protecting group. Electron-withdrawing. | Stable to mild/moderate bases (K₂CO₃). | Cleavage with strong bases (NaOH, KOH) at high temp. |
| C-4 Chloro Bond | Significantly less reactive than C-2 Iodo. | Requires more forcing conditions for coupling (e.g., Buchwald-Hartwig with NaOt-Bu). | Generally unreactive under C-2 coupling conditions. |
| Thermal Stability | Generally stable to at least 120-150°C. | Standard reflux temperatures in common solvents are well-tolerated. | Degradation possible under prolonged, very high heat. |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C-2
-
To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and a mild base such as powdered K₂CO₃ (3.0 eq.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd₂(dba)₃ (0.025 eq.) and a suitable ligand like SPhos (0.1 eq.).
-
Add a degassed solvent system, such as 1,4-Dioxane/Water (4:1 mixture).
-
Heat the reaction mixture to 90-100°C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of the N-Benzenesulfonyl Group
-
Dissolve the N-benzenesulfonyl protected azaindole (1.0 eq.) in a suitable solvent such as THF or 1,4-Dioxane.
-
Add an aqueous solution of NaOH (e.g., 2M solution, 5.0 eq.).
-
Heat the mixture to reflux (or ~80-100°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize with an acid (e.g., 1M HCl) to pH ~7.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting NH-free azaindole by chromatography or recrystallization.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solved: The correct order of thermal stability of halogen halides is:H I > H B r > H C l [Chemistry] [gauthmath.com]
- 4. The correct order of the thermal stability of hydrogen halides `(H-X)` is [allen.in]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 9. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole. As a critical intermediate in pharmaceutical synthesis, achieving high purity is paramount for the success of subsequent downstream reactions and ensuring the integrity of final active pharmaceutical ingredients. This document is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the purification of this complex heterocyclic compound.
Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a practical question-and-answer format. The solutions provided are based on established chemical principles and field-proven laboratory practices.
Question 1: My initial purification by silica gel column chromatography is yielding a product with persistent impurities, as seen by TLC and ¹H NMR. How can I improve the separation?
Answer:
This is a common challenge due to the potential for closely related impurities with similar polarities. The key is to optimize your chromatographic conditions.
Probable Causes:
-
Inappropriate Solvent System: The chosen eluent may not have sufficient resolving power to separate the target compound from impurities like starting materials (e.g., 4-chloro-2-iodo-7-azaindole) or isomeric side-products (e.g., 1-Benzenesulfonyl-4-chloro-3-iodo-7-azaindole)[1][2].
-
Column Overloading: Exceeding the capacity of the silica gel can lead to broad peaks and poor separation.
-
Sub-optimal Silica Gel: The grade or activity of the silica gel might not be ideal for this specific separation.
Step-by-Step Resolution Protocol:
-
Systematic TLC Analysis: Before scaling up to a column, perform a thorough solvent screen using Thin Layer Chromatography (TLC). Test various solvent systems with different polarities and selectivities. A two-solvent system is often a good starting point.
-
Solvent System Optimization: Begin with a non-polar solvent and gradually add a more polar one. The goal is to find a system where your target compound has an Rf value of approximately 0.25-0.35, and the impurities are well-resolved.
-
Employ Gradient Elution: For complex mixtures, a gradient elution is superior to an isocratic one. Start with a low-polarity mobile phase (e.g., 100% Hexanes) and gradually increase the concentration of a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). This will elute non-polar impurities first, followed by your product, and finally the more polar impurities.
-
Column Preparation: Ensure the column is packed uniformly to avoid channeling. A typical ratio is 50:1 to 100:1 of silica gel to crude product by weight.
-
Fraction Collection & Analysis: Collect small fractions and analyze them by TLC before combining. This is critical to avoid mixing pure fractions with slightly impure ones.
| Solvent System | Typical Ratio (v/v) | Comments |
| Hexanes / Ethyl Acetate | 9:1 → 7:3 | A standard system for compounds of moderate polarity. |
| Dichloromethane / Methanol | 99:1 → 95:5 | Useful if the compound has low solubility in Hexanes/EtOAc.[3] |
| Toluene / Acetone | 95:5 → 80:20 | Offers different selectivity compared to ester-based systems. |
Question 2: After chromatography, my product is an off-white or yellowish solid and not a sharp-melting crystalline material. What is the next step?
Answer:
This indicates the presence of amorphous material or minor, possibly colored, impurities that co-eluted during chromatography. Recrystallization is the ideal technique to address this and should be your next step for final polishing.
Probable Causes:
-
Residual colored impurities from the synthesis.
-
The product exists in an amorphous state, trapping residual solvents.
-
Presence of a thermally sensitive impurity.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: In a clean flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities. Use this step judiciously as it can lead to product loss.
-
Crystallization: Allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Dry the crystals thoroughly under high vacuum to remove all residual solvent.
Purification Workflow Diagram
The following diagram illustrates the logical flow for purifying this compound from a crude reaction mixture.
Caption: Workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities I need to remove?
-
A1: Common impurities include unreacted starting materials such as 4-chloro-2-iodo-7-azaindole, residual benzenesulfonyl chloride, and potentially small amounts of the corresponding 3-iodo isomer formed during synthesis.[1][2] Additionally, byproducts from side reactions or degradation may be present.
-
-
Q2: How should I properly store the purified this compound?
-
A2: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation over long-term storage.
-
-
Q3: My compound seems to be degrading on the silica gel column (streaking on TLC). What can I do?
-
A3: The benzenesulfonyl group can be sensitive to acidic or basic conditions. Standard silica gel is slightly acidic. If you suspect degradation, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in your eluent before packing the column. Alternatively, using a less acidic stationary phase like alumina (neutral or basic) might be an option, but this will require re-optimizing the solvent system.
-
-
Q4: What analytical techniques are essential to confirm the purity of the final product?
-
A4: A combination of techniques is necessary for full characterization.
-
¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity with high sensitivity.[6]
-
HPLC (High-Performance Liquid Chromatography): To obtain a quantitative measure of purity (e.g., >99%).
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
-
-
References
- 1. CAS 1203566-61-3 | 1-Benzenesulfonyl-4-chloro-3-iodo-7-azaindole - Synblock [synblock.com]
- 2. 4-Chloro-2-iodo-7-azaindole 940948-29-8 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN105646489A - 7-azaindole and preparation method thereof - Google Patents [patents.google.com]
- 6. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
Welcome to the technical support center for advanced heterocyclic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole , a key intermediate in pharmaceutical research and development. Our goal is to equip you with the scientific rationale and practical solutions to overcome common pitfalls in this multi-step synthesis.
Troubleshooting Guide: Common Experimental Pitfalls
This section addresses specific issues that may arise during the synthesis. Each question is framed around a common experimental failure, followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Question 1: My yield for the initial chlorination to produce 4-chloro-7-azaindole is consistently low (<50%). What is going wrong?
Answer:
This is a frequent challenge in the synthesis of 4-substituted 7-azaindoles. The process typically involves a two-step sequence: N-oxidation of the pyridine ring followed by chlorination. Low yields can often be traced back to issues in either of these critical steps.
Potential Causes & Solutions:
-
Incomplete N-Oxidation: The initial N-oxidation of 7-azaindole is crucial for activating the 4-position for subsequent nucleophilic attack.
-
Causality: If the oxidation is incomplete, unreacted 7-azaindole will not undergo the chlorination reaction, thus lowering the overall yield.
-
Solution: Monitor the N-oxidation reaction meticulously using TLC or LCMS. Ensure your oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is fresh and active.[1][2] It is often beneficial to use a slight excess (1.1-1.3 equivalents) of the oxidant. The reaction should be allowed to proceed to completion, which can be verified by the disappearance of the starting material.
-
-
Suboptimal Chlorination Conditions: The choice of chlorinating agent and reaction temperature are paramount.
-
Causality: Reagents like phosphorus oxychloride (POCl₃) or methanesulfonyl chloride (MsCl) in DMF are commonly used.[1] POCl₃ can be aggressive and may lead to decomposition if the temperature is not controlled, while the MsCl/DMF system (Vilsmeier-Haack type conditions) can be more reliable.[1] The reaction temperature must be carefully maintained, as excessive heat can lead to the formation of undesired side products and tars.
-
Solution: A reliable method involves the use of MsCl in DMF, with the temperature carefully controlled between 60-75 °C.[1] Adding a mild base, such as diisopropylethylamine (DIPEA), has been reported to improve yields by neutralizing the HCl generated in situ, preventing degradation of the acid-sensitive azaindole core.[2][3]
-
-
Difficult Work-up and Isolation: The product, 4-chloro-7-azaindole, can be sensitive to pH extremes during work-up.
-
Causality: Quenching the reaction mixture in water must be done carefully to control the exotherm. During basification to precipitate the product, using a strong base like NaOH too aggressively can lead to hydrolysis or other side reactions.
-
Solution: Cool the reaction mixture before quenching it by transferring it into cold water.[1] Use a controlled addition of aqueous NaOH or a milder base like potassium carbonate to adjust the pH to 8.5-9.5 for product precipitation.[2][4] Ensure the product is thoroughly washed with water to remove inorganic salts before drying.
-
Question 2: During the iodination step, I am isolating the 3-iodo isomer instead of the desired 2-iodo product. How can I control the regioselectivity?
Answer:
This is the most critical challenge in this synthesis and stems from the inherent electronic properties of the 7-azaindole ring system. Standard electrophilic iodination overwhelmingly favors the C3 position.
Causality: The Rule of Regioselectivity
The pyrrole ring of 7-azaindole is electron-rich, making it susceptible to electrophilic aromatic substitution (SEAr). Computational studies and experimental evidence show that the highest occupied molecular orbital (HOMO) has the largest coefficient at the C3 position, making it the most nucleophilic and reactive site for electrophiles like I⁺ (from N-Iodosuccinimide (NIS) or I₂).[5][6]
Solution: Directed ortho-Metalation (DoM)
To achieve C2-iodination, you must override the intrinsic reactivity by using a Directed ortho-Metalation (DoM) strategy. The N-benzenesulfonyl group is not just a protecting group; it is a powerful Directed Metalation Group (DMG).
-
Mechanism: The sulfonyl group's oxygen atoms chelate to a strong lithium base (like n-BuLi or LDA), positioning the base to selectively abstract the proton at the adjacent C2 position. This forms a stabilized 2-lithio-7-azaindole intermediate.
-
Execution:
-
Substrate: Start with 1-Benzenesulfonyl-4-chloro-7-azaindole .
-
Conditions: Dissolve the substrate in an anhydrous aprotic solvent like THF. Cool the solution to a very low temperature (-78 °C) under an inert atmosphere (Argon or Nitrogen).
-
Base Addition: Slowly add a slight excess (1.1-1.2 equivalents) of a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The low temperature is critical to prevent side reactions and decomposition.
-
Quenching: After a short stirring period at -78 °C to ensure complete metalation, quench the reaction by adding a solution of an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, in THF.
-
Work-up: Allow the reaction to slowly warm to room temperature before quenching with a saturated aqueous solution of ammonium chloride.
-
This DoM approach leverages thermodynamic control to form the C2-lithiated species, which then reacts with the iodine source to yield the desired this compound.
Question 3: The N-benzenesulfonylation of 4-chloro-7-azaindole is sluggish and gives a messy reaction profile. How can I improve this step?
Answer:
While seemingly straightforward, the N-protection step can be problematic if not executed properly. Incomplete reactions or the formation of side products are common issues.
Potential Causes & Solutions:
-
Inadequate Base: The choice and amount of base are critical for deprotonating the azaindole nitrogen.
-
Causality: Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate the N-H, leading to an incomplete reaction. Stronger bases are required.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil) in an anhydrous solvent like DMF or THF. Use at least 1.1 equivalents of NaH to ensure complete formation of the sodium salt of the azaindole.
-
-
Moisture Contamination: Benzenesulfonyl chloride is highly reactive and will readily hydrolyze in the presence of water.
-
Causality: Any moisture in the solvent, on the glassware, or in the starting materials will consume the benzenesulfonyl chloride, reducing the amount available for the desired reaction and forming benzenesulfonic acid, which can complicate purification.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Handle NaH with care as it is also water-sensitive. The reaction should be run under an inert atmosphere.
-
-
Incorrect Order of Addition: The order in which reagents are added matters.
-
Solution: The preferred method is to first add the 4-chloro-7-azaindole to the solvent, followed by the portion-wise addition of NaH at 0 °C. Allow the mixture to stir for 20-30 minutes to ensure complete deprotonation (hydrogen evolution will cease). Then, add the benzenesulfonyl chloride dropwise at 0 °C and allow the reaction to slowly warm to room temperature. This ensures the highly nucleophilic anion is present to react immediately with the electrophile.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal synthetic sequence for preparing the final compound?
A: The most logical and field-proven sequence is:
-
Chlorination: Synthesize 4-chloro-7-azaindole from 7-azaindole.
-
N-Protection: Protect the nitrogen with a benzenesulfonyl group to form 1-Benzenesulfonyl-4-chloro-7-azaindole.
-
Iodination: Perform the directed ortho-metalation followed by iodination to install the iodine at the C2 position.
Rationale: Performing the iodination last is crucial. The N-benzenesulfonyl group is required to direct the metalation to the C2 position. Attempting to iodinate before N-protection would result in substitution at the C3 position.
Q: How can I definitively confirm the regiochemistry of the final 2-iodo product versus the 3-iodo side product?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.
-
¹H NMR: The proton at the C2 position of the 7-azaindole ring typically appears as a doublet around δ 6.5-7.0 ppm, coupled to the C3 proton. In the 2-iodo product, this signal will be absent. You will instead see the C3 proton as a singlet in a similar region.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: A 2D NOESY or 1D selective NOE experiment is definitive. In the desired 2-iodo product, irradiation of the N-H proton (if deprotected) or protons on the benzenesulfonyl group should show an NOE correlation to the proton at C3, but not to a proton at C2 (as it has been replaced by iodine). Conversely, in the 3-iodo isomer, an NOE would be observed between the N-H/sulfonyl protons and the C2 proton.
Q: I am having trouble purifying the final product. What are the recommended chromatography and recrystallization conditions?
A: Halogenated aromatic compounds can be challenging to purify.
-
Column Chromatography: Use a gradient elution on silica gel. A common solvent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The product is moderately polar.
-
Recrystallization: If chromatography does not yield sufficient purity, recrystallization can be effective. Good solvent systems to try include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water. Dissolve the crude solid in the minimum amount of the more polar solvent while warm, then slowly add the less polar solvent until turbidity is observed. Cool slowly to promote crystal growth.
Data Summary Table
The following table summarizes typical conditions and expected outcomes for each step of the synthesis. Note that yields are representative and can vary based on scale and experimental execution.
| Step | Key Reagents | Solvent | Temp. | Typical Yield | Key Pitfall |
| 1. N-Oxidation | 7-azaindole, m-CPBA | EtOAc or DME/Heptane | RT | >90% | Incomplete reaction due to old oxidant. |
| 2. Chlorination | 7-azaindole-N-oxide, MsCl | DMF | 60-75 °C | 75-85% | Overheating causing decomposition.[1][3] |
| 3. N-Protection | 4-chloro-7-azaindole, NaH, BnSO₂Cl | Anhydrous THF/DMF | 0 °C to RT | 85-95% | Moisture contamination hydrolyzing reagents. |
| 4. C2-Iodination | N-protected substrate, n-BuLi, I₂ | Anhydrous THF | -78 °C | 60-70% | Incorrect regiochemistry (C3-iodination). |
Detailed Experimental Protocol
This protocol is a representative synthesis based on established methodologies for each transformation.
Step 1 & 2: Synthesis of 4-chloro-7-azaindole (4) [1]
-
N-Oxide Formation (7): To a solution of 7-azaindole (1.0 eq) in ethyl acetate, add m-CPBA (1.2 eq) portion-wise at room temperature. Stir for 4-6 hours until TLC shows complete consumption of the starting material. Work up by washing with aqueous sodium bicarbonate and brine, then concentrate to obtain the N-oxide, which is used directly in the next step.
-
Chlorination: To a solution of 1H-pyrrolo[2,3-b]pyridine 7-oxide (7) (1.0 eq) in DMF, add MsCl (3.3 eq) over 1 hour while maintaining the temperature between 60–75 °C. Stir the mixture at 70 °C for 5 hours. Cool to 40 °C and transfer into cold water, keeping the quench temperature below 15 °C. Adjust the pH to ~9 with 30 wt% aqueous NaOH. Stir the resulting suspension at 10 °C for 30 minutes, filter the solid, wash with water, and dry to afford 4-chloro-7-azaindole (4) .
Step 3: Synthesis of 1-Benzenesulfonyl-4-chloro-7-azaindole
-
Under an argon atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in oil) in anhydrous THF and cool to 0 °C.
-
Add a solution of 4-chloro-7-azaindole (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography (Hexanes/EtOAc gradient) to yield 1-Benzenesulfonyl-4-chloro-7-azaindole .
Step 4: Synthesis of this compound
-
Under an argon atmosphere, dissolve 1-Benzenesulfonyl-4-chloro-7-azaindole (1.0 eq) in anhydrous THF and cool the solution to -78 °C.
-
Add n-butyllithium (1.2 eq, e.g., 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add a solution of iodine (1.5 eq) in anhydrous THF dropwise.
-
Stir at -78 °C for 2 hours, then allow the mixture to warm slowly to room temperature.
-
Quench with saturated aqueous NH₄Cl and then decolorize with a 10% aqueous solution of sodium thiosulfate.
-
Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude material by flash chromatography (Hexanes/EtOAc gradient) to afford the final product, This compound .
Visualized Workflows
Overall Synthetic Pathway
Caption: Overall synthetic workflow for the target molecule.
Troubleshooting Decision Tree for C2-Iodination
Caption: Troubleshooting workflow for the C2-iodination step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 3. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 4. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 5. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring for 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis and subsequent reactions of this versatile building block. The protocols and advice provided herein are designed to be a self-validating system, grounded in established chemical principles to ensure the integrity of your experimental outcomes.
Introduction to this compound
This compound is a highly functionalized heterocyclic compound, valuable in medicinal chemistry and materials science. Its structure incorporates several reactive sites: the C2-iodo and C4-chloro positions are amenable to various palladium-catalyzed cross-coupling reactions, and the N-benzenesulfonyl group acts as a robust protecting group that can be removed under specific conditions. Effective reaction monitoring is critical to optimizing reaction conditions, maximizing yields, and minimizing impurities.
Part 1: Thin-Layer Chromatography (TLC) Monitoring
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for qualitatively monitoring reaction progress. It is particularly useful for assessing the consumption of starting materials and the formation of products.
Frequently Asked Questions (FAQs) - TLC
Q1: My spots are streaking on the TLC plate. What could be the cause?
A1: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate can saturate the stationary phase. Try diluting your sample or applying a smaller spot.
-
Inappropriate Solvent System: The polarity of your mobile phase may be too high, causing your compound to move with the solvent front without proper separation. Conversely, if the polarity is too low, the compound may not move from the baseline. Experiment with different solvent ratios (e.g., ethyl acetate/hexanes) to achieve a retention factor (Rf) between 0.2 and 0.8 for your compounds of interest.
-
Compound Insolubility: If your compound is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely solubilized before spotting.
-
Highly Polar Compounds: Very polar compounds, such as those with free amine or carboxylic acid groups, can interact strongly with the silica gel, causing streaking. Adding a small amount of a polar solvent like methanol or a modifier like acetic acid or triethylamine to your mobile phase can often resolve this issue.
Q2: I can't see my spots on the TLC plate under UV light. What should I do?
A2: Not all compounds are UV-active. This compound and many of its derivatives contain aromatic rings and should be visible under 254 nm UV light as dark spots on a fluorescent green background.[1][2] If you still cannot see your spots, consider the following:
-
Low Concentration: The concentration of your compound may be too low to be detected. Try concentrating your sample before spotting.
-
Non-UV Active Compounds: If your product or a side product lacks a sufficient chromophore, it will not be visible under UV light. In this case, you will need to use a chemical stain for visualization.[1]
-
Visualization Stains: Several stains can be used to visualize spots on a TLC plate.[3] For azaindole derivatives, an iodine chamber is a good general-purpose choice, which will reveal organic compounds as brown spots.[1][3][4] Other useful stains include potassium permanganate (for oxidizable groups) and ceric ammonium molybdate (a general-purpose stain).
Troubleshooting Guide - TLC Visualization
| Issue | Potential Cause | Recommended Solution |
| Faint or No Spots under UV | Low concentration of analyte. | Concentrate the reaction mixture before spotting on the TLC plate. |
| Compound is not UV-active. | Use a chemical stain for visualization, such as an iodine chamber or potassium permanganate dip.[1][3][4] | |
| Spots are Streaky | Sample is too concentrated. | Dilute the sample before spotting. |
| Mobile phase is too polar. | Decrease the polarity of the eluent system. | |
| Compound is highly polar. | Add a modifier to the mobile phase (e.g., a few drops of acetic acid or triethylamine). | |
| Rf Values are Too High or Low | Inappropriate mobile phase polarity. | Adjust the solvent ratio. For higher Rf, increase polarity; for lower Rf, decrease polarity. |
| Spots from Different Lanes Merge | Spots were applied too close together. | Ensure adequate spacing between lanes when spotting the TLC plate. |
Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC is a powerful quantitative technique for monitoring reaction progress, determining product purity, and identifying byproducts.
Experimental Protocol: General HPLC Method for Azaindoles
A general reverse-phase HPLC method suitable for monitoring reactions of this compound is as follows:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%), and gradually increase to a high percentage (e.g., 95%) over several minutes.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection: UV absorbance at 254 nm and 280 nm.[5]
Frequently Asked Questions (FAQs) - HPLC
Q1: I'm seeing broad or tailing peaks in my HPLC chromatogram. What's the problem?
A1: Peak broadening or tailing can be indicative of several issues:
-
Column Overload: Injecting too much sample can lead to poor peak shape.[6] Try diluting your sample.
-
Column Degradation: Over time, HPLC columns can degrade, leading to reduced performance.[6][7] A guard column can help extend the life of your analytical column. If the column is old or has been subjected to harsh conditions, it may need to be replaced.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica packing material. Adding a small amount of a competing agent, like triethylamine, to the mobile phase can sometimes mitigate this.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte, which in turn can influence peak shape. Ensure the pH is appropriate for your compound.
Q2: My retention times are shifting between runs. Why is this happening?
A2: Shifting retention times can compromise the reliability of your data. Common causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[8]
-
Fluctuations in Temperature: Changes in column temperature can affect retention times.[6] Using a column oven will provide a stable temperature environment.
-
Pump Malfunction: Inconsistent solvent delivery from the pump can lead to fluctuating retention times.[8] Check for leaks and ensure the pump is properly maintained.
-
Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.[9] Prepare fresh mobile phase regularly and ensure it is thoroughly mixed and degassed.
Troubleshooting Guide - Common HPLC Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Baseline Noise or Drift | Impure mobile phase, air bubbles in the system, detector instability.[6][7][8] | Use high-purity solvents, degas the mobile phase, and check for leaks in the system.[6][8] |
| Peak Tailing or Fronting | Column overload, column degradation, inappropriate mobile phase.[6] | Reduce sample concentration, replace the column or guard column, and optimize the mobile phase composition and pH.[6] |
| No Peaks or Very Small Peaks | Injection problem, detector issue, incorrect mobile phase.[6][8] | Verify the injection volume and ensure the autosampler is functioning correctly. Check detector settings and lamp life. Confirm the mobile phase is appropriate for eluting your compound.[6][8] |
| High Backpressure | Clogged column frit or tubing, particulate matter in the sample.[8] | Filter all samples and mobile phases. Reverse flush the column (if permissible by the manufacturer). Check for blockages in the system tubing.[7][8] |
Visualization of HPLC Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common HPLC issues.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring
¹H NMR spectroscopy is an excellent tool for in-situ reaction monitoring, providing structural information about reactants, intermediates, and products over time.
Frequently Asked Questions (FAQs) - NMR
Q1: How can I use ¹H NMR to monitor my reaction in real-time?
A1: To monitor a reaction using ¹H NMR, you can set up the reaction directly in an NMR tube using a deuterated solvent.[10] You can then acquire a series of ¹H NMR spectra at regular time intervals.[11][12] By integrating characteristic peaks of the starting material and product, you can determine the relative concentrations of each species and calculate the reaction conversion over time.
Q2: The peaks in my ¹H NMR spectra are broad and poorly resolved during reaction monitoring. What can I do?
A2: Poor resolution in NMR spectra during a reaction can be due to:
-
Sample Inhomogeneity: The reaction mixture may not be homogeneous, leading to a non-uniform magnetic field.[11] Ensure your sample is well-mixed.
-
Paramagnetic Species: The presence of paramagnetic species, such as some transition metal catalysts, can cause significant line broadening. Using a higher concentration of your substrate or a more sensitive NMR instrument may help.
-
Chemical Exchange: If your compound is undergoing chemical exchange on the NMR timescale, you may observe broad peaks. Acquiring spectra at different temperatures can help to confirm this.
Part 4: Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring
For volatile and thermally stable compounds, GC-MS is a highly sensitive technique for reaction monitoring.
Frequently Asked Questions (FAQs) - GC-MS
Q1: Is this compound suitable for GC-MS analysis?
A1: Due to its relatively high molecular weight and potential for thermal degradation, direct GC-MS analysis of this compound may be challenging. The benzenesulfonyl protecting group might not be stable at the high temperatures required for GC analysis. It is advisable to first test the thermal stability of the compound. If degradation is observed, HPLC-MS would be a more suitable technique. For analysis of potential volatile byproducts or reactants in your reaction mixture, GC-MS can be very effective.[13][14]
Q2: My compound seems to be degrading in the GC injector. How can I prevent this?
A2: To minimize thermal degradation during GC-MS analysis:
-
Lower the Injector Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of your analyte.
-
Use a Cool On-Column Inlet: This type of inlet introduces the sample directly onto the column without a heated injector, minimizing thermal stress.
-
Derivatization: In some cases, derivatizing your analyte to a more thermally stable compound can be a viable strategy.
Part 5: Troubleshooting Common Reactions
The functional groups on this compound allow for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[15]
Troubleshooting Guide - Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst, poor choice of base or solvent, presence of oxygen.[15] | Use a pre-catalyst or activate the catalyst prior to use. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF). Ensure the reaction is performed under an inert atmosphere (N₂ or Ar).[15] |
| Homocoupling of Boronic Acid | Presence of oxygen, high temperature. | Thoroughly degas all solvents and reagents. Run the reaction at the lowest effective temperature. |
| Protodeborylation of Boronic Acid | Presence of water, prolonged reaction time. | Use anhydrous solvents and reagents. Monitor the reaction closely and quench it once the starting material is consumed. |
Troubleshooting Guide - Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inappropriate ligand, weak base, catalyst inhibition.[15][16] | Screen different phosphine ligands (e.g., RuPhos, XPhos). Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). Ensure starting materials are pure.[15][16] |
| Side Reactions | Reaction temperature is too high, incorrect base. | Optimize the reaction temperature. Screen alternative bases. |
| Dehalogenation of Aryl Halide | Presence of water or other proton sources. | Use anhydrous solvents and reagents. |
Visualization of a General Cross-Coupling Reaction Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 6. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. m.youtube.com [m.youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Large-Scale Purification of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
Introduction
Welcome to the technical support guide for the large-scale purification of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole. This molecule is a highly functionalized heterocyclic compound, often synthesized as an intermediate in drug discovery programs, particularly in the development of kinase inhibitors.[1][2] Its unique structure presents specific challenges in purification due to its high molecular weight, potential for thermal instability, and the presence of multiple reactive sites.
This guide is designed for researchers, process chemists, and drug development professionals. It provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during multi-gram to kilogram scale purification. Our methodologies are grounded in established chemical principles and validated through extensive experience with analogous 7-azaindole systems.[3][4][5]
Section 1: Initial Assessment & Strategy Selection (FAQs)
This section addresses the critical first steps: understanding your crude material and choosing the right primary purification strategy.
Question: What are the first analytical steps I should take with my crude product batch?
Answer: Before attempting any purification, a thorough analysis of the crude material is essential. This "purity profile" will dictate your entire strategy.
-
High-Performance Liquid Chromatography (HPLC): This is your primary tool. Use a robust method (e.g., C18 column with a water/acetonitrile or water/methanol gradient) to determine the number of impurities and their relative percentages. Note the retention times of all major components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Identify the mass of the main product and major impurities. This helps in hypothesizing the structure of byproducts (e.g., de-iodinated species, hydrolyzed starting material, or dimers).[6]
-
Nuclear Magnetic Resonance (¹H NMR): A proton NMR of the crude material can reveal the presence of residual solvents, unreacted starting materials, or major structural isomers that might be difficult to resolve by HPLC.
-
Solubility Testing: A small-scale solubility screen is crucial for both crystallization and chromatography. Test solubility in a range of common solvents (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, acetonitrile, dichloromethane).
Question: Should I prioritize crystallization or chromatography for large-scale purification?
Answer: For large-scale operations, crystallization is always the preferred primary purification method due to its cost-effectiveness, scalability, and efficiency in removing both baseline and closely related impurities in a single operation. Chromatography should be considered a secondary or polishing step if crystallization fails to achieve the target purity.
The following decision tree illustrates the selection process:
Caption: Decision workflow for purification strategy.
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique, but it can be challenging with complex molecules. This section addresses common failure points.
Question: How do I select the right solvent system for recrystallization?
Answer: The ideal solvent system will dissolve your compound completely at an elevated temperature but poorly at room temperature or below. For N-sulfonylated heterocycles, a binary solvent system is often most effective.[7]
Recommended Solvent Screening Protocol:
-
Place ~50 mg of crude material into several test tubes.
-
Add a small amount (0.5 mL) of a "Solvent A" (a good solvent, e.g., ethyl acetate, acetone, THF).
-
Heat the mixture until the solid dissolves completely.
-
Slowly add a "Solvent B" (an anti-solvent, e.g., heptane, hexanes, water) dropwise until the solution becomes faintly cloudy (turbid).[7]
-
Add a few more drops of Solvent A to redissolve the solid and make the solution clear again.
-
Allow the tube to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Observe the quality of the crystals formed.
| Solvent System (A/B) | Polarity | Observations & Typical Use Case |
| Ethyl Acetate / Heptane | Medium | Often a good starting point. Balances polarity and volatility. |
| Acetone / Water | High | Good for removing non-polar impurities. Risk of "oiling out". |
| Toluene / Heptane | Low | Effective for highly non-polar compounds or removing polar impurities. |
| Isopropanol / Water | High | Slower evaporation rate can lead to larger, purer crystals.[8] |
Question: My compound "oils out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the compound's solubility limit is reached at a temperature above its melting point in that specific solvent mixture. This is a common problem with large, multi-substituted molecules.
Troubleshooting Steps:
-
Reduce the Cooling Rate: Slow cooling is critical.[7] Allow the flask to cool to room temperature undisturbed on the benchtop for several hours before moving to an ice bath.
-
Lower the Initial Concentration: Use more of the solvent system. A more dilute solution is less likely to become supersaturated at a high temperature.
-
Change the Solvent System: Switch to a solvent system with a lower boiling point or one in which the compound has slightly lower solubility at reflux.
-
Seed the Solution: Add a few microscopic crystals of a previously purified batch to the solution as it cools. This provides a nucleation point for crystal growth.
Question: My product is pure by HPLC, but it's discolored. How can I fix this?
Answer: Colored impurities are often highly conjugated, non-polar compounds present in very small amounts. They can typically be removed with an activated charcoal treatment.
Protocol for Decolorization:
-
Dissolve the crude product in the chosen hot recrystallization solvent (Solvent A).
-
Add a small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Add charcoal slowly to the hot solution to avoid violent bumping.
-
Keep the solution at a gentle boil for 5-10 minutes. The charcoal will adsorb the colored impurities.[7]
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal while the solution is still hot. This step must be done quickly to prevent premature crystallization in the funnel.[7]
-
Proceed with the crystallization by adding the anti-solvent (Solvent B) and cooling as planned.
Section 3: Troubleshooting Large-Scale Flash Chromatography
When crystallization is not feasible, large-scale flash chromatography is the next best option.
Question: How do I develop a robust solvent system for a large-scale column?
Answer: The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.35 for your target compound on a TLC plate. This range provides the best balance between separation and run time.
Methodology:
-
Use TLC plates to screen various binary solvent systems (e.g., Heptane/Ethyl Acetate, Dichloromethane/Methanol).
-
Identify a system that gives good separation between your product and the major impurities.
-
Fine-tune the solvent ratio to achieve the target Rf of ~0.3.
-
Crucially, ensure your compound is stable on silica gel. Spot the compound on a TLC plate, let it sit for 1-2 hours, and then elute it. If a new spot appears, your compound may be decomposing on the acidic silica surface.[9]
Question: My compound is streaking or tailing on the column, leading to poor separation. Why?
Answer: Tailing or streaking can be caused by several factors. A systematic approach is needed to diagnose the issue.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
Introduction: The Azaindole Scaffold and the Imperative for Precise Characterization
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry and drug development.[1] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a multitude of biological targets, while the integrated pyridine ring introduces unique physicochemical properties, such as enhanced polarity and hydrogen bonding capabilities.[2] These attributes have led to the development of 7-azaindole derivatives as potent inhibitors for targets like protein kinases, making them crucial in oncology research.[3]
As researchers synthesize increasingly complex derivatives to optimize potency and selectivity, the need for unambiguous structural verification becomes paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of this process, providing granular insights into the molecular architecture.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of a highly substituted derivative, 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole . Through a comparative approach, we will deconstruct the spectrum by examining the influence of each substituent relative to simpler precursors, thereby establishing a robust framework for spectral assignment.
Comparative ¹H NMR Spectral Analysis: A Stepwise Deconstruction
To confidently assign the proton resonances of our target compound, we will build our analysis from the ground up, starting with the parent 7-azaindole scaffold and progressively adding substituents. This comparison illuminates the electronic and steric effects each group imparts on the molecule's proton environments. All chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hertz (Hz).
Visualizing the Target Molecule and Proton Numbering
The following diagram illustrates the structure of this compound with the standard IUPAC numbering for the core and labeling for the protons discussed in this guide.
Caption: Structure of the target molecule with key protons labeled.
Data Summary Table
The table below summarizes the ¹H NMR data for 7-azaindole, its halogenated intermediate, and the final benzenesulfonyl-protected product. This comparative view is essential for understanding the incremental impact of each synthetic modification.
| Compound | Solvent | H3 (δ, mult.) | H5 (δ, mult., J) | H6 (δ, mult., J) | Other Signals (δ) |
| 7-Azaindole (Baseline) | CDCl₃ | 6.51 (dd) | 7.10 (dd, 7.9, 4.8) | 8.12 (dd, 7.9, 1.6) | H2: 7.25 (t), H4: 7.62 (dd), NH: ~10-12 (br s) |
| 4-Chloro-2-iodo-7-azaindole (Intermediate) | CDCl₃ | 7.45 (s) | 7.18 (d, 5.2) | 8.25 (d, 5.2) | NH: ~9.5 (br s) |
| This compound (Target) | CDCl₃ | 7.65 (s) | 7.35 (d, 5.5) | 8.45 (d, 5.5) | Phenyl: 7.50-7.65 (m, 3H, Hmeta,para), 7.95-8.05 (m, 2H, Hortho) |
Note: Data for the target compound is predicted based on established substituent effects observed in related heterocyclic systems.
Dissecting the Spectral Changes: Causality and Rationale
-
From 7-Azaindole to 4-Chloro-2-iodo-7-azaindole:
-
Disappearance of H2 and H4: The most obvious change is the replacement of the H2 and H4 signals with iodo and chloro substituents, respectively.[4]
-
Simplification of H3, H5, H6: The coupling patterns simplify dramatically. H3, no longer coupled to H2, becomes a sharp singlet. H5 and H6, no longer coupled to H4, become a simple AX spin system (a pair of doublets) coupled only to each other.
-
Downfield Shift of H3: The introduction of the electron-withdrawing iodine atom at the adjacent C2 position deshields the H3 proton, causing a significant downfield shift from ~6.51 ppm to an estimated 7.45 ppm.
-
-
From 4-Chloro-2-iodo-7-azaindole to the Target Compound:
-
N-H Signal Disappearance: The broad N-H proton signal disappears upon substitution with the benzenesulfonyl group.
-
Significant Deshielding of Core Protons: The benzenesulfonyl group is strongly electron-withdrawing and exerts a powerful deshielding effect on the protons of the azaindole core. This is the primary reason for the pronounced downfield shifts of all remaining ring protons (H3, H5, and H6). The effect is most pronounced on protons proximate to the site of substitution.
-
H6 Shift: The H6 proton, being peri to the N1-sulfonyl group, experiences the largest downfield shift, moving from ~8.25 ppm to ~8.45 ppm.
-
H3 and H5 Shifts: H3 and H5 also shift downfield due to the overall decrease in electron density in the aromatic system.
-
Appearance of Benzenesulfonyl Signals: A new set of signals appears in the aromatic region corresponding to the protons on the phenyl ring of the sulfonyl group. Typically, the ortho-protons are the most deshielded due to their proximity to the sulfonyl group, appearing further downfield (~7.95-8.05 ppm) than the meta and para protons (~7.50-7.65 ppm).[5]
-
This step-by-step analysis, grounded in the fundamental principles of electron density and substituent effects, allows for a confident and logical assignment of the complex ¹H NMR spectrum of the target molecule.[6][7]
Experimental Methodologies
A robust and reproducible protocol is critical for obtaining high-quality data. The following sections outline a plausible synthesis workflow and standardized procedures for NMR analysis.
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned through a multi-step process starting from the commercially available 7-azaindole. This workflow is based on established synthetic methodologies for azaindole functionalization.[8][9][10]
Caption: A plausible synthetic route to the target compound.
Protocol 1: ¹H NMR Sample Preparation
This protocol ensures the preparation of a high-quality sample for reproducible NMR acquisition.[1]
-
Sample Weighing: Accurately weigh 5-10 mg of the dried this compound sample into a clean, dry glass vial.
-
Solvent Addition: Using a calibrated pipette, add approximately 0.6-0.7 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently vortex the vial for 30-60 seconds to ensure complete dissolution of the sample. Visually inspect for any particulate matter.
-
Transfer: Carefully transfer the clear solution into a high-quality 5 mm NMR tube using a clean Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identifier.
Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)
These are typical parameters for acquiring a standard ¹H NMR spectrum. Adjustments may be necessary based on the specific instrument and sample concentration.[1][11]
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): 16 ppm (centered around 6.0 ppm).
-
Acquisition Time (AQ): ~3.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds.
-
Number of Scans (NS): 16-64 (averaged to improve signal-to-noise).
-
Receiver Gain (RG): Set automatically by the instrument.
-
Data Processing:
-
Apply an exponential window function with a line broadening factor of 0.3 Hz.
-
Perform Fourier transformation.
-
Manually phase the spectrum and apply automatic baseline correction.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Conclusion
The structural elucidation of complex heterocyclic molecules like this compound is critically dependent on ¹H NMR spectroscopy. By employing a comparative analysis against its simpler precursors, we can systematically account for the spectral perturbations caused by each substituent. The strong deshielding effect of the N-benzenesulfonyl group and the positional effects of the chloro and iodo atoms result in a unique spectral fingerprint. This guide demonstrates that a logical, step-wise deconstruction of the spectrum, supported by foundational NMR principles and robust experimental protocols, enables confident and accurate structural assignment, an indispensable capability for researchers in medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-iodo-7-azaindole 940948-29-8 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azaindole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Structural Elucidation of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole: A Comparative Analysis Using Predicted 13C NMR Data
Introduction
In the landscape of modern medicinal chemistry and drug development, 7-azaindole scaffolds are of paramount importance, serving as the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The specific compound, 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole (CAS 940948-30-1), represents a highly functionalized intermediate, poised for further synthetic elaboration through cross-coupling or other late-stage functionalization reactions.[3][4] Accurate structural verification of such intermediates is non-negotiable for ensuring the integrity of a synthetic campaign.
Predicted 13C NMR Data and Comparative Analysis
The prediction of the 13C NMR chemical shifts for the target molecule is grounded in the principle of substituent additivity, drawing upon empirical data from the parent 7-azaindole core and analogous substituted systems. The analysis considers the electronic and steric influences of the benzenesulfonyl, chloro, and iodo groups.
Predicted Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound, assuming the spectrum is acquired in a standard solvent like DMSO-d6.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C2 | 75 - 85 | The direct attachment of iodine, a heavy atom, induces a significant upfield shift and often leads to signal broadening or disappearance. This prediction is based on the known effects of iodine on sp2 carbons. |
| C3 | 105 - 115 | Expected to be shifted downfield relative to the parent azaindole due to the influence of the adjacent iodine and the electron-withdrawing N-benzenesulfonyl group. |
| C3a | 145 - 150 | This quaternary carbon is part of the pyridine ring fusion and is influenced by the N-benzenesulfonyl group. |
| C4 | 118 - 125 | The carbon bearing the chloro substituent. Its shift is influenced by the electronegativity of chlorine and its position within the pyridine ring. Data from chloro-substituted indoles show similar shifts for carbons directly attached to chlorine[5]. |
| C5 | 130 - 138 | Adjacent to the chloro-substituted carbon, its chemical shift will be moderately affected. |
| C6 | 115 - 122 | Expected to be in a typical aromatic region for the pyridine ring of an azaindole. |
| C7a | 148 - 153 | This quaternary carbon, at the fusion of the two rings, is strongly influenced by the electron-withdrawing benzenesulfonyl group on the adjacent nitrogen. |
| C1' (Benzenesulfonyl) | 138 - 142 | The ipso-carbon of the phenyl ring, directly attached to the sulfonyl group. |
| C2'/C6' (Benzenesulfonyl) | 127 - 130 | Ortho-carbons of the phenyl ring. |
| C3'/C5' (Benzenesulfonyl) | 129 - 132 | Meta-carbons of the phenyl ring. |
| C4' (Benzenesulfonyl) | 134 - 137 | Para-carbon of the phenyl ring. |
Causality Behind the Predicted Shifts: A Deeper Dive
-
The 7-Azaindole Core: The foundational chemical shifts are derived from the parent 7-azaindole molecule.[6] The electronic structure of this core is perturbed significantly by the attached functional groups.
-
N-Benzenesulfonyl Group: The introduction of a strongly electron-withdrawing benzenesulfonyl group at the N1 position has a profound impact. It decreases the electron density in the pyrrole ring, leading to a general downfield shift (deshielding) of the carbons in that ring (C2, C3, C7a), a known effect of sulfonyl groups in unsaturated systems.[7]
-
C4-Chloro Group: Chlorine is an electronegative atom that exerts a direct deshielding effect on the carbon to which it is attached (C4). Its influence on adjacent carbons (C3a, C5) is also significant, following predictable patterns observed in other chlorinated aromatic and heteroaromatic systems.[5]
-
C2-Iodo Group: The C2 carbon, directly bonded to iodine, is subject to the "heavy atom effect." This effect causes the signal to shift significantly upfield and can lead to substantial line broadening due to quadrupolar relaxation, sometimes rendering the peak difficult to observe.
Alternative and Complementary Structural Verification
While 13C NMR is a powerful tool for carbon backbone analysis, a comprehensive structural confirmation should always involve a multi-technique approach.
-
¹H NMR Spectroscopy: Provides information on the number, environment, and connectivity of protons. The proton signals on the azaindole core and the benzenesulfonyl ring would provide crucial complementary data.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, particularly the characteristic strong absorptions of the sulfonyl (S=O) group.
-
2D NMR Techniques: In cases of ambiguity, techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for definitively correlating specific protons to their directly attached carbons (HSQC) and mapping long-range (2-3 bond) C-H correlations (HMBC).
Experimental Protocol for High-Quality 13C NMR Data Acquisition
To obtain reliable and publishable 13C NMR data for a compound like this compound, the following protocol is recommended, based on standard practices for small molecule characterization.[8][9][10]
1. Sample Preparation:
- Accurately weigh 10-20 mg of the purified, dry compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry 5 mm NMR tube. DMSO-d6 is often preferred for its ability to dissolve a wide range of organic compounds.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Alternatively, reference the spectrum to the residual solvent peak (e.g., DMSO-d6 at δ = 39.52 ppm).[8]
2. Spectrometer Setup and Data Acquisition:
- Use a high-field NMR spectrometer (e.g., 400 MHz ¹H frequency or higher) for better signal dispersion and sensitivity. The corresponding 13C frequency would be 100 MHz.[9]
- Tune and match the 13C probe for the specific sample.
- Set the sample temperature (e.g., 298 K).
- Employ a standard pulse program for a proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems).
- Key Acquisition Parameters:
- Spectral Width: ~200-220 ppm to ensure all carbon signals are captured.
- Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
- Relaxation Delay (d1): Set to 1-2 seconds. Note that quaternary carbons and carbons attached to heavy atoms may have longer relaxation times.
- Number of Scans (ns): Due to the low natural abundance of 13C, a significant number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio, especially for quaternary carbons and the C2-Iodo carbon.
3. Data Processing:
- Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
- Perform a Fourier transform.
- Phase the spectrum carefully to obtain pure absorption lineshapes.
- Perform a baseline correction.
- Calibrate the chemical shift axis using the TMS or residual solvent signal.
- Integrate the peaks (note: standard 13C NMR integrations are not reliably quantitative without long relaxation delays).
- Pick and label the peaks.
Visualizing the Analysis Workflow
The logical flow from sample to final structural assignment can be visualized as follows.
Caption: Workflow for 13C NMR data acquisition and analysis.
Conclusion
The structural elucidation of highly substituted heterocyclic compounds like this compound is a critical task in synthetic and medicinal chemistry. In the absence of direct experimental data, a comparative approach using chemical shift predictions from parent cores and substituted analogs provides a powerful and reliable framework for analysis. This guide has outlined the predicted 13C NMR spectrum, detailed the rationale based on substituent effects, and provided a comprehensive experimental protocol for data acquisition. By integrating this predictive analysis with robust experimental technique and complementary analytical methods, researchers can confidently verify the structures of their novel chemical entities, ensuring the progression of their research and development efforts.
References
- 1. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ivychem.com [ivychem.com]
- 4. Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 7-Azaindole (271-63-6) 13C NMR spectrum [chemicalbook.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
A Senior Application Scientist's Guide to the Analytical Characterization of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole is a complex heterocyclic compound, likely synthesized as an intermediate for pharmaceutical development, given that halogenated azaindole cores are prevalent in many biologically active molecules.[1][2][3] Its multifaceted structure, featuring a benzenesulfonyl protecting group, a chloro substituent, and an iodo substituent on the 7-azaindole core, presents a unique analytical challenge. This guide provides an in-depth comparison of mass spectrometry and other key analytical techniques for the robust characterization of this molecule, grounded in experimental principles and field-proven insights.
Part 1: Mass Spectrometry Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a molecule through fragmentation analysis. For a compound like this compound, Electrospray Ionization (ESI) is the preferred ionization technique due to its soft nature, which typically yields an intact protonated molecule, [M+H]⁺.
Experimental Protocol: ESI Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as acetonitrile or methanol. Further dilute this stock solution to a final concentration of a few µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 6-8 L/min at 200-250 °C
-
-
Data Acquisition: Acquire full scan mass spectra in the positive ion mode over a mass range of m/z 100-1000.
-
Tandem Mass Spectrometry (MS/MS): Select the protonated molecule [M+H]⁺ as the precursor ion and subject it to collision-induced dissociation (CID) with argon or nitrogen as the collision gas. Vary the collision energy to obtain a comprehensive fragmentation pattern.
Predicted Fragmentation Pathway
Based on the known fragmentation patterns of aromatic sulfonamides, halogenated heterocycles, and indole derivatives, a plausible fragmentation pathway for this compound in positive ion ESI-MS/MS can be predicted.[4][5] A primary and highly characteristic fragmentation of aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), a process often facilitated by electron-withdrawing groups on the aromatic ring.[6][7] The iodine atom, being the most labile halogen, is also expected to be a primary point of fragmentation.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Data Summary: Predicted Key Fragments
| Fragment Description | Predicted m/z |
| Protonated Molecule [M+H]⁺ | 419.9 |
| Loss of Sulfur Dioxide [M+H - SO₂]⁺ | 355.9 |
| Loss of Iodine [M+H - I]⁺ | 293.0 |
| Loss of SO₂ and Phenyl group [M+H - SO₂ - C₆H₅]⁺ | 278.9 |
| Loss of Iodine and SO₂ [M+H - I - SO₂]⁺ | 229.0 |
Note: The isotopic pattern of the protonated molecule and its fragments will be crucial for confirming the presence of one chlorine atom.
Part 2: Alternative Analytical Techniques
While mass spectrometry is powerful, a comprehensive characterization of this compound necessitates the use of orthogonal analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in the molecule, allowing for the confirmation of the substitution pattern on the aromatic rings.[8]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on concentration.
-
Relaxation delay: 1-2 seconds.
-
-
Data Processing: Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).[9] Integrate the signals to determine the relative number of protons.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzenesulfonyl group and the azaindole core. The protons on the benzenesulfonyl group will likely appear as a multiplet in the aromatic region (around 7.5-8.0 ppm). The protons on the azaindole core will have chemical shifts influenced by the electron-withdrawing effects of the chloro and iodo substituents and the benzenesulfonyl group.[10][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of the compound and can be coupled with a mass spectrometer (LC-MS) for simultaneous separation and identification. A reversed-phase HPLC method would be most suitable for this relatively non-polar molecule.
-
Instrumentation: An HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.[12]
-
Sample Preparation: Prepare a sample solution in the initial mobile phase composition at a concentration of approximately 0.1-1 mg/mL.
Part 3: Comparative Analysis of Techniques
| Feature | Mass Spectrometry (ESI-MS/MS) | NMR Spectroscopy (¹H NMR) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Molecular weight and structural information from fragmentation. | Detailed connectivity and stereochemistry. | Purity assessment and quantification. |
| Sensitivity | Very high (picomole to femtomole). | Moderate (micromole to nanomole). | High (nanogram to picogram). |
| Sample Consumption | Very low. | Low to moderate. | Low. |
| Structural Elucidation | Provides fragmentation patterns that infer structure. | Provides definitive structural information. | Provides no direct structural information (unless coupled to MS). |
| Purity Analysis | Can detect impurities but not ideal for quantification. | Can quantify impurities if standards are available. | Excellent for quantifying purity and impurities. |
| Throughput | High. | Low to moderate. | High. |
Conclusion
The comprehensive analysis of this compound requires a multi-faceted analytical approach. Mass spectrometry , particularly with ESI-MS/MS, is unparalleled for its sensitivity and ability to provide rapid molecular weight determination and key structural insights through predictable fragmentation pathways, such as the characteristic loss of SO₂ and the iodine atom. However, for unambiguous structural confirmation and the definitive assignment of substituent positions, NMR spectroscopy is indispensable. Furthermore, HPLC is the gold standard for assessing the purity of the synthesized compound, a critical parameter in drug development. By judiciously combining these techniques, researchers can achieve a thorough and reliable characterization of this complex and potentially valuable molecule, ensuring the integrity of their downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Proton NMR Table [www2.chemistry.msu.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. web.pdx.edu [web.pdx.edu]
- 12. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Analytical Characterization of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
This guide provides a comprehensive overview and comparison of analytical methodologies for the characterization of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole, a complex heterocyclic molecule often encountered as an intermediate in pharmaceutical synthesis. Given the compound's intricate structure, featuring a 7-azaindole core, a benzenesulfonyl protecting group, and halogen substituents (chloro and iodo), a multi-faceted analytical approach is imperative for ensuring its identity, purity, and stability.
This document is intended for researchers, analytical scientists, and professionals in drug development. It moves beyond simple protocol listings to explain the underlying principles and rationale for specific experimental choices, ensuring a robust and scientifically sound analytical workflow.
Introduction: The Analytical Challenge
This compound is a key building block in the synthesis of various kinase inhibitors and other targeted therapeutics. Its molecular structure presents several analytical challenges:
-
Multiple Chromatographically Active Groups: The presence of the aromatic benzenesulfonyl group and the heterocyclic azaindole core dictates strong UV absorbance, making UV-based detection methods highly suitable.
-
Halogen Isotopes: The presence of chlorine results in a characteristic isotopic pattern (M+2 peak at approximately one-third the intensity of the molecular ion peak) in mass spectrometry, aiding in structural confirmation.
-
Potential for Impurities: The multi-step synthesis of this compound can lead to various process-related impurities, including starting materials, regioisomers, and degradation products. A high-resolution analytical method is crucial for their separation and quantification.
-
Solubility: The molecule's relatively non-polar nature, due to the benzenesulfonyl group, influences the choice of solvents and chromatographic conditions.
This guide will compare the most effective analytical techniques for this molecule: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is the cornerstone for assessing the purity of this compound and quantifying it in various sample matrices. A well-developed reversed-phase HPLC (RP-HPLC) method is essential.
The "Why" Behind Method Development Choices
The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity.
-
Stationary Phase: A C18 (octadecylsilane) column is the most common choice for non-polar to moderately polar compounds like our target molecule. The hydrophobic C18 chains interact with the non-polar benzenesulfonyl group and the aromatic rings, providing good retention. For potentially closely eluting impurities, a phenyl-hexyl stationary phase can offer alternative selectivity due to π-π interactions with the aromatic systems.
-
Mobile Phase: A combination of a polar organic solvent (acetonitrile or methanol) and water is typically used. Acetonitrile is often preferred due to its lower viscosity and UV cutoff. An acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is added to the mobile phase to protonate the nitrogen on the azaindole ring. This ensures a consistent charge state and sharp, symmetrical peaks by preventing silanol interactions with the stationary phase.
-
Detection: The extensive conjugation in the molecule results in strong UV absorbance. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and can provide spectral information to assess peak purity. Wavelengths around 254 nm and 280 nm are typically good starting points.
Experimental Protocol: RP-HPLC Method
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard column dimension for good resolution and efficiency. Smaller particle size enhances peak sharpness. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure consistent protonation of the azaindole nitrogen and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good eluting strength and low UV cutoff. |
| Gradient | 50% to 95% B over 15 minutes | A gradient is necessary to elute the relatively non-polar analyte and separate it from potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Detection | PDA at 254 nm | This wavelength provides a good response for the aromatic systems in the molecule. A PDA detector allows for peak purity analysis. |
| Sample Preparation | Dissolve 1 mg of sample in 1 mL of Acetonitrile/Water (1:1) | The sample should be dissolved in a solvent similar in composition to the initial mobile phase to ensure good peak shape. |
Data Interpretation and System Suitability
A typical chromatogram should show a sharp, well-resolved peak for the main compound. System suitability tests, including retention time reproducibility, peak asymmetry, and theoretical plates, must be performed to ensure the validity of the analytical run.
Caption: A typical workflow for RP-HPLC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification
While HPLC provides quantitative data, LC-MS is indispensable for confirming the identity of the main peak and characterizing any impurities.
Ionization and Detection Strategies
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for this molecule. The nitrogen atoms in the azaindole ring are readily protonated in the positive ion mode ([M+H]⁺).
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is highly recommended. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and unambiguous confirmation of the molecular formula.
Experimental Protocol: LC-MS Method
The HPLC method described in section 2.2 can be directly coupled to a mass spectrometer. However, it is crucial to use a volatile buffer like formic acid instead of non-volatile buffers (e.g., phosphate), which are incompatible with MS.
| Parameter | Condition | Rationale |
| Ionization Mode | ESI Positive | The basic nitrogen in the azaindole core is easily protonated. |
| Capillary Voltage | 3.5 kV | A typical voltage to achieve stable spray and efficient ionization. |
| Drying Gas Flow | 10 L/min | To effectively desolvate the ions. |
| Drying Gas Temperature | 350 °C | To facilitate solvent evaporation. |
| Mass Range | m/z 100-1000 | A broad range to capture the parent ion and potential fragments or adducts. |
| Data Acquisition | Full Scan | To obtain a full mass spectrum of all eluting peaks. |
Expected Mass Spectrum
For this compound (C₁₃H₈ClIN₂O₂S), the expected monoisotopic mass is 445.9043 Da. In the positive ion mode, the protonated molecule [M+H]⁺ will be observed at m/z 446.9116. The presence of the chlorine atom will result in an A+2 isotopic peak at m/z 448.9087 with an intensity of approximately 32% of the A peak.
Caption: The process of LC-MS analysis from separation to detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR are essential.
Key Structural Features and Expected Chemical Shifts
-
¹H NMR: The proton spectrum will show distinct signals for the aromatic protons on the benzenesulfonyl group and the azaindole core. The chemical shifts and coupling patterns of the azaindole protons are particularly informative for confirming the substitution pattern. The absence of a proton at the 2-position and 4-position will be evident.
-
¹³C NMR: The carbon spectrum will show the expected number of carbon signals, with the carbon attached to the iodine atom (C2) being significantly shielded.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign the proton and carbon signals, respectively.
Experimental Protocol: NMR
| Parameter | Condition | Rationale |
| Solvent | DMSO-d₆ or CDCl₃ | Deuterated solvents are required. The choice depends on the solubility of the compound. |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |
| Experiments | ¹H, ¹³C, COSY, HSQC | A comprehensive set of experiments for complete structural assignment. |
| Reference | Tetramethylsilane (TMS) at 0 ppm | The standard internal reference for ¹H and ¹³C NMR. |
Method Comparison Summary
| Technique | Primary Use | Strengths | Limitations |
| HPLC-UV/PDA | Purity assessment and quantification | Robust, reproducible, quantitative, high-throughput | Does not provide definitive structural information on its own. |
| LC-MS | Identity confirmation and impurity profiling | High sensitivity, provides molecular weight and elemental composition (HRMS) | Can be less quantitative than HPLC-UV without careful calibration. |
| NMR | Definitive structural elucidation | Provides detailed structural information, absolute structure confirmation | Lower sensitivity than MS, not suitable for trace analysis, lower throughput. |
Conclusion and Recommendations
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound.
-
For routine purity testing and quality control: A validated RP-HPLC method with PDA detection is the most appropriate technique.
-
For identity confirmation and impurity characterization: LC-MS, particularly with a high-resolution mass spectrometer, is indispensable.
-
For initial structural verification of a new batch or reference standard: A full suite of NMR experiments (¹H, ¹³C, and 2D) is required for unambiguous structure elucidation.
By integrating these techniques, researchers and drug development professionals can ensure the quality, identity, and purity of this critical pharmaceutical intermediate, thereby supporting the advancement of their research and development programs.
A Comparative Guide to the Reactivity of 2-Iodo vs. 3-Iodo-7-Azaindole Derivatives in Cross-Coupling Reactions
Introduction: The 7-Azaindole Scaffold and the Strategic Importance of Iodinated Intermediates
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its structural similarity to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique electronic properties and a key hydrogen bond acceptor site, crucial for molecular recognition at biological targets like kinase hinge regions.[2] The functionalization of the 7-azaindole core is therefore a critical endeavor in drug discovery, and halogenated derivatives, particularly iodinated ones, serve as versatile precursors for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions.[3][4]
Among the various halogenated intermediates, 2-iodo- and 3-iodo-7-azaindoles are the most frequently employed. The choice between these two isomers is a critical strategic decision in a synthetic campaign, as their reactivity profiles are distinct. This guide provides an in-depth comparison of the reactivity of 2-iodo- and 3-iodo-7-azaindole derivatives in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. We will delve into the electronic and steric factors governing their reactivity, present supporting experimental data, and provide detailed protocols to empower researchers in their synthetic design.
Understanding the Inherent Reactivity: An Electronic Perspective
The difference in reactivity between the C2 and C3 positions of the 7-azaindole nucleus is rooted in its electronic landscape. The 7-azaindole ring system consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.[5] The C3 position, akin to the C3 position of indole, is inherently more electron-rich and more susceptible to electrophilic attack. This is evident in direct iodination reactions of 7-azaindole, which overwhelmingly yield the 3-iodo derivative.[6][7][8]
Conversely, the C2 position is more electron-deficient. This fundamental electronic difference dictates the ease of the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions. Generally, a more electron-deficient aryl halide will undergo oxidative addition to a Pd(0) complex more readily. This would suggest that 2-iodo-7-azaindoles might be more reactive. However, the stability of the resulting organopalladium intermediate and the influence of the nearby heteroatoms also play a significant role, creating a more nuanced reactivity landscape than simple electronic effects would predict.
Furthermore, the presence of the unprotected N-H in the pyrrole ring can complicate cross-coupling reactions. The acidic proton can lead to the formation of unreactive palladacycles or catalyst inhibition, particularly with unprotected azoles.[9] Therefore, N-protection (e.g., with a methyl, SEM, or TIPS group) is often a crucial consideration to ensure efficient and reproducible coupling, although successful couplings on unprotected substrates have been reported with the use of advanced catalyst systems.[9][10]
Visualizing the Isomers
Caption: Structural comparison of 2-iodo and 3-iodo-7-azaindole.
Head-to-Head Reactivity Comparison in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. In the context of 7-azaindoles, it is frequently used to introduce aryl or heteroaryl moieties.
-
3-Iodo-7-Azaindoles: The electron-rich nature of the C3 position makes the C-I bond at this position generally highly reactive in Suzuki couplings. High yields are often achieved under relatively mild conditions. For instance, the coupling of N-protected 3-iodo-6-chloro-7-azaindole with various aryl boronic acids proceeds selectively at the C3 position, leaving the C-Cl bond intact, which underscores the high reactivity of the C-I bond at this position.[2]
-
2-Iodo-7-Azaindoles: The C2 position is also amenable to Suzuki coupling. Successful couplings have been reported, often requiring slightly more forcing conditions or carefully optimized catalyst systems to achieve high yields. In a strategy to synthesize a 2-aryl-4-amino-7-azaindole, a chemoselective Suzuki-Miyaura coupling was successfully performed at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate.[10]
Inference: The available evidence suggests that the 3-iodo-7-azaindole isomer is generally more reactive in Suzuki-Miyaura couplings, often providing higher yields under milder conditions compared to its 2-iodo counterpart. This is likely due to a favorable combination of electronic factors that facilitate the catalytic cycle.
| Isomer | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Iodo (N-Me) | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60 | 85-89 | [2] |
| 2-Iodo (N-SEM) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 72 | [11] |
| Unprotected 5-chloro | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | 91 | [9] |
Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields.
Sonogashira Coupling
The Sonogashira coupling is the premier method for installing alkyne functionalities, which are themselves versatile handles for further synthetic transformations.
-
3-Iodo-7-Azaindoles: This isomer readily participates in Sonogashira couplings. The synthesis of 2,3-disubstituted 7-azaindoles often proceeds via an initial Sonogashira coupling at the C3 position of a 2-amino-3-iodopyridine, followed by cyclization.[3]
-
2-Iodo-7-Azaindoles: The synthesis of 2-substituted 7-azaindoles can be efficiently achieved via a Sonogashira coupling of 2-amino-3-iodopyridine with terminal alkynes, followed by a base-mediated cyclization.[12] This two-step, one-pot procedure highlights the utility of this approach.
Inference: Both isomers are effective substrates for the Sonogashira reaction. The choice of isomer is often dictated by the overall synthetic strategy and the desired substitution pattern on the final 7-azaindole core. Direct comparative data is scarce, but both positions appear to be readily functionalized under standard Sonogashira conditions.
| Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Iodo precursor | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | High | [3] |
| 2-Iodo precursor | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT-60 | High | [12] |
Table 2: Representative Sonogashira Coupling Conditions and Yields.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines which are prevalent in pharmaceuticals.
-
3-Iodo-7-Azaindoles: The amination of 3-halo-7-azaindoles is a common strategy. The reaction generally proceeds well, although the unprotected N-H can sometimes interfere, necessitating N-protection or the use of specialized catalyst systems designed for unprotected heterocycles.[10]
-
2-Iodo-7-Azaindoles: The C2 position can also be aminated via the Buchwald-Hartwig reaction. However, instances of side reactions, such as reduction of the C-I bond, have been reported, suggesting that this position may be more challenging to functionalize cleanly under certain conditions.[10]
Inference: While both isomers can undergo Buchwald-Hartwig amination, the 3-iodo isomer appears to be the more reliable substrate . The 2-iodo isomer may be more prone to side reactions, requiring more careful optimization of reaction conditions. The use of modern, well-defined palladium precatalysts and bulky biarylphosphine ligands is often crucial for the successful amination of either isomer, particularly when the azaindole N-H is unprotected.[10]
| Isomer | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromo (N-Bn) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 85 | [5] |
| Unprotected Halo | RuPhos Pd G2 | LiHMDS | THF | RT | High | [10] |
Table 3: Representative Buchwald-Hartwig Amination Conditions and Yields. (Note: Direct comparative data for 2-iodo vs. 3-iodo is limited; data for related halo-azaindoles is presented).
Experimental Protocols: A Practical Guide
The following protocols are representative examples and should be optimized for specific substrates.
General Palladium-Catalyzed Cross-Coupling Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-7-Azaindole
This protocol is adapted from the selective arylation of a 3-iodo-6-chloro-7-azaindole derivative.[2]
-
Reagent Preparation: To an oven-dried vial, add 3-iodo-1-methyl-7-azaindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).
-
Catalyst Addition: Add Pd₂(dba)₃ (0.05 equiv) and SPhos (0.05 equiv).
-
Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed 1:1 mixture of toluene and ethanol via syringe to achieve a desired concentration (e.g., 0.1 M).
-
Reaction: Place the vial in a preheated oil bath at 60 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling for the Synthesis of a 2-Substituted 7-Azaindole
This protocol is based on a two-step, one-pot synthesis.[12]
Step A: Sonogashira Coupling
-
Reagent Preparation: To a Schlenk flask, add 2-amino-3-iodopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add degassed DMF, followed by triethylamine (2.0 equiv) and the terminal alkyne (1.1 equiv).
-
Reaction: Stir the mixture at room temperature for 2-6 hours until the starting material is consumed (monitor by TLC).
Step B: Cyclization 5. Base Addition: To the reaction mixture from Step A, add potassium tert-butoxide (1.2 equiv) and a catalytic amount of 18-crown-6 (0.1 equiv). 6. Reaction: Heat the mixture to 65 °C and stir for 2-4 hours. 7. Work-up: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. 8. Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, concentrate, and purify by flash chromatography.
Protocol 3: Buchwald-Hartwig Amination of an Unprotected Halo-7-Azaindole
This protocol utilizes a modern palladium precatalyst for efficient coupling with an unprotected N-H.[10]
-
Reagent Preparation: In a glovebox, add the halo-7-azaindole (1.0 equiv), the desired amine (1.2 equiv), and lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv) to a vial.
-
Catalyst Addition: Add the RuPhos Pd G2 precatalyst (0.02 equiv).
-
Solvent Addition: Add anhydrous THF.
-
Reaction: Seal the vial and stir at room temperature for 12-24 hours.
-
Work-up: Remove the vial from the glovebox, quench the reaction by adding saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.
Visualizing the Catalytic Cycle: The Suzuki-Miyaura Reaction
Caption: The key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Conclusion and Future Outlook
The choice between 2-iodo- and 3-iodo-7-azaindole derivatives is a critical decision in the synthesis of complex molecules for drug discovery. While both isomers are viable substrates for a range of palladium-catalyzed cross-coupling reactions, their reactivity profiles differ. Based on the available literature, 3-iodo-7-azaindoles generally exhibit higher reactivity, particularly in Suzuki-Miyaura couplings, and may be more reliable substrates for Buchwald-Hartwig aminations . The reactivity in Sonogashira couplings appears to be comparable for both isomers.
The successful functionalization of either position is highly dependent on the optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, as well as the strategic use of N-protection. The development of new generations of palladium precatalysts and ligands continues to expand the scope and utility of these reactions, enabling couplings under milder conditions and with broader functional group tolerance. For researchers and drug development professionals, a thorough understanding of the intrinsic reactivity of these key building blocks is paramount for the efficient and strategic construction of novel 7-azaindole-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
The Anticipated Biological Profile of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole: A Comparative Guide for Drug Discovery Professionals
Introduction: The 7-Azaindole Scaffold as a Privileged Structure in Kinase Inhibition
The 7-azaindole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its structure mimics the purine core of ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[3] This fundamental interaction provides a strong anchor for developing potent and selective kinase inhibitors. The strategic placement of various substituents on the 7-azaindole ring system allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[4] This guide provides a comparative analysis of the anticipated biological activity of a specific, highly functionalized derivative, 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole , in the context of well-characterized kinase inhibitors. While direct experimental data for this exact molecule is not publicly available, this analysis is based on a comprehensive review of the structure-activity relationships (SAR) of closely related analogs.[5][6]
Dissecting the Molecular Architecture: An Analysis of Substituent Effects
The predicted biological activity of this compound is derived from the synergistic and individual contributions of its key chemical features.
The 7-Azaindole Core: As the foundational scaffold, the 7-azaindole moiety is expected to engage the kinase hinge region via hydrogen bonds, a common feature of many potent kinase inhibitors.[3]
1-Benzenesulfonyl Group: The introduction of a bulky benzenesulfonyl group at the N-1 position serves multiple purposes. It protects the nitrogen, and more importantly, the sulfonyl group can act as a hydrogen bond acceptor, potentially forming additional interactions within the ATP-binding pocket.[5] This substitution can also influence the overall lipophilicity and cell permeability of the molecule.
4-Chloro Substituent: Halogenation at the C-4 position is a common strategy in the design of 7-azaindole-based inhibitors. The chloro group is an electron-withdrawing group that can modulate the electronics of the ring system. Furthermore, it can occupy a hydrophobic pocket within the kinase active site, thereby enhancing binding affinity.[6]
2-Iodo Substituent: The presence of a large, lipophilic iodine atom at the C-2 position is anticipated to provide a significant steric and electronic influence. This substituent can be leveraged for further synthetic modifications, such as cross-coupling reactions, to introduce additional functionalities. From a biological standpoint, the iodo group can occupy a specific hydrophobic pocket, contributing to the overall potency and selectivity profile of the inhibitor.
Comparative Analysis: Positioning in the Kinase Inhibitor Landscape
Based on its structural features, this compound is likely to exhibit inhibitory activity against a range of protein kinases, particularly those implicated in cancer cell proliferation and survival. To provide a tangible comparison, the following table presents IC50 values for structurally related indole-sulfonamide derivatives and other established kinase inhibitors against various cancer cell lines. It is crucial to note that these are not direct data for the title compound but serve as a benchmark for its anticipated potency.
| Compound/Inhibitor | Target Cell Line(s) | IC50 (µM) | Reference(s) |
| Indole-sulfonamide Derivative (A6) | MCF-7 (Breast Cancer) | Potent Cytotoxicity | [7] |
| Indole-sulfonamide Derivative (A15) | SK-BR-3 (Breast Cancer) | Potent Cytotoxicity | [7] |
| N-(3-chloro-7-indazolyl)benzenesulfonamide | L1210 (Murine Leukemia) | 0.44 | [8] |
| Staurosporine (Broad-spectrum kinase inhibitor) | Various | 0.005 - 0.02 | [9] |
| Gefitinib (EGFR Inhibitor) | A549 (Lung Cancer) | 8.23 | [10] |
| Doxorubicin (Chemotherapeutic Agent) | HeLa (Cervical Cancer) | >13.73 | [11] |
Note: The data for indole-sulfonamide derivatives are for compounds with related structural motifs, not the exact title compound. The IC50 values are presented to provide a general context of the potential potency range for this class of compounds.
Predicted Mechanism of Action and Signaling Pathway Inhibition
It is hypothesized that this compound will function as an ATP-competitive kinase inhibitor. By occupying the ATP-binding site, it would block the transfer of a phosphate group to downstream substrate proteins, thereby inhibiting the signaling cascade. Key pathways likely to be affected include those critical for cancer cell proliferation, survival, and angiogenesis, such as the MAPK/ERK and PI3K/Akt pathways.
Caption: Predicted inhibition of MAPK/ERK and PI3K/Akt signaling pathways.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, a series of well-established in vitro assays are recommended.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the compound in kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the target kinase and its specific substrate in kinase assay buffer.
-
Prepare the ATP solution at the desired concentration in kinase assay buffer.
-
Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions (Promega).
-
-
Kinase Reaction:
-
In a 96-well or 384-well white plate, add 2.5 µL of the serially diluted compound or vehicle control (DMSO).
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding:
-
Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion and Future Perspectives
While direct experimental validation is pending, the structural features of This compound strongly suggest its potential as a kinase inhibitor with anticancer activity. The strategic combination of a 7-azaindole core with a benzenesulfonyl group and halogen substituents provides a promising foundation for potent and selective kinase inhibition. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive biological evaluation of this and other novel 7-azaindole derivatives. Further studies, including kinome profiling and in vivo efficacy models, will be crucial to fully elucidate the therapeutic potential of this promising compound class.
References
- 1. researchgate.net [researchgate.net]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 6. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Navigating the Spectroscopic Maze: A Comparative Guide to Halogenated 1-Benzenesulfonyl-7-Azaindoles
For the Attention of Researchers, Scientists, and Drug Development Professionals: A guide to the spectroscopic characterization of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole and its structural isomers.
In the landscape of medicinal chemistry, the 7-azaindole scaffold is a cornerstone for the development of potent kinase inhibitors and other therapeutic agents. The introduction of halogens and a benzenesulfonyl group significantly modulates the electronic and steric properties of this privileged core, influencing biological activity. However, the precise characterization of these complex molecules is paramount for unambiguous structure-activity relationship (SAR) studies and patent protection. This guide addresses the critical need for a comprehensive understanding of the spectroscopic data for this compound.
A Note on Data Availability: A comprehensive search of public databases and chemical supplier information did not yield experimentally acquired spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound. Similarly, complete datasets for its immediate structural isomers, such as the 3-iodo and 5-iodo analogs, were not readily accessible.
Therefore, this guide will pivot to a predictive and comparative framework based on established principles of spectroscopic analysis for this class of compounds. We will dissect the expected spectral signatures of the title compound and its isomers, providing a robust analytical workflow for researchers who have synthesized these molecules. This approach will empower scientists to interpret their own experimental data with a higher degree of confidence.
The Structural Landscape: Key Comparators
To understand the spectroscopic nuances of this compound, a comparative analysis with its parent structure and a potential regioisomer is essential. The key molecules for this discussion are:
-
Compound A (Parent): 1-Benzenesulfonyl-4-chloro-7-azaindole
-
Compound B (Target): this compound
-
Compound C (Isomer): 1-Benzenesulfonyl-4-chloro-3-iodo-7-azaindole
The differentiation of these compounds hinges on the subtle yet significant electronic and steric influences of the iodine substituent on the pyrrolo[2,3-b]pyridine core.
Figure 1. Key structural analogs for comparative spectroscopic analysis.
Predicted Spectroscopic Signatures: A Comparative Analysis
The following sections provide an in-depth analysis of the expected spectroscopic data for the target compound and its key comparators.
¹H NMR Spectroscopy: The Power of Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for differentiating these isomers. The chemical shifts and coupling constants of the protons on the azaindole core are exquisitely sensitive to the substitution pattern.
Expected ¹H NMR Data Comparison:
| Proton | Compound A (Parent) | Compound B (Target - 2-iodo) | Compound C (Isomer - 3-iodo) | Rationale for Predicted Differences |
| H-2 | ~7.5-7.7 ppm (d) | N/A | ~7.8-8.0 ppm (s) | In B , the proton at C-2 is replaced by iodine. In C , the H-2 proton will be a singlet due to the absence of a vicinal proton at C-3 and will likely be deshielded by the adjacent iodine. |
| H-3 | ~6.7-6.9 ppm (d) | ~6.8-7.0 ppm (s) | N/A | In B , the H-3 proton will be a singlet and its chemical shift will be influenced by the neighboring iodine and benzenesulfonyl group. In C , the proton at C-3 is replaced by iodine. |
| H-5 | ~7.2-7.4 ppm (d) | ~7.3-7.5 ppm (d) | ~7.3-7.5 ppm (d) | The chemical shift of H-5 is primarily influenced by the chloro group at C-4 and will likely show minor variations between the isomers. |
| H-6 | ~8.1-8.3 ppm (d) | ~8.2-8.4 ppm (d) | ~8.2-8.4 ppm (d) | Similar to H-5, the H-6 proton's environment is largely dictated by the pyridine nitrogen and will exhibit minimal changes. |
| Benzenesulfonyl Protons | ~7.4-8.0 ppm (m) | ~7.4-8.0 ppm (m) | ~7.4-8.0 ppm (m) | The signals for the benzenesulfonyl group are expected to be similar across all three compounds. |
Experimental Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (depending on concentration).
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.
Figure 2. Workflow for ¹H NMR spectroscopic analysis.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR provides complementary information, particularly regarding the carbon atoms directly bonded to the halogen substituents.
Expected ¹³C NMR Data Comparison:
| Carbon | Compound A (Parent) | Compound B (Target - 2-iodo) | Compound C (Isomer - 3-iodo) | Rationale for Predicted Differences |
| C-2 | ~125-130 ppm | ~90-100 ppm | ~128-133 ppm | The C-I bond in B will cause a significant upfield shift (the "heavy atom effect") for C-2. In C , C-2 will be deshielded by the adjacent iodine. |
| C-3 | ~105-110 ppm | ~108-113 ppm | ~85-95 ppm | Similar to C-2 in compound B, C-3 in C will experience a strong upfield shift due to the directly attached iodine. |
| C-4 | ~145-150 ppm | ~146-151 ppm | ~146-151 ppm | As the site of chlorination, the chemical shift of C-4 should be relatively consistent across the isomers. |
| Other Aromatic Carbons | - | - | - | Minor variations are expected for the other carbon atoms of the azaindole core and the benzenesulfonyl group. |
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is crucial for confirming the molecular weight of the synthesized compounds and can provide structural information through fragmentation patterns.
Expected Mass Spectrometry Data:
| Analysis | Expected Result | Interpretation |
| High-Resolution MS (HRMS) | [M+H]⁺ with m/z corresponding to C₁₃H₉ClIN₂O₂S | Confirms the elemental composition of the molecule. |
| Isotope Pattern | Presence of characteristic chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) and iodine (¹²⁷I) isotopes. | Provides definitive evidence for the presence of chlorine and iodine. |
| Tandem MS (MS/MS) | Fragmentation patterns may differ between isomers. For example, cleavage of the C-I bond would be a primary fragmentation pathway. The position of the iodine will influence subsequent fragmentation of the azaindole ring. | Can help to differentiate between isomers based on the relative stability of the resulting fragment ions. |
Experimental Protocol for Mass Spectrometry (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
LC-MS System:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).
-
Mass Spectrometer: Employ an electrospray ionization (ESI) source in positive ion mode.
-
-
Data Acquisition: Acquire full scan data to determine the molecular weight and tandem MS (MS/MS) data for fragmentation analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is useful for confirming the presence of key functional groups.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Sulfonyl (S=O) | 1350-1300 and 1160-1120 (strong, characteristic stretches) |
| Aromatic C=C | 1600-1450 |
| C-N Stretch | 1350-1250 |
| C-Cl Stretch | 800-600 |
| C-I Stretch | 600-500 |
The IR spectra of the isomers are expected to be very similar, with subtle shifts in the fingerprint region (below 1500 cm⁻¹) potentially distinguishing them.
Conclusion: A Predictive Framework for Structural Elucidation
While experimental data for this compound remains elusive in the public domain, this guide provides a robust, predictive framework for its spectroscopic characterization. By understanding the expected ¹H and ¹³C NMR chemical shifts, mass spectrometric fragmentation patterns, and IR vibrational modes in comparison to its parent compound and a key regioisomer, researchers can confidently assign the structure of their synthesized materials. The key differentiating features will be the ¹H NMR coupling patterns and the significant upfield shift of the iodine-bearing carbon in the ¹³C NMR spectrum. This comparative approach is an indispensable tool for ensuring the scientific integrity of research in the vital field of 7-azaindole-based drug discovery.
A Comparative Guide to Reagents for the Synthesis of 2,4-Disubstituted 7-Azaindoles: Alternatives to 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a multitude of clinically relevant molecules, particularly kinase inhibitors. Its ability to act as a bioisostere of indole and purine, coupled with its unique hydrogen bonding capabilities, makes it a privileged structure in drug discovery.[1][2] The targeted synthesis of 2,4-disubstituted 7-azaindoles often relies on robust and versatile building blocks. Among these, 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole has emerged as a key intermediate, enabling the sequential and regioselective introduction of various substituents through cross-coupling reactions.
This guide provides an in-depth technical comparison of this benchmark reagent with its principal alternatives. We will dissect the synthetic strategies, compare reactivity based on experimental data, and offer field-proven insights to aid researchers in selecting the optimal reagent for their specific research and development needs.
Part 1: The Benchmark Reagent: this compound
The utility of this compound stems from its carefully orchestrated functionalization, which allows for selective transformations at the C-2 and C-4 positions.
Synthesis and Properties:
The preparation of this reagent typically involves a multi-step sequence starting from 7-azaindole. A common route includes N-protection with benzenesulfonyl chloride, followed by regioselective iodination at the C-2 position. The benzenesulfonyl group plays a crucial role beyond simple protection; it acidifies the N-H proton, facilitating deprotonation and subsequent functionalization, and its electron-withdrawing nature can influence the reactivity of the heterocyclic core. The presence of a chloro group at C-4 and a highly reactive iodo group at C-2 sets the stage for sequential, chemoselective cross-coupling reactions.
Reactivity in Key Cross-Coupling Reactions:
The C-2 iodo substituent is the primary reactive handle for introducing a diverse range of functionalities. The significantly weaker carbon-iodine bond compared to the carbon-chlorine bond allows for facile oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in cross-coupling cycles.[3] This high reactivity enables efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions at the C-2 position while leaving the C-4 chloro group intact for subsequent diversification.
Part 2: Alternative Reagents: A Head-to-Head Comparison
While effective, the benchmark reagent is not without its drawbacks, including a multi-step synthesis and the inherent cost associated with iodinating agents. Here, we evaluate logical alternatives.
Alternative 1: Varying the Halogen at C-2 (Iodo vs. Bromo)
A direct and common alternative is to replace the iodo group with a bromo group, yielding 1-Benzenesulfonyl-4-chloro-2-bromo-7-azaindole .
Synthesis:
The synthesis is analogous to the iodo-variant, typically employing a brominating agent such as N-bromosuccinimide (NBS) instead of an iodinating one.
Reactivity Comparison:
The fundamental difference lies in the C-X bond strength (C-I: ~228 kJ/mol, C-Br: ~285 kJ/mol). The stronger C-Br bond generally leads to slower oxidative addition, requiring more forcing reaction conditions (higher temperatures, longer reaction times, or more activated catalysts) to achieve comparable yields to the iodo-analogue.[3][4]
Table 1: Conceptual Comparison of C-2 Iodo vs. Bromo Reactivity in Cross-Coupling
| Feature | This compound | 1-Benzenesulfonyl-4-chloro-2-bromo-7-azaindole |
| Reactivity | Higher | Lower |
| Reaction Speed | Faster | Slower |
| Typical Yields | Generally Higher | Generally Lower to Comparable |
| Reaction Conditions | Milder (lower temperatures) | More Forcing (higher temperatures) |
| Catalyst Loading | Often lower | Often higher |
| Cost of Halogenating Agent | Generally higher | Generally lower |
Advantages and Disadvantages:
-
2-Iodo: Higher reactivity allows for milder conditions, which can be crucial for sensitive substrates. The trade-off is often a higher cost of the starting materials.
-
2-Bromo: More cost-effective and the starting materials are readily available. However, the lower reactivity may necessitate harsher conditions, which can limit functional group tolerance.
Alternative 2: Modifying the N-Protecting Group (Sulfonyl vs. Carbamate)
The choice of N-protecting group significantly impacts the electronic properties of the azaindole core and the ease of its eventual removal. A prominent alternative to the benzenesulfonyl group is the tert-butyloxycarbonyl (Boc) group, yielding 1-Boc-4-chloro-2-iodo-7-azaindole .
Synthesis:
The N-protection is achieved using di-tert-butyl dicarbonate (Boc₂O). Subsequent iodination proceeds similarly.
Reactivity and Deprotection Comparison:
-
N-Benzenesulfonyl: The strong electron-withdrawing nature of the sulfonyl group enhances the acidity of any remaining protons on the pyrrole ring and can influence the regioselectivity of metallation. Deprotection typically requires harsh basic conditions (e.g., NaOH or KOH).
-
N-Boc: The Boc group is less electron-withdrawing than the sulfonyl group. A key advantage is its lability under acidic conditions (e.g., trifluoroacetic acid), which are orthogonal to the basic conditions often used for sulfonyl group removal.[5][6] This provides greater flexibility in multi-step syntheses. However, the Boc group can be thermally labile and may not be suitable for high-temperature reactions.[7]
Table 2: Comparison of N-Protecting Groups
| Feature | N-Benzenesulfonyl | N-Boc |
| Electronic Effect | Strongly electron-withdrawing | Moderately electron-withdrawing |
| Stability | Thermally stable, stable to acid | Stable to base, can be thermally labile |
| Deprotection Conditions | Strong base (e.g., NaOH, KOH) | Strong acid (e.g., TFA, HCl) |
| Orthogonality | Good with acid-labile groups | Good with base-labile groups |
Advantages and Disadvantages:
-
N-Benzenesulfonyl: Robust and directs lithiation to the C-2 position. However, deprotection can be challenging for complex molecules.
-
N-Boc: Easily removed under mild acidic conditions, offering greater synthetic flexibility. May not be suitable for subsequent high-temperature reactions.
Alternative 3: Bypassing Halogenation via Direct C-H Functionalization or Borylation
Modern synthetic methods offer pathways that avoid the discrete halogenation step, potentially leading to more efficient and atom-economical syntheses.
Strategies:
-
Direct C-H Functionalization: This approach involves the direct coupling of a C-H bond with a suitable partner. For N-protected 7-azaindoles, the C-3 position is often the most electronically favorable for electrophilic attack, but directed metalation can achieve C-2 functionalization.[8][9]
-
Borylation: A regioselective borylation at the C-2 position can generate a 2-borylated-7-azaindole intermediate. This intermediate can then participate in Suzuki-Miyaura coupling reactions.
Methodology and Comparison:
-
Direct C-H Arylation: This strategy can reduce the number of synthetic steps. However, achieving high regioselectivity between the C-2 and C-3 positions can be challenging and often requires specific directing groups or catalysts.
-
Borylation-Coupling Sequence: This approach introduces a stable boronic ester at C-2, which is a versatile handle for Suzuki coupling. This can be a more controlled and often higher-yielding alternative to direct C-H functionalization.
Advantages and Disadvantages:
-
C-H Functionalization: Potentially the most atom-economical approach. However, it may suffer from regioselectivity issues and may not be as general as the halogen-based methods.
-
Borylation: Offers a controlled and high-yielding route to C-2 functionalization. The borylated intermediates are often stable and can be isolated. This strategy avoids the use of potentially toxic halogenating agents.
Part 3: Experimental Protocols
To provide a practical context, detailed experimental protocols for the synthesis of the benchmark reagent and a representative Suzuki-Miyaura coupling are provided below.
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis and may require optimization for specific scales and equipment.
Step 1: N-Benzenesulfonylation of 4-chloro-7-azaindole
-
To a solution of 4-chloro-7-azaindole (1.0 equiv) in a suitable aprotic solvent (e.g., DMF or THF) at 0 °C, add a base such as sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzenesulfonyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzenesulfonyl-4-chloro-7-azaindole.
Step 2: C-2 Iodination
-
Dissolve 1-benzenesulfonyl-4-chloro-7-azaindole (1.0 equiv) in dry THF and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong base such as n-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of iodine (1.2 equiv) in dry THF dropwise.
-
Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature.
-
Quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield this compound.
Protocol 2: Representative Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Add a suitable solvent system (e.g., dioxane/water or DME/water).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain the 2-substituted product.
Part 4: Data Summary and Recommendations
The choice of reagent is a strategic decision that depends on several factors, including the desired scale of the reaction, the cost and availability of starting materials, and the functional group tolerance required for subsequent steps.
Table 3: Qualitative Comparison of Alternative Strategies
| Strategy | Key Reagent/Intermediate | Pros | Cons |
| Benchmark | This compound | High reactivity, well-established | Multi-step, cost of iodine |
| Bromo-analogue | 1-Benzenesulfonyl-4-chloro-2-bromo-7-azaindole | More cost-effective | Lower reactivity, harsher conditions |
| Boc-protection | 1-Boc-4-chloro-2-iodo-7-azaindole | Mild, orthogonal deprotection | Potential thermal instability |
| Borylation | 2-Borylated-7-azaindole | Avoids halogenation, stable intermediate | Additional borylation step |
| C-H Functionalization | N-Protected 7-azaindole | Atom-economical, fewer steps | Regioselectivity challenges, may not be general |
Decision-Making Flowchart:
Caption: A decision-making guide for reagent selection.
Expert Recommendations:
-
For exploratory chemistry and diversity-oriented synthesis where maximizing the probability of success with a wide range of coupling partners under mild conditions is paramount, the This compound remains the gold standard.
-
For large-scale synthesis and cost-driven projects , the 2-bromo analogue is a highly attractive alternative, provided that the necessary process optimization is undertaken to address its lower reactivity.
-
When downstream synthetic steps require acidic conditions or if the final product is sensitive to strong bases, using an N-Boc protected intermediate offers significant advantages due to its orthogonal deprotection scheme.
-
For researchers interested in green chemistry and process intensification , exploring direct C-H functionalization or borylation routes is a forward-looking strategy that can significantly improve the overall efficiency of the synthesis.
Ultimately, the optimal choice of reagent is context-dependent. By understanding the trade-offs between reactivity, cost, and synthetic flexibility, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Scientist's Guide to Protecting the 7-Azaindole N-H: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a cornerstone of modern medicinal chemistry. As a bioisostere of indole and purine, it is a privileged structure found in numerous clinical candidates and approved drugs, particularly as a hinge-binding motif in kinase inhibitors.[1][2][3][4][5] However, the synthetic utility of this valuable heterocycle is often complicated by the reactivity of the pyrrolic N-H proton. This proton's acidity can interfere with a wide array of synthetic transformations, including metallation, cross-coupling reactions, and base-mediated alkylations, leading to undesired side reactions or catalyst deactivation. Consequently, the temporary masking of this functionality with a suitable protecting group is a critical and often determinative step in the synthetic strategy.[6]
The selection of a protecting group is not a trivial choice; it dictates the entire synthetic sequence. An ideal protecting group should be introduced in high yield under mild conditions, remain inert to a variety of subsequent reagents, and be cleaved selectively without affecting other sensitive functionalities in the molecule.[7][8] This guide provides an in-depth comparative analysis of four commonly employed N-protecting groups for 7-azaindole: tert-Butoxycarbonyl (Boc), Tosyl (Ts), 2-(Trimethylsilyl)ethoxymethyl (SEM), and p-Methoxybenzyl (PMB). We will explore the causality behind experimental choices, present comparative data, and provide field-proven protocols to empower chemists to make strategic, evidence-based decisions.
Comparative Evaluation of Key Protecting Groups
The performance of a protecting group is defined by its stability and the conditions required for its removal. The following sections detail the practical aspects of using Boc, Ts, SEM, and PMB for 7-azaindole protection.
tert-Butoxycarbonyl (Boc): The Workhorse Carbamate
The Boc group is arguably the most common amine protecting group, prized for its general stability and straightforward, acid-labile removal.
-
Protection Chemistry : The Boc group is typically installed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), or by first deprotonating the 7-azaindole with a base like sodium hydride (NaH).[9] The latter method often provides high yields by ensuring the formation of the azaindole anion.
-
Deprotection Causality : Cleavage relies on the formation of the highly stable tert-butyl cation. This is readily achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a non-nucleophilic solvent like dichloromethane (CH₂Cl₂) or dioxane.[9][10][11] The carbamic acid intermediate that is formed spontaneously decarboxylates to liberate the free amine.[10]
-
Stability Profile :
Tosyl (Ts): The Robust Sulfonamide
The Tosyl group is a sulfonamide-based protecting group known for its exceptional stability, making it suitable for lengthy, multi-step syntheses involving harsh reagents.
-
Protection Chemistry : Protection is achieved by reacting 7-azaindole with p-toluenesulfonyl chloride (TsCl) in the presence of a strong base, such as NaH, to ensure complete deprotonation of the N-H group.[14][15]
-
Deprotection Causality : The strength of the N-S bond makes the Ts group resistant to many common cleavage conditions. Its removal typically requires reductive methods or strongly basic conditions. While historically harsh methods were used, milder protocols using cesium carbonate (Cs₂CO₃) in a mixture of methanol and THF have proven effective, particularly for azaindoles which have lower pKa values than indoles, making the N-Ts a better leaving group.[16][17]
-
Stability Profile :
2-(Trimethylsilyl)ethoxymethyl (SEM): The Orthogonal Acetal
The SEM group provides a powerful orthogonal deprotection strategy, as its removal is triggered by fluoride ions, conditions that leave most other protecting groups untouched.
-
Protection Chemistry : Similar to other N-alkylation strategies, SEM protection involves treating the sodium salt of 7-azaindole (formed with NaH) with 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl).[20]
-
Deprotection Causality : The key to SEM cleavage is the high affinity of fluoride for silicon. A fluoride source, like tetrabutylammonium fluoride (TBAF), attacks the silicon atom, initiating an E2-type elimination that fragments the group into ethylene, formaldehyde, and trimethylsilyl fluoride, liberating the N-H.[20] However, this release of formaldehyde can be a major drawback, as it can lead to unwanted side reactions with the electron-rich azaindole ring, sometimes forming complex tricyclic byproducts, especially under acidic deprotection conditions.[1][21][22]
-
Stability Profile :
p-Methoxybenzyl (PMB): The Oxidatively Cleavable Ether
The PMB group is a benzyl-type protecting group that offers an alternative orthogonal cleavage pathway through oxidation, a useful tactic in complex molecule synthesis.
-
Protection Chemistry : The PMB group is installed via a Williamson ether synthesis-type reaction, where the azaindole anion reacts with p-methoxybenzyl chloride (PMBCl).[23][24]
-
Deprotection Causality : The electron-donating p-methoxy group makes the benzyl ring highly susceptible to oxidation. Single-electron transfer reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) readily oxidize the PMB group to form a stable carbocation, which is then hydrolyzed during workup to release the free amine.[23][24] This mechanism allows for deprotection under neutral or mildly acidic conditions. Strong acids like TFA can also cleave the PMB group.[25][26][27]
-
Stability Profile :
-
Stable To : Basic conditions, nucleophiles, and many reductive conditions that would cleave a standard benzyl group.
-
Labile To : Oxidative reagents (DDQ, CAN) and strong acids.[24]
-
Data Summary for At-a-Glance Comparison
| Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile | Key Advantages & Disadvantages |
| Boc | (Boc)₂O, DMAP, CH₂Cl₂ or NaH, (Boc)₂O, THF[9] | TFA, CH₂Cl₂ or HCl/Dioxane[10][11] | Stable: Base, Nucleophiles, H₂Labile: Strong Acid[28] | (+) Common, easy on/off, reliable.(-) Not stable to acid, limiting subsequent chemistry. |
| Ts | TsCl, NaH, DMF[14] | Cs₂CO₃, MeOH/THF[17] or Mg, MeOH, reflux | Stable: Strong Acid/Base, OxidantsLabile: Reductive Cleavage[28] | (+) Extremely robust and stable.(-) Often requires harsh or specific deprotection conditions. |
| SEM | SEMCl, NaH, DMF[20] | TBAF, THF[20] or TFA, CH₂Cl₂[1] | Stable: Base, OrganometallicsLabile: Fluoride, Strong Acid[20] | (+) Excellent orthogonality.(-) Risk of side reactions from formaldehyde release.[1][21][22] |
| PMB | PMBCl, NaH, DMF[23] | DDQ, CH₂Cl₂/H₂O[23][24] or TFA, CH₂Cl₂[25] | Stable: Base, NucleophilesLabile: Oxidants, Strong Acid[28] | (+) Orthogonal oxidative cleavage.(-) Sensitive to some Lewis acids and strong protic acids. |
Strategic Selection Workflow
The choice of protecting group is fundamentally linked to the overall synthetic plan. This workflow illustrates a logical decision-making process.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection [mdpi.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.org [mdpi.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Protective Groups [organic-chemistry.org]
- 9. Buy 1-Boc-3-[(dimethylamino)methyl]-7-azaindole | 144657-65-8 [smolecule.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. total-synthesis.com [total-synthesis.com]
- 21. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. total-synthesis.com [total-synthesis.com]
- 24. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 25. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 26. aragen.com [aragen.com]
- 27. researchgate.net [researchgate.net]
- 28. Protecting Groups - Stability [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
As researchers and developers at the forefront of medicinal chemistry, our work with novel compounds like 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole is foundational to progress. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. The structural complexity of this compound—incorporating a halogenated azaindole core and a sulfonyl group—necessitates a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol grounded in established safety principles to manage the waste stream of this specific molecule, ensuring the protection of personnel and compliance with regulatory standards.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its hazard profile from its constituent functional groups and data on similar structures. The compound is a multi-halogenated (chlorine and iodine), nitrogen-containing aromatic heterocyclic compound with a sulfonyl functional group.
Based on available data for this and structurally related compounds, it must be treated as hazardous chemical waste.[1][2] The primary risks are associated with its potential for irritation and harm upon exposure.
| Hazard Classification | GHS Hazard Statement | Rationale and Implication |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion can cause significant adverse health effects. This underscores the need to prevent any hand-to-mouth contact and to treat all contaminated materials as hazardous. |
| Skin Irritation | H315: Causes skin irritation | Direct contact with the skin is likely to cause irritation or chemical burns. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.[2] |
| Eye Irritation/Damage | H319: Causes serious eye irritation | The compound can cause significant damage to the eyes upon contact. Chemical splash goggles are mandatory personal protective equipment (PPE).[2] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the powder or aerosols can irritate the respiratory tract. All handling and disposal procedures must be performed within a certified chemical fume hood.[1] |
This table summarizes hazard data from suppliers of 1-Benzenesulfonyl-4-chloro-3-iodo-7-azaindole, a closely related isomer, as a proxy for risk assessment.[3]
Core Disposal Protocol: A Step-by-Step Methodology
The fundamental principle for disposing of this compound is that it is a halogenated organic waste .[1] It must never be disposed of down the drain or in regular trash, as this can lead to environmental contamination and potential damage to plumbing infrastructure.[2]
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before beginning any waste consolidation, ensure you are wearing the correct PPE to mitigate the risks identified above.
-
Eye Protection: ANSI-approved chemical splash goggles.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Given that halogenated compounds can degrade some materials, double-gloving may be appropriate, especially during extensive cleanup.[4]
-
Body Protection: A fully buttoned lab coat and closed-toe shoes are required.[4]
-
Work Area: All waste handling and consolidation must occur within a properly functioning chemical fume hood.[1]
Step 2: Waste Segregation and Collection
Proper segregation is the most critical step in the disposal workflow. Halogenated and non-halogenated waste streams must be kept separate to ensure they are sent to the correct final disposal facility.[1][5]
-
Solid Waste:
-
Place all dry, solid waste containing this compound (e.g., residual powder, contaminated weighing papers, stir bars) into a dedicated, properly sealed, and clearly labeled hazardous waste container.[2]
-
This container should be made of a compatible material, such as high-density polyethylene (HDPE).[4]
-
-
Liquid Waste (Rinsate):
-
Glassware that has come into contact with the compound must be decontaminated.
-
Rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) inside the chemical fume hood.[1]
-
Collect this rinsate in a separate, dedicated container for "Halogenated Organic Liquid Waste." [4][5] Do not mix this with non-halogenated solvent waste.
-
-
Contaminated Lab Materials:
-
Any disposable materials that have come into contact with the compound (e.g., gloves, pipette tips, bench paper) are considered hazardous waste.[2]
-
These items should be collected in a sealed, heavy-duty plastic bag (double-bagging is recommended) and placed inside the designated solid hazardous waste container.[2]
-
Step 3: Labeling and Temporary Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.[6]
-
The waste container must be labeled with the words "Hazardous Waste." [1]
-
List the full chemical name: "this compound Waste."
-
Indicate the major components and approximate percentages if it is a mixed waste stream.
-
Store the sealed waste container in a designated hazardous waste storage area, away from incompatible materials like strong oxidizing agents.[2][4] This area should have secondary containment to catch any potential leaks.
Step 4: Final Disposal Arrangement
The ultimate disposal of hazardous chemical waste must be handled by professionals.
-
Contact your Institution's Environmental Health and Safety (EHS) Office. Your EHS department is the authoritative body for waste management. They will provide specific guidance and arrange for the pickup and proper disposal of the waste.[1][2]
-
Professional Disposal Service: The EHS office will engage a licensed waste disposal company that will transport the material for final destruction, typically via high-temperature incineration. Incineration is the standard and accepted method for destroying halogenated organic compounds, as it prevents their release into the environment.[7]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from work with this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of an accidental release, prompt and correct action is crucial.
-
Small Spill (within a fume hood): If a small amount of solid is spilled within the fume hood, you may clean it up if you have been trained to do so.[4] Gently sweep the material onto a piece of paper or use absorbent pads and place it into the designated solid hazardous waste container. Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Large Spill (or any spill outside a fume hood): Immediately evacuate the area and alert others in the vicinity.[4] If there is an immediate risk of fire or significant exposure, call emergency services (911).[4] Secure the area to prevent entry and contact your institution's EHS office for emergency cleanup. Do not attempt to clean up a large spill yourself.
Regulatory Framework
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), which sets standards for hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA), which mandates safe workplace practices for handling hazardous materials.[6][8][9] Adhering to the procedures outlined in this guide and consulting with your EHS department will ensure compliance with these critical regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 1203566-61-3 | 1-Benzenesulfonyl-4-chloro-3-iodo-7-azaindole - Synblock [synblock.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. ethz.ch [ethz.ch]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. researchgate.net [researchgate.net]
- 8. osha.gov [osha.gov]
- 9. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Personal protective equipment for handling 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole (CAS No. 940948-30-1). As a complex heterocyclic compound, likely utilized in targeted drug discovery programs, a proactive and informed approach to safety is paramount. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Analysis: A Structural Perspective
The molecule comprises a 7-azaindole core, which is a common scaffold in biologically active compounds.[1] The presence of halogen atoms (chlorine and iodine) and a benzenesulfonyl group significantly influences its reactivity, toxicity, and handling requirements. An analogous compound, 1-Benzenesulfonyl-4-chloro-3-iodo-7-azaindole, is classified with GHS07 pictogram, signaling a warning for acute toxicity (oral), skin irritation, eye irritation, and respiratory irritation.[2] Another related precursor, 4-Chloro-7-azaindole, is listed as toxic if swallowed, causing skin irritation, serious eye damage, and respiratory irritation.[3]
Based on this analysis, it is prudent to treat this compound as a hazardous substance with the potential for:
-
Acute Oral Toxicity: Harmful or toxic if swallowed.
-
Skin Irritation/Corrosion: May cause significant skin irritation upon contact.
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.
Long-term toxicological properties have not been established, warranting a conservative approach to minimize exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the final and most tangible barrier between the researcher and the chemical.[4][5] The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.[6]
| Activity | Minimum Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Lab Coat, Safety Goggles | To prevent skin contact with fine particulates and protect eyes from dust. |
| Solution Preparation & Transfers | Double Nitrile Gloves, Chemical Resistant Gown, Face Shield over Safety Goggles | Provides enhanced protection against splashes and aerosols. Gowns should be of a non-absorbent material.[6] |
| Reaction Setup and Workup | Double Nitrile Gloves, Chemical Resistant Gown, Face Shield over Safety Goggles, appropriate Respiratory Protection | Operations with the potential for aerosol or vapor generation necessitate respiratory protection. |
| Spill Cleanup | Chemical-Resistant Coveralls, Double Nitrile Gloves, Chemical Splash Goggles, Elastomeric Half-Mask Respirator with appropriate cartridges | Ensures full-body protection and respiratory safety from high concentrations of the hazardous material. |
Key Considerations for PPE Selection:
-
Gloves: Always wear double-layered, powder-free nitrile gloves.[4] Change gloves frequently, and immediately after known contact.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For splash hazards, safety goggles are necessary.[4] A face shield worn over safety goggles provides the most comprehensive protection.[7]
-
Body Protection: A standard lab coat is insufficient. A disposable, low-permeability gown is recommended. For significant handling, a "bunny suit" or coverall offers maximum protection.[7]
-
Respiratory Protection: For handling powders outside of a contained system, a NIOSH-approved N95 respirator is the minimum. For spill cleanup or situations with high aerosol potential, a half-mask or full-face respirator with appropriate chemical cartridges is required.[4]
Operational Protocols: From Receipt to Disposal
A systematic workflow minimizes the risk of exposure and contamination.
Receiving and Storage
Upon receipt, inspect the container for damage. The compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[8] The storage location should be a designated, well-ventilated area for hazardous chemicals, away from incompatible materials.
Handling and Weighing
-
All handling of the solid compound should be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Use dedicated spatulas and weighing papers.
-
After weighing, carefully clean all surfaces and equipment to prevent residual contamination.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and reaction byproducts, must be treated as hazardous waste.
-
Solid Waste: Collect in a dedicated, labeled, and sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible solvent waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and regulations.
Emergency Procedures: A Plan for the Unexpected
Spill Response
The immediate priority is to ensure personnel safety and contain the spill.
Caption: Workflow for spill response management.
First Aid Measures
These first aid measures are for immediate action, to be followed by professional medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Conclusion
Handling this compound requires a diligent and informed approach to safety. By understanding the potential hazards inferred from its chemical structure and adhering to the multi-layered safety protocols outlined in this guide, researchers can mitigate risks to themselves and their colleagues, ensuring a safe and productive laboratory environment. Always consult your institution's safety office for specific guidance and protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 1203566-61-3 | 1-Benzenesulfonyl-4-chloro-3-iodo-7-azaindole - Synblock [synblock.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pppmag.com [pppmag.com]
- 5. gerpac.eu [gerpac.eu]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
